Pazufloxacin Hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
(2S)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4.ClH/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTPJMNSFKHJBR-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Pazufloxacin Hydrochloride
This guide provides a comprehensive technical overview for the chemical synthesis and analytical characterization of Pazufloxacin Hydrochloride, a potent fourth-generation fluoroquinolone antibiotic. Designed for researchers, chemists, and drug development professionals, this document elucidates the causal chemistry behind the synthetic pathway and details the rigorous analytical workflows required to validate the final active pharmaceutical ingredient (API).
I. Strategic Approach to Pazufloxacin Synthesis
Pazufloxacin, with its characteristic tricyclic core and a unique C-10 aminocyclopropyl substituent, presents a distinct synthetic challenge.[1] The molecule's efficacy is intrinsically linked to its stereochemistry, specifically the (S)-configuration at the C-3 position of the oxazine ring. Therefore, a successful synthesis must be stereoselective and efficient.
The industrial synthesis of Pazufloxacin has evolved from longer, more complex routes to more streamlined processes.[2] Modern strategies converge on the late-stage introduction of the 1-aminocyclopropyl group onto a pre-formed (S)-configured tricyclic quinolone core. This approach avoids carrying the complex amine substituent through multiple steps and leverages a well-established, chirally-pure intermediate.[2]
The following workflow outlines an improved, industrially relevant synthetic pathway.
Caption: A streamlined synthetic pathway for Pazufloxacin Hydrochloride.
Detailed Synthetic Protocol & Mechanistic Rationale
The synthesis begins with the key intermediate, (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][3][4]benzoxazine-6-carboxylic acid (Compound 1 ), which provides the necessary stereochemistry and the core ring structure.
Step 1: Nucleophilic Substitution to form (S)-10-(cyanomethyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][3][4]benzoxazine-6-carboxylic acid (Compound 2)
-
Protocol:
-
To a solution of Compound 1 in dimethyl sulfoxide (DMSO), add anhydrous potassium carbonate (K₂CO₃) and ethyl cyanoacetate.
-
Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen) and monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture, quench with water, and acidify to precipitate the product.
-
Filter, wash with water, and dry to yield Compound 2 .
-
-
Causality: The C-10 position on the quinolone ring is highly activated towards nucleophilic aromatic substitution due to the electron-withdrawing effects of the adjacent fluorine and carbonyl groups. DMSO is selected as the solvent because its polar aprotic nature accelerates the rate of this SₙAr reaction, leading to higher yields and shorter reaction times.[2] Potassium carbonate acts as a base to deprotonate the ethyl cyanoacetate, forming the nucleophilic enolate.
Step 2: Cyclopropylation to form (S)-10-(1-cyanocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][3][4]benzoxazine-6-carboxylic acid (Compound 3)
-
Protocol:
-
Suspend Compound 2 in a suitable solvent like dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (NaH), to deprotonate the α-carbon of the cyanomethyl group.
-
Slowly add 1,2-dibromoethane to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by TLC/HPLC).
-
Work up the reaction by carefully quenching with water and acidifying to precipitate the product.
-
Filter, wash, and dry to obtain Compound 3 .[2]
-
-
Causality: This step constructs the crucial cyclopropyl ring via a tandem alkylation. The strong base (NaH) generates a carbanion which first attacks one carbon of 1,2-dibromoethane, displacing a bromide ion. A subsequent intramolecular cyclization occurs as the newly formed intermediate attacks the second brominated carbon, displacing the final bromide and forming the stable three-membered ring.
Step 3: Hofmann Rearrangement to form Pazufloxacin Free Base (Compound 4)
-
Protocol:
-
Prepare a cold (0°C) aqueous solution of sodium hydroxide.
-
Add a solution of sodium hypochlorite (NaClO, commercial bleach).
-
Slowly add Compound 3 to the cold alkaline hypochlorite solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.[2]
-
Gently heat the mixture (e.g., 70°C) for a short period to ensure complete reaction.[2]
-
Cool the solution and carefully adjust the pH to the isoelectric point (around pH 6-7) using concentrated hydrochloric acid to precipitate the Pazufloxacin free base.[2]
-
Filter the solid, wash thoroughly with water to remove salts, and dry under vacuum.
-
-
Causality: This is a modified Hofmann rearrangement (often termed Hofmann degradation) that converts the nitrile group, via an intermediate primary amide formed in situ under the basic hydrolytic conditions, into a primary amine with the loss of a carbon atom. The nitrile is first hydrolyzed to a carboxamide. The amide is then converted by the hypochlorite into an N-haloamide, which, upon deprotonation by the base, rearranges to an isocyanate. Finally, the isocyanate is hydrolyzed to yield the primary amine of the 1-aminocyclopropyl group. This elegant one-pot reaction accomplishes both hydrolysis and rearrangement.
Step 4: Formation of Pazufloxacin Hydrochloride (Compound 5)
-
Protocol:
-
Suspend the purified Pazufloxacin free base (Compound 4 ) in a suitable solvent such as ethanol or isopropanol.
-
Add a stoichiometric amount of concentrated hydrochloric acid while stirring.
-
The hydrochloride salt will precipitate out of the solution. Stir for a sufficient time to ensure complete salt formation.
-
Filter the resulting solid, wash with a small amount of cold solvent, and dry under vacuum to yield the final Pazufloxacin Hydrochloride API.
-
-
Causality: The primary amine of the 1-aminocyclopropyl group is basic and readily reacts with a strong acid like HCl in an acid-base reaction. This forms the ammonium salt, which is typically a more crystalline, stable, and water-soluble solid than the free base, making it ideal for pharmaceutical formulations.
II. Rigorous Characterization of Pazufloxacin Hydrochloride
Confirming the identity, purity, and quality of the synthesized Pazufloxacin Hydrochloride is paramount. A multi-technique analytical approach is required, as outlined by ICH guidelines.
Caption: A comprehensive workflow for the analytical characterization of Pazufloxacin HCl.
A. Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of Pazufloxacin and quantifying any process-related impurities.[5]
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 stationary phase (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm).[6]
-
Mobile Phase: An optimized isocratic or gradient mixture of an aqueous buffer and an organic modifier. A common system is a mixture of phosphate buffer (pH 4) and methanol (e.g., 50:50 v/v).[4][6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.[6]
-
Detection: UV detection at the λmax of Pazufloxacin, typically 249 nm.[6][7]
-
Sample Preparation: Accurately weigh and dissolve the Pazufloxacin HCl sample in the mobile phase to a known concentration (e.g., 10-20 µg/mL).[6]
-
Injection Volume: 20 µL.[4]
Data Presentation: HPLC Method Validation Parameters
| Parameter | Typical Value/Range | Rationale & Significance |
| Linearity Range | 5 - 25 µg/mL[6] | Ensures the detector response is proportional to the analyte concentration. |
| Correlation Coeff. (r²) | > 0.998[6] | Indicates a strong linear relationship between concentration and response. |
| LOD (Limit of Detection) | ~0.8 µg/mL[4] | The lowest concentration of analyte that can be reliably detected. |
| LOQ (Limit of Quantitation) | ~2.4 µg/mL[4] | The lowest concentration that can be accurately and precisely quantified. |
| Accuracy (% Recovery) | 98 - 102%[4] | Measures the closeness of the experimental value to the true value. |
| Precision (% RSD) | < 2%[8] | Demonstrates the reproducibility of the method under the same conditions. |
B. Spectroscopic Structural Confirmation
Spectroscopic methods provide unambiguous confirmation of the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. Expected signals include aromatic protons, the CH₂ and CH groups of the oxazine ring, the methyl group, and the characteristic high-field signals for the cyclopropyl protons.
-
¹³C NMR: Confirms the carbon skeleton of the molecule, including the distinct signals for the carbonyl carbons (acid and ketone) and the quaternary carbons of the aromatic system.
-
¹⁹F NMR: A single resonance is expected, confirming the presence and electronic environment of the fluorine atom on the quinolone core.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will confirm the molecular weight of the protonated molecule [M+H]⁺, providing definitive evidence of the compound's identity. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies key functional groups. Characteristic absorption bands include a broad O-H stretch for the carboxylic acid, C=O stretches for the ketone and carboxylic acid functionalities, N-H stretches for the ammonium group, and C-F stretches.
-
UV-Visible Spectroscopy: Used for quantitative analysis, this method confirms the absorbance maximum (λmax) of the molecule, which is typically observed around 247-249 nm in 0.1N HCl.[7][9]
C. Physicochemical and Solid-State Characterization
-
Powder X-Ray Diffraction (PXRD): This technique is crucial for characterizing the solid-state nature of the API.[10] It provides a unique "fingerprint" of the crystalline form, which is essential for ensuring batch-to-batch consistency and identifying any potential polymorphism. The diffraction pattern can confirm the long-range molecular order of the hydrochloride salt.[10]
-
Melting Point: A sharp melting point is a primary indicator of high purity for a crystalline solid. The value is recorded and compared against a reference standard.
III. Conclusion
The synthesis and characterization of Pazufloxacin Hydrochloride require a blend of precise synthetic execution and rigorous analytical validation. The outlined synthetic route represents an efficient and scalable pathway, while the comprehensive characterization workflow ensures that the final API meets the stringent identity, purity, and quality standards demanded by the pharmaceutical industry. By understanding the causality behind each step—from the choice of solvent in a nucleophilic substitution to the selection of a mobile phase in HPLC—researchers can troubleshoot, optimize, and reliably produce this critical antibiotic.
References
- Synthesis of Pazufloxacin - Semantic Scholar. (n.d.).
- Validated Stability-indicating HPLC and Thin Layer Densitometric Methods for the Determination of Pazufloxacin: Application to Pharmaceutical - Longdom Publishing. (2014, April 25).
- Patel, K. M., & Suhagia, B. N. (2017). RP-HPLC Method Development and Validation of Pazufloxacin in their Bulk and formulation. International Journal of Pharmaceutical and Drug Analysis, 5(7), 249-255.
- RP-HPLC Method Development and Validation of Pazufloxacin in their Bulk and formulation. (2017, July 19).
- Tselukovskaya, E. D., Buikin, P. A., Goloveshkin, A. S., Dorovatovskii, P. V., & Vologzhanina, A. V. (2025). Crystallographic Characterization of Different Forms of the Salt of Pazufloxacin Mesylate. Crystals, 15(9), 812.
- A Green Approach for Quantification of Pazufloxacin Mesylate and its Process-Related Impurities in Pharmaceutical Products Using UPLC. (n.d.). Toxicology International.
- CN102295652A - Improvement method for pazufloxacin mesylate synthesis process - Google Patents. (n.d.).
- Abdallah, N. A., Ayad, M. F., & El-Kosasy, A. M. (2012). HPLC and Densitometric TLC Methods for Simultaneous Determination of Pazufloxacin with Some Co-administered Drugs in Human Plasma. Journal of Chromatographic Science, 3(8).
- Development and validation of a spectrofluorimetric method for pazufloxacin. (2024, August 12).
- HPLC and Densitometric TLC Methods for Simultaneous Determination of Pazufloxacin with Some Co-Administered Drugs in Human Plasma - Longdom Publishing. (n.d.).
- UV method development and validation for pazufloxacin mesylate. (2024, August 9).
Sources
- 1. longdom.org [longdom.org]
- 2. CN102295652A - Improvement method for pazufloxacin mesylate synthesis process - Google Patents [patents.google.com]
- 3. Synthesis of Pazufloxacin | Semantic Scholar [semanticscholar.org]
- 4. ijpda.org [ijpda.org]
- 5. informaticsjournals.co.in [informaticsjournals.co.in]
- 6. ijpda.org [ijpda.org]
- 7. longdom.org [longdom.org]
- 8. Development and validation of a spectrofluorimetric method for pazufloxacin. [wisdomlib.org]
- 9. UV method development and validation for pazufloxacin mesylate. [wisdomlib.org]
- 10. Crystallographic Characterization of Different Forms of the Salt of Pazufloxacin Mesylate [mdpi.com]
Foreword: The Criticality of Solid-Form in Drug Development
An In-depth Technical Guide to the Solid-State Analysis of Pazufloxacin Salts
In the landscape of pharmaceutical sciences, the active pharmaceutical ingredient (API) is but the starting point. Its ultimate efficacy, stability, and manufacturability are profoundly dictated by its solid-state properties. For fluoroquinolone antibiotics like Pazufloxacin, understanding the precise three-dimensional arrangement of molecules in the crystal lattice is not an academic exercise; it is a cornerstone of rational drug design and quality control. The specific salt form of an API—in this case, Pazufloxacin Hydrochloride—is chosen to optimize properties like solubility and bioavailability. However, this choice introduces complexity, as the API can exist in various crystalline forms (polymorphs), hydrated states (hydrates), or solvated forms (solvates). Each of these forms possesses a unique crystal structure and, consequently, distinct physicochemical properties.
This guide provides a comprehensive framework for the crystal structure analysis of Pazufloxacin salts. While detailed public crystallographic data is most extensively available for the closely related Pazufloxacin Mesylate, the principles and methodologies detailed herein are directly applicable to the analysis of Pazufloxacin Hydrochloride. We will leverage the rich dataset of the mesylate salt as an exemplary case study to illustrate the integrated analytical workflow required to fully characterize the solid-state landscape of this important antibiotic.
Part 1: The Foundation - Crystallization and Polymorph Screening
Expertise & Experience: The journey to understanding a crystal structure begins with creating it. The choice of solvent and crystallization conditions is the primary determinant of the resulting solid form. A molecule like Pazufloxacin, with its multiple hydrogen bond donors and acceptors, is prone to forming different crystal packing arrangements or incorporating solvent molecules into its lattice.[1] Therefore, a systematic screening process is not merely procedural but investigational, designed to uncover the full spectrum of possible crystalline forms.
Experimental Protocol: Polymorph and Solvate Screening by Recrystallization
This protocol outlines a systematic approach to explore the different crystalline forms of a Pazufloxacin salt.
-
Solvent Selection: Choose a diverse panel of solvents based on polarity, hydrogen bonding capability, and boiling point (e.g., ethanol, acetonitrile, acetone, water, and mixtures thereof).
-
Solution Preparation: Prepare saturated solutions of Pazufloxacin Hydrochloride at an elevated temperature (e.g., 60 °C) in each selected solvent system. Ensure complete dissolution.
-
Induce Crystallization: Employ various methods to induce crystallization:
-
Slow Evaporation: Leave the solutions loosely covered at ambient temperature.
-
Slow Cooling: Gradually cool the saturated solutions to room temperature, followed by further cooling to 4 °C.
-
Anti-Solvent Addition: Add a poor solvent (an "anti-solvent") to a saturated solution to induce precipitation.
-
-
Crystal Isolation and Analysis: Isolate the resulting crystals by filtration. Each unique crystalline solid, identified by distinct morphology, should be analyzed using Powder X-ray Diffraction (PXRD) to determine if a new form has been discovered.
Causality: The thermodynamic and kinetic interplay between the solute (Pazufloxacin salt) and the solvent dictates the crystallization pathway. A polar, protic solvent like ethanol may favor one polymorph, while a mixture containing water could yield a hydrate, where water molecules are integral to the crystal structure.[2]
Part 2: The Gold Standard - Single-Crystal X-ray Diffraction (SCXRD)
Trustworthiness: SCXRD is the definitive, unambiguous method for determining the atomic arrangement within a crystal. It provides precise coordinates of every atom, defining bond lengths, bond angles, and the overall molecular conformation and packing. This self-validating system is the bedrock upon which all other solid-state characterization rests.
Workflow for Definitive Structure Elucidation
Caption: Workflow for Single-Crystal X-ray Diffraction (SCXRD).
Interpreting the Data: The Case of Pazufloxacin Mesylate
The analysis of Pazufloxacin Mesylate provides an excellent blueprint for what to expect from a Pazufloxacin Hydrochloride crystal structure. SCXRD analysis confirmed that a proton transfers from the acid to the amino group of Pazufloxacin, forming a salt.[1] The resulting structure reveals a relatively rigid molecular conformation and extensive hydrogen bonding networks.[1]
Table 1: Exemplary Crystallographic Data for Pazufloxacin Mesylate Forms [1]
| Parameter | Anhydrous Form (1a) | Dihydrate Form (2) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁ | C2 |
| a (Å) | 11.08 | 22.99 |
| b (Å) | 15.65 | 7.58 |
| c (Å) | 12.02 | 24.90 |
| β (deg) | 108.3 | 107.5 |
| Volume (ų) | 1978 | 4136 |
| Z (molecules/unit cell) | 4 | 8 |
Data adapted from Tselukovskaya et al., Crystals (2025). This table summarizes key parameters that define the geometry and contents of the crystal's basic repeating unit.
Part 3: The Workhorse - Powder X-ray Diffraction (PXRD)
Expertise & Experience: While SCXRD provides the ultimate structural detail from a perfect crystal, PXRD is the indispensable tool for analyzing bulk powder samples, which is the form most relevant to manufacturing.[3] It serves as a rapid, non-destructive "fingerprint" to identify the crystalline form, assess purity, and detect polymorphism.[4][5] The diffraction pattern is unique to a specific crystal structure; different polymorphs will produce different patterns.[6]
Experimental Protocol: Routine Phase Identification by PXRD
-
Sample Preparation: Gently pack approximately 10-20 mg of the powder sample into a sample holder. A flat, uniform surface is critical for data quality.
-
Instrument Setup: Use a powder diffractometer with a standard radiation source (e.g., Cu Kα, λ = 1.5406 Å).
-
Data Acquisition: Scan the sample over a relevant angular range, typically from 5° to 40° 2θ. The scan speed should be optimized to balance throughput and signal-to-noise ratio.
-
Data Analysis: Compare the resulting diffractogram (a plot of intensity vs. 2θ angle) to reference patterns of known forms. The presence of unique peaks or shifts in peak positions indicates a different crystalline phase.
Caption: Logical relationship between solid forms of a Pazufloxacin salt.
Part 4: Probing Stability - Thermal Analysis (DSC & TGA)
Trustworthiness: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary techniques that provide quantitative data on the thermal stability and phase transitions of a material. They are critical for establishing processing parameters and storage conditions.[7]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to quantify the amount of water or solvent in a crystal lattice.[7] For a Pazufloxacin Hydrochloride hydrate, TGA would show a distinct mass loss step corresponding to the loss of water molecules.
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events like melting (endotherm), crystallization (exotherm), and solid-solid phase transitions.[8]
Experimental Protocol: Thermal Characterization
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan or a ceramic TGA pan.
-
Instrument Setup: Place the pan in the instrument furnace under a controlled nitrogen atmosphere (to prevent oxidation).
-
TGA Measurement: Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond its decomposition point (e.g., 300 °C). Record the mass loss.
-
DSC Measurement: Heat a separate sample at a constant rate (e.g., 10 °C/min) over a similar temperature range. Record endothermic and exothermic events.
Causality: For a hydrated crystal, the DSC thermogram would likely show a broad endotherm corresponding to the dehydration event seen in the TGA.[9] This may be followed by recrystallization into an anhydrous form (an exotherm) and finally, melting of the anhydrous form (a sharp endotherm).
Part 5: Molecular Fingerprinting - Spectroscopic Analysis
Expertise & Experience: Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of molecules.[10] Because these modes are sensitive to the molecular environment, these techniques can be used to differentiate between salt forms and polymorphs. For Pazufloxacin Hydrochloride, FTIR is particularly useful for observing the characteristic vibrations of the carboxylic acid group and the protonated amine, confirming salt formation.[11]
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare a solid sample, typically by mixing a small amount of the powder with dry potassium bromide (KBr) and pressing it into a transparent pellet.
-
Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer.
-
Spectral Collection: Collect the infrared spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Analysis: Analyze the positions and shapes of key vibrational bands. For Pazufloxacin, critical bands include the C=O stretch of the carboxylic acid and ketone, and N-H bending vibrations of the protonated piperazinyl group.[12][13] Shifts in these bands between samples can indicate different polymorphic forms or hydration states.
Conclusion: An Integrated, Multi-Technique Approach
The comprehensive analysis of the Pazufloxacin Hydrochloride crystal structure is not a linear process but a synergistic application of multiple, orthogonal techniques. It begins with broad screening to discover possible crystalline forms. PXRD acts as the rapid workhorse for routine identification. When a new, high-quality single crystal is obtained, SCXRD provides the definitive, unambiguous structural solution. Finally, thermal and spectroscopic analyses provide crucial, complementary data on the stability, composition, and molecular environment of the bulk material. This integrated workflow ensures a complete and trustworthy understanding of the API's solid-state properties, which is essential for the development of safe, stable, and effective pharmaceutical products.
References
-
Tselukovskaya, E. D., Buikin, P. A., Goloveshkin, A. S., Dorovatovskii, P. V., & Vologzhanina, A. V. (2025). Crystallographic Characterization of Different Forms of the Salt of Pazufloxacin Mesylate. Crystals, 15(9), 812. [Link]
-
Thangadurai, S., Shukla, S. K., Srivastava, A. K., & Anjaneyulu, Y. (2003). X-ray powder diffraction patterns for certain fluoroquinolone antibiotic drugs. Acta pharmaceutica (Zagreb, Croatia), 53(4), 295–303. [Link]
-
Thangadurai, S., Shukla, S. K., Srivastava, A. K., & Anjaneyulu, Y. (2003). X-ray powder diffraction patterns for certain fluoroquinolone antibiotic drugs. Acta Pharmaceutica, 53(4), 295-303. [Link]
-
Lazarenko, V. A., et al. (2017). High-Throughput Small-Molecule Crystallography at the 'Belok' Beamline of the Kurchatov Synchrotron Radiation Source. Crystals, 7. [Link]
-
Panda, S., et al. (2011). FTIR AND XRD INVESTIGATIONS OF SOME FLUOROQUINOLONES. International Journal of Pharmacy and Pharmaceutical Sciences, 3(3), 111-115. [Link]
-
Thangadurai, S., et al. (2003). X-ray powder diffraction patterns for certain fluoroquinolone antibiotic drugs. Acta Pharmaceutica, 53(4), 295-303. [Link]
-
Tselukovskaya, E. D., et al. Schematic representation of pazufloxacin mesylate (PzfMes; Pzf⁺ = pazufloxacinium, Mes⁻ = mesylate). ResearchGate. [Link]
-
Chen, H. Y., et al. (2018). Structural origin of physicochemical properties differences upon dehydration and polymorphic transformation of ciprofloxacin hydrochloride revealed by structure determination from powder X-ray diffraction data. CrystEngComm, 20(38), 5776-5785. [Link]
-
MDPI. (2025). Crystallographic Characterization of Different Forms of the Salt of Pazufloxacin Mesylate. MDPI. [Link]
-
precisionFDA. PAZUFLOXACIN. [Link]
- Google Patents. (2011).
-
ResearchGate. (n.d.). Polymorphs of anhydrous pazufloxacin mesylate as obtained from... [Link]
-
PubChem. (n.d.). Pazufloxacin Hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). Pazufloxacin (hydrochloride). Retrieved from [Link]
-
PubChem. (n.d.). Pazufloxacin Mesilate. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). PAZUFLOXACIN HYDROCHLORIDE. [Link]
-
Garbacz, G., & Wesolowski, M. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4349. [Link]
-
Pharmaffiliates. (n.d.). Pazufloxacin-impurities. [Link]
-
TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. [Link]
-
El-Ries, M. A., et al. (2014). Thermal analyses of some fluoroquinolone pharmaceutical compounds in comparison with molecular orbital calculations. Journal of Thermal Analysis and Calorimetry, 115, 2117-2127. [Link]
-
Szeleszczuk, Ł., et al. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Molecules, 26(5), 1442. [Link]
-
Kaduk, J. A. (2022). Crystal structure of besifloxacin hydrochloride, C19H22ClFN3O3Cl. Powder Diffraction, 37(3), 199-206. [Link]
-
Iacob, B. C., et al. (2021). DSC study of pefloxacin mesylate and its mixtures with different excipients. Journal of Optoelectronics and Advanced Materials, 23(11-12), 609-614. [Link]
-
Sahoo, S., et al. (2010). FTIR and Raman spectroscopic investigations of ofloxacin/carbopol940 mucoadhesive suspension. Asian Journal of Pharmaceutical and Clinical Research, 3(3), 35-41. [Link]
-
AMI Instruments. (2024). Application of Thermal Analysis in Pharmaceutical Field - Revefenacin. [Link]
-
Rodriguez, I., et al. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Crystals, 11(1), 13. [Link]
-
Brittain, H. G. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology. [Link]
-
Sahoo, S., et al. (2010). FTIR AND RAMAN SPECTROSCOPIC INVESTIGATIONS OF A CONTROLLED RELEASE CIPROFLOXACIN / CARBOPOL940 MUCOADHESIVE SUSPENSION. ResearchGate. [Link]
-
Sutananta, A. T., et al. (2014). FTIR Spectroscopy: A Tool for Quantitative Analysis of Ciprofloxacin in Tablets. Indian Journal of Pharmaceutical Sciences, 76(1), 81-85. [Link]
-
Sahoo, S., et al. (2009). FTIR and Raman Spectroscopic Investigations of a Norfloxacin/Carbopol934 Polymeric Suspension. Indian Journal of Pharmaceutical Sciences, 71(5), 572-579. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Crystallographic Characterization of Different Forms of the Salt of Pazufloxacin Mesylate [ouci.dntb.gov.ua]
- 3. moodle2.units.it [moodle2.units.it]
- 4. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]
- 5. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Thermal Analysis in Pharmaceuticals | AMI Tech Library [ami-instruments.com]
- 8. ijbpas.com [ijbpas.com]
- 9. tainstruments.com [tainstruments.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. mdpi.com [mdpi.com]
- 12. FTIR Spectroscopy: A Tool for Quantitative Analysis of Ciprofloxacin in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FTIR and Raman Spectroscopic Investigations of a Norfloxacin/Carbopol934 Polymeric Suspension - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Hijacking of a Bacterial Machine: Elucidating the Mechanism of Action of Pazufloxacin on DNA Gyrase
An In-Depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract
Pazufloxacin, a potent fluoroquinolone antibiotic, exerts its bactericidal effects by targeting essential bacterial type II topoisomerases, primarily DNA gyrase and topoisomerase IV.[1] This guide provides a detailed technical exploration of the molecular mechanism by which Pazufloxacin inhibits DNA gyrase. We will deconstruct the structure and function of this vital bacterial enzyme, detail the formation of the inhibitory ternary complex, and present the experimental methodologies used to validate and quantify this interaction. This document is intended to serve as a comprehensive resource for researchers in antimicrobial drug discovery and development, offering foundational knowledge and practical, field-proven protocols.
The Target: DNA Gyrase – The Bacterial Architect of DNA Topology
To comprehend the action of Pazufloxacin, one must first appreciate the elegant and essential machinery it targets. DNA gyrase is a unique type II topoisomerase found in bacteria but absent in higher eukaryotes, making it an ideal antibacterial target.[2][3] Its primary function is to introduce negative supercoils into double-stranded DNA in an ATP-dependent process.[2][4] This activity is critical for managing the topological strain that arises during DNA replication and transcription, and for compacting the bacterial chromosome.[5][6]
1.1. Structure and Subunit Function
DNA gyrase is a heterotetrameric enzyme with an A₂B₂ architecture, composed of two GyrA and two GyrB subunits.[5][6][7]
-
GyrA Subunit: This subunit is responsible for the DNA cleavage and re-ligation activity. It contains the active-site tyrosine residue that forms a transient covalent bond with the 5'-end of the cleaved DNA.[5][7] The GyrA subunits also form the "C-gate" and contribute to the "DNA-gate" of the enzyme complex.[4]
-
GyrB Subunit: This subunit houses the ATPase domain, providing the energy for the strand-passage reaction through ATP hydrolysis.[6][7] The GyrB subunits form the "N-gate," which captures the segment of DNA to be passed through the break.[4]
Caption: Structure of DNA Gyrase, highlighting the A and B subunits and their primary functions.
The Core Mechanism: From Inhibition to Bactericide
Fluoroquinolones, including Pazufloxacin, do not function as simple competitive enzyme inhibitors. Instead, they act as "topoisomerase poisons."[8] Their mechanism involves trapping the enzyme in the middle of its catalytic cycle, leading to lethal consequences for the bacterium.
The key event is the formation of a stable, ternary complex consisting of the drug, DNA gyrase, and the bacterial DNA.[9][10]
-
Binding to the Gyrase-DNA Complex: DNA gyrase first binds to DNA, creating a double-strand break in one segment (the "G-segment"). Pazufloxacin then binds to a pocket at the interface of the GyrA subunits and the cleaved DNA.[8]
-
Stabilization of the Cleavage Complex: The drug intercalates into the cleaved DNA and its binding is further stabilized by a non-catalytic magnesium ion, which forms a water-metal ion bridge between the drug's C-3/C-4 keto-acid moiety and key amino acid residues in GyrA, such as Serine-83 and Aspartate-87 (E. coli numbering).[11] This action effectively "poisons" the enzyme, preventing the re-ligation of the broken DNA strands.[12][13]
-
Lethal Consequences: The accumulation of these stabilized cleavage complexes has two major downstream effects:
-
Replication Fork Arrest: The complexes act as physical roadblocks to the DNA replication machinery, leading to a rapid cessation of DNA synthesis.[10][14]
-
Double-Strand Breaks: The stalled complexes are fragile and can dissociate, releasing permanent, lethal double-strand DNA breaks into the cell.[8][10] This extensive DNA damage triggers the bacterial SOS response and, if the damage is too severe to be repaired, initiates pathways leading to cell death.[8]
-
It is crucial to note that Pazufloxacin also targets Topoisomerase IV, an enzyme responsible for decatenating daughter chromosomes after replication.[1][15] While DNA gyrase is often the primary target in Gram-negative bacteria, topoisomerase IV can be the primary target in some Gram-positive species.[8][10] Pazufloxacin has been shown to inhibit both DNA gyrase and topoisomerase IV from S. aureus at nearly the same concentration, highlighting its potent dual-targeting capability.[15]
Caption: The inhibitory mechanism of Pazufloxacin on the DNA gyrase catalytic cycle.
Experimental Validation: Protocols and Methodologies
The mechanistic claims described above are substantiated by robust in vitro enzymatic assays. These assays are fundamental for screening new compounds, determining potency, and understanding mechanisms of resistance.
DNA Gyrase Supercoiling Inhibition Assay
This is the foundational assay to determine if a compound inhibits the primary catalytic activity of DNA gyrase.
-
Principle of the Assay: The assay measures the ATP-dependent conversion of relaxed circular plasmid DNA into its negatively supercoiled form.[16] In the presence of an effective inhibitor like Pazufloxacin, this conversion is blocked. The different topological forms of the plasmid (relaxed vs. supercoiled) can be readily separated and visualized by agarose gel electrophoresis, as the more compact supercoiled form migrates faster through the gel matrix.[17]
-
Detailed Step-by-Step Protocol:
-
Reaction Setup: On ice, prepare a master mix containing the reaction components. For a final volume of 30 µL, the mix would typically contain:
-
Inhibitor Addition: Aliquot 27 µL of the master mix into pre-chilled microcentrifuge tubes. Add 1.5 µL of the test compound (Pazufloxacin) at various concentrations (typically a serial dilution) or solvent control (e.g., DMSO) to each respective tube.
-
Enzyme Addition & Incubation: Initiate the reaction by adding 1.5 µL of purified DNA gyrase enzyme (e.g., from E. coli or S. aureus). The amount of enzyme should be pre-titrated to achieve ~90% supercoiling in the control reaction.[16] Mix gently and incubate at 37°C for 30-60 minutes.[18]
-
Reaction Termination: Stop the reaction by adding 30 µL of a 2x Stop Buffer/Loading Dye (e.g., containing STEB: 40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue) and 30 µL of Chloroform/Isoamyl alcohol (24:1). The chloroform denatures the enzyme, and the EDTA chelates Mg²⁺, both of which halt the reaction.
-
Phase Separation: Vortex briefly and centrifuge at high speed for 2 minutes to separate the aqueous and organic phases.
-
Gel Electrophoresis: Carefully load 20 µL of the upper aqueous phase onto a 1% agarose gel in TAE or TBE buffer. Run the gel at ~75V for 2-3 hours.[19]
-
Visualization: Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe) and visualize under UV light. The control lane (no inhibitor) should show a fast-migrating band corresponding to supercoiled DNA. Increasing concentrations of Pazufloxacin will show a dose-dependent increase in the slower-migrating relaxed DNA band.
-
Caption: Experimental workflow for the DNA Gyrase Supercoiling Inhibition Assay.
Quinolone-Induced DNA Cleavage Assay
This assay provides direct evidence for the "poison" mechanism.
-
Principle of the Assay: This method detects the formation of the stabilized cleavage complex.[20] Supercoiled plasmid DNA is used as the substrate. In the presence of a poison like Pazufloxacin, the gyrase-mediated double-strand break is trapped. Subsequent treatment with a strong denaturant (SDS) and a protease linearizes the plasmid, which can be distinguished from the supercoiled and relaxed forms on an agarose gel.[21]
-
Detailed Step-by-Step Protocol:
-
Reaction Setup: Combine gyrase assay buffer, supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of Pazufloxacin in a reaction tube.
-
Enzyme Addition & Incubation: Add DNA gyrase and incubate at 37°C for 30 minutes to allow for complex formation.[20]
-
Complex Trapping: Add SDS (to a final concentration of ~0.5-1%) and Proteinase K (to ~0.5 mg/mL). Incubate for a further 30 minutes at 45-50°C.[20] The SDS denatures the non-covalently bound GyrB subunits and traps the GyrA subunits that are covalently attached to the DNA. Proteinase K then digests the protein, leaving a linearized plasmid with a small peptide attached at the break site.
-
Analysis: Analyze the reaction products by agarose gel electrophoresis as described previously. The key indicator of activity is the dose-dependent appearance of a single, slow-migrating band corresponding to the linearized form of the plasmid DNA.[22]
-
Quantitative Data Presentation & Selectivity
The results from these assays are used to determine the potency of the inhibitor, most commonly expressed as the IC₅₀ value—the concentration of the drug required to inhibit 50% of the enzymatic activity.
| Compound | Target Enzyme | Organism Source | IC₅₀ (µg/mL) |
| Pazufloxacin | DNA Gyrase | S. aureus | ~0.8 - 1.5 |
| Pazufloxacin | Topoisomerase IV | S. aureus | ~0.8 - 1.5 |
| Ciprofloxacin | DNA Gyrase | E. coli | ~0.5 - 1.0 |
| Ciprofloxacin | Topoisomerase IV | S. aureus | ~2.0 - 4.0 |
*Note: Pazufloxacin has been reported to inhibit both enzymes from S. aureus at nearly the same level.[15] The values presented are representative based on typical fluoroquinolone potency.
A critical aspect of Pazufloxacin's clinical utility is its selectivity for bacterial topoisomerases over their human counterparts. Pazufloxacin exhibits poor inhibitory activity against human topoisomerase II, ensuring that its cytotoxic potential is directed specifically at the bacterial pathogen, which provides a wide therapeutic window.[15][23]
Conclusion
The mechanism of action of Pazufloxacin against DNA gyrase is a well-defined process of molecular sabotage. By stabilizing a transient DNA-enzyme cleavage complex, Pazufloxacin converts an essential bacterial enzyme into a cellular toxin, leading to catastrophic DNA damage and rapid cell death. The in vitro assays detailed herein are indispensable tools for the continued study of this mechanism and for the discovery of next-generation antibiotics that can overcome emerging resistance. Understanding this core mechanism at a technical level is paramount for professionals dedicated to combating bacterial infections.
References
-
Hooper, D. C. (2021). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]
-
Yadav, V., et al. (2022). Fluoroquinolones: Mechanism of action, classification, and development of resistance. Journal of Ocular Infections and Inflammation. Available at: [Link]
-
Reece, R. J., & Maxwell, A. (1991). DNA gyrase: structure and function. Critical Reviews in Biochemistry and Molecular Biology. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Pazufloxacin Mesilate? Patsnap. Available at: [Link]
-
Creative Diagnostics. (n.d.). DNA Gyrase – A Specialized Type II Topoisomerase. Creative Diagnostics. Available at: [Link]
-
Hooper, D. C. (2000). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases. Available at: [Link]
-
Vila, J., et al. (2007). Mechanism of action of and resistance to quinolones. Microbial Biotechnology. Available at: [Link]
-
Ferreira, M., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. Available at: [Link]
-
Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. Available at: [Link]
-
Wikipedia. (n.d.). DNA gyrase. Wikipedia. Available at: [Link]
-
Aryal, S. (2023). DNA Gyrase- Definition, Structure, Reactions, Mechanisms. Microbe Notes. Available at: [Link]
-
Amerigo Scientific. (n.d.). DNA Gyrase: Structure, Function, and Its Role in Research and Industry. Amerigo Scientific. Available at: [Link]
-
Aldred, K. J., et al. (2019). Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ. ACS Omega. Available at: [Link]
-
Wakebe, H., et al. (1998). [In vitro and in vivo antibacterial activities of pazufloxacin mesilate, a new injectable quinolone]. Yakugaku Zasshi. Available at: [Link]
-
Aldred, K. J., et al. (2019). Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ. ACS Omega. Available at: [Link]
-
Varghese, F. S., et al. (2020). Towards catalytic fluoroquinolones: from metal-catalyzed to metal-free DNA cleavage. RSC Chemical Biology. Available at: [Link]
-
Ashley, R. E., & Osheroff, N. (2018). DNA Supercoiling Catalyzed by Bacterial Gyrase. Methods in Molecular Biology. Available at: [Link]
-
ProFoldin. (n.d.). Gel-based E. coli gyrase supercoiling assay. ProFoldin. Available at: [Link]
-
Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules. Available at: [Link]
-
Hiasa, H. (2017). Fluoroquinolones stimulate the DNA cleavage activity of topoisomerase IV by promoting the binding of Mg2+ to the second metal binding site. Biochimica et Biophysica Acta (BBA) - General Subjects. Available at: [Link]
-
Sissi, C., et al. (2008). Hot-spot consensus of fluoroquinolone-mediated DNA cleavage by Gram-negative and Gram-positive type II DNA topoisomerases. Nucleic Acids Research. Available at: [Link]
-
Chen, F. J., & Lo, H. J. (2003). Molecular mechanisms of fluoroquinolone resistance. Journal of Microbiology, Immunology and Infection. Available at: [Link]
-
Tsegaye, M. A., et al. (2009). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Pantel, A., et al. (2010). DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Inspiralis. (n.d.). Mycobacterium tuberculosis Gyrase Supercoiling Assay. Inspiralis. Available at: [Link]
-
Blower, T. R., et al. (2023). DNA Gyrase as a Target for Quinolones. Molecules. Available at: [Link]
-
Charikova, E. V., et al. (2010). Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. Acta Naturae. Available at: [Link]
-
Drlica, K., et al. (2008). Bypassing Fluoroquinolone Resistance with Quinazolinediones: Studies of Drug–Gyrase–DNA Complexes Having Implications for Drug Design. ACS Chemical Biology. Available at: [Link]
-
Pan, X. S., & Fisher, L. M. (2001). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Methods in Molecular Medicine. Available at: [Link]
-
Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews. Available at: [Link]
-
Nakano, S., et al. (2004). Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Mustaev, A., et al. (2014). Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING. Journal of Biological Chemistry. Available at: [Link]
-
Fournier, B., & Hooper, D. C. (2000). Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone-Induced Inhibition of DNA Synthesis. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Brar, B. K., et al. (2021). (a) Represents the inhibition of the Topoisomerase IV enzyme activity... ResearchGate. Available at: [Link]
-
Collin, F., et al. (2011). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. Applied Microbiology and Biotechnology. Available at: [Link]
-
Mikamo, H., et al. (1998). In vitro activities of pazufloxacin, a novel injectable quinolone, against bacteria causing infections in obstetric and gynecological patients. Journal of Infection and Chemotherapy. Available at: [Link]
-
Blower, T. R., et al. (2023). DNA Gyrase as a Target for Quinolones. Molecules. Available at: [Link]
-
Collin, F., et al. (2011). Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. Applied Microbiology and Biotechnology. Available at: [Link]
-
Culp, E., et al. (2019). Discovery of a Novel DNA Gyrase-Targeting Antibiotic through the Chemical Perturbation of Streptomyces venezuelae Sporulation. Cell Chemical Biology. Available at: [Link]
Sources
- 1. What is the mechanism of Pazufloxacin Mesilate? [synapse.patsnap.com]
- 2. DNA gyrase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA gyrase - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 7. microbenotes.com [microbenotes.com]
- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. [In vitro and in vivo antibacterial activities of pazufloxacin mesilate, a new injectable quinolone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gel-based E. coli gyrase supercoiling assay [profoldin.com]
- 18. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. inspiralis.com [inspiralis.com]
- 20. Hot-spot consensus of fluoroquinolone-mediated DNA cleavage by Gram-negative and Gram-positive type II DNA topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Pazufloxacin Topoisomerase IV Inhibition Assay
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the Pazufloxacin topoisomerase IV inhibition assay. Moving beyond a simple recitation of steps, this document delves into the biochemical rationale, offers a field-proven protocol, and provides insights into data interpretation and troubleshooting, reflecting a holistic understanding of the drug-target interaction.
Introduction: Pazufloxacin and Its Molecular Targets
Pazufloxacin is a potent, injectable fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Like other members of the quinolone class, its bactericidal effects stem from the direct inhibition of bacterial DNA synthesis.[3][4] This is achieved by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5][6] While DNA gyrase is primarily responsible for introducing negative supercoils into DNA, topoisomerase IV's crucial role is in the decatenation—or unlinking—of interlocked daughter chromosomes following DNA replication.[7][8] Inhibition of topoisomerase IV prevents the proper segregation of replicated DNA, leading to a failure of cell division and ultimately, cell death.[5] This guide will focus specifically on the methods used to quantify the inhibitory activity of Pazufloxacin against topoisomerase IV.
The Target: Understanding Bacterial Topoisomerase IV
Bacterial topoisomerase IV is a heterotetrameric enzyme, composed of two ParC subunits and two ParE subunits (ParC₂ParE₂).[3] In some Gram-positive bacteria, such as Staphylococcus aureus, these subunits are historically referred to as GrlA and GrlB, respectively.[3] The enzyme functions by creating a transient double-stranded break in one segment of DNA (the "gate" segment), passing another intact DNA segment (the "transport" segment) through the break, and then resealing the break.[3][9] This ATP-dependent process is vital for separating the newly replicated circular chromosomes, which would otherwise remain topologically linked as catenanes.
Mechanism of Fluoroquinolone Inhibition
Pazufloxacin does not inhibit topoisomerase IV by simply blocking its active site in a traditional competitive manner. Instead, it acts as a "topoisomerase poison."[10] The drug intercalates into the DNA at the site of cleavage and binds to both the DNA and the ParC subunits of the enzyme.[4][11] This action stabilizes the "cleavage complex," a transient intermediate where the DNA is covalently linked to the enzyme.[12][13] By trapping the enzyme in this state, Pazufloxacin prevents the re-ligation of the DNA strands.[6] The collision of a DNA replication fork with this stabilized, toxic adduct is thought to convert the transient break into a permanent, lethal double-strand DNA break, triggering the SOS response and cell death pathways.[8][10]
Caption: Mechanism of Pazufloxacin-mediated inhibition of Topoisomerase IV.
The Topoisomerase IV Inhibition Assay: Principle and Design
The most common in vitro method to measure topoisomerase IV activity is a decatenation or relaxation assay.[14][15]
-
Decatenation Assay: This assay uses kinetoplast DNA (kDNA), a network of thousands of interlocked circular DNA molecules isolated from trypanosome mitochondria, as a substrate. Active topoisomerase IV resolves this network into individual, minicircular DNA products.
-
Relaxation Assay: This assay uses a negatively supercoiled plasmid (e.g., pBR322) as a substrate. Topoisomerase IV relaxes the supercoiled DNA into its various topoisomers, including the fully relaxed form.[15]
In either format, the different topological forms of DNA (catenated vs. decatenated; supercoiled vs. relaxed) can be separated by agarose gel electrophoresis. In the presence of an effective inhibitor like Pazufloxacin, the enzyme's activity is reduced, resulting in less of the product (decatenated or relaxed DNA) being formed. The potency of the inhibitor is typically quantified by its IC₅₀ value : the concentration of the drug required to inhibit 50% of the enzyme's catalytic activity under specific assay conditions.[16]
Detailed Experimental Protocol: Topoisomerase IV Relaxation Assay
This protocol provides a robust framework for assessing the inhibitory effect of Pazufloxacin on E. coli Topoisomerase IV. The principles are broadly applicable to enzymes from other bacterial species.
Materials and Reagents
-
Enzyme: Purified E. coli Topoisomerase IV (commercially available from vendors like Inspiralis or ProFoldin).
-
DNA Substrate: Supercoiled pBR322 plasmid DNA (0.5 mg/mL).
-
Assay Buffer (5X): 200 mM HEPES-KOH (pH 7.6), 500 mM Potassium Glutamate, 50 mM Magnesium Acetate, 50 mM DTT, 5 mM ATP, 250 µg/mL bovine serum albumin (BSA). Store at -20°C.
-
Dilution Buffer: 40 mM HEPES-KOH (pH 7.6), 100 mM Potassium Glutamate, 1 mM DTT, 10% (v/v) Glycerol. Store at -20°C.
-
Test Compound: Pazufloxacin Hydrochloride dissolved in DMSO to create a high-concentration stock (e.g., 10 mM), from which serial dilutions are made.
-
Stop Solution/Loading Dye (6X): 30% Glycerol, 60 mM EDTA, 0.6% SDS, 0.05% Bromophenol Blue.
-
Agarose Gel: 1.0% agarose in 1X TAE buffer (40 mM Tris-acetate, 1 mM EDTA).
-
DNA Stain: Ethidium Bromide (0.5 µg/mL) or a safer alternative like SYBR™ Safe.
Experimental Workflow
Caption: Step-by-step workflow for the Topoisomerase IV inhibition assay.
Step-by-Step Procedure
-
Enzyme Titration (Crucial First Step): Before testing inhibitors, determine the minimal amount of Topoisomerase IV required to fully relax the supercoiled plasmid substrate. This ensures the inhibition assay is run under conditions of appropriate enzyme activity. Perform the assay as below but use serial dilutions of the enzyme with no inhibitor present. One unit of activity is often defined as the amount of enzyme that fully relaxes the substrate in a given time.
-
Reaction Setup: For each reaction, prepare a master mix of buffer and DNA. On ice, combine the following in a 0.5 mL microcentrifuge tube:
-
4 µL of 5X Assay Buffer
-
1 µL of supercoiled pBR322 DNA (~200 ng)
-
12 µL of sterile, nuclease-free water
-
Scientist's Note: ATP is essential for the catalytic cycle of topoisomerase IV, while DTT helps maintain the enzyme in a reduced, active state.[15] BSA is included to stabilize the enzyme.
-
-
Inhibitor Addition:
-
Add 1 µL of Pazufloxacin dilution (or DMSO for the vehicle control) to each respective tube. Mix gently.
-
Controls are critical:
-
Negative Control (No Enzyme): Add 2 µL of Dilution Buffer instead of enzyme. This shows the position of the supercoiled substrate.
-
Positive Control (No Inhibitor): Add 1 µL of DMSO and 1 µL of enzyme. This shows the position of the fully relaxed product.
-
-
-
Enzyme Addition & Incubation:
-
Add 2 µL of diluted Topoisomerase IV (the pre-determined amount from the titration step) to all tubes except the negative control.
-
The final reaction volume is 20 µL.
-
Mix gently and incubate at 37°C for 30-60 minutes.
-
-
Stopping the Reaction:
-
Terminate the reaction by adding 4 µL of 6X Stop Solution/Loading Dye. The EDTA chelates Mg²⁺, which is essential for enzymatic activity, and the SDS denatures the enzyme.
-
-
Agarose Gel Electrophoresis:
-
Load the entire 24 µL of each reaction into the wells of a 1.0% agarose gel.
-
Run the gel at ~80V for 2-3 hours, or until there is good separation between the supercoiled and relaxed DNA bands.
-
Scientist's Note: Supercoiled DNA is more compact and migrates faster through the gel than the relaxed, open-circular form.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide (or an alternative) and visualize under UV light.
-
Capture an image of the gel. The intensity of the supercoiled DNA band will increase with higher concentrations of Pazufloxacin as the enzyme's relaxation activity is inhibited.
-
Data Analysis and Interpretation
The gel image provides a qualitative and semi-quantitative assessment of inhibition. For a quantitative IC₅₀ value, the band intensities must be measured using densitometry software (e.g., ImageJ).
-
Quantify: Measure the intensity of the supercoiled DNA band in each lane.
-
Normalize: Calculate the percentage of inhibition for each Pazufloxacin concentration using the formula: % Inhibition = 100 * (Intensity_Sample - Intensity_PositiveControl) / (Intensity_NegativeControl - Intensity_PositiveControl)
-
Plot: Plot the % Inhibition against the logarithm of the Pazufloxacin concentration.
-
Calculate IC₅₀: Use a non-linear regression (sigmoidal dose-response curve) to determine the concentration of Pazufloxacin that produces 50% inhibition.
Sample Data Presentation
| Bacterial Source | Target | Compound | Avg. IC₅₀ (µg/mL) | Fold-Resistance |
| S. aureus (Wild-Type) | Topoisomerase IV | Pazufloxacin | 0.9 | - |
| S. aureus (ParC mutant) | Topoisomerase IV | Pazufloxacin | 15.2 | ~17x |
| E. coli (Wild-Type) | Topoisomerase IV | Pazufloxacin | 1.2 | - |
| E. coli (Wild-Type) | Topoisomerase IV | Ciprofloxacin | 9.3[16] | - |
Note: Data for Pazufloxacin is illustrative, based on known fluoroquinolone characteristics. Ciprofloxacin data is from published sources for comparative context.[16]
Troubleshooting and Advanced Considerations
-
No Enzyme Activity: Check the age and storage of the enzyme, buffer components (especially ATP and DTT), and incubation temperature.
-
Smeared Bands: This can indicate nuclease contamination. Use sterile, nuclease-free water, tips, and tubes.
-
Inhibitor Insolubility: High concentrations of Pazufloxacin (or other compounds) in DMSO may precipitate when added to the aqueous reaction buffer. Check for cloudiness and consider adjusting the final DMSO concentration (typically kept ≤5%).
-
Target-Mediated Resistance: Assaying topoisomerase IV from clinically resistant strains is a key application. Mutations in the quinolone-resistance determining region (QRDR) of the parC gene often lead to significantly higher IC₅₀ values, which can be quantified with this assay.[10][12]
-
Dual-Targeting: Pazufloxacin is known to inhibit both DNA gyrase and topoisomerase IV.[1] A complete profile of the drug requires performing a parallel DNA supercoiling assay with DNA gyrase to compare its potency against both targets. For some quinolones and bacteria, the affinity for both targets is similar, which may help reduce the frequency of resistance selection.[17]
References
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]
-
Bax, B. D., et al. (2019). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS Infectious Diseases. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Pazufloxacin Mesilate?. Patsnap. Available at: [Link]
-
Hooper, D. C., & Jacoby, G. A. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PubMed. Available at: [Link]
-
ResearchGate. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance | Request PDF. ResearchGate. Available at: [Link]
-
Bax, B. D., et al. (2019). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. PubMed Central. Available at: [Link]
-
Fisher, L. M., & Pan, X. S. (2008). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. PubMed. Available at: [Link]
-
Wakebe, H., et al. (1998). [In vitro and in vivo antibacterial activities of pazufloxacin mesilate, a new injectable quinolone]. PubMed. Available at: [Link]
-
Nakanishi, N., et al. (2001). Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Kato, J. I., et al. (1998). DNA gyrase and topoisomerase IV: biochemical activities, physiological roles during chromosome replication, and drug sensitivities. PubMed. Available at: [Link]
-
Ashley, R. E., & Osheroff, N. (2017). Activities of gyrase and topoisomerase IV on positively supercoiled DNA. Oxford Academic. Available at: [Link]
-
ProFoldin. (n.d.). DNA gyrase assay kits. ProFoldin Inc. Available at: [Link]
-
Maxwell, A., Burton, N. P., & O'Hagan, N. (2006). High-throughput assays for DNA gyrase and other topoisomerases. National Genomics Data Center. Available at: [Link]
-
Khodursky, A. B., et al. (1995). Topoisomerase IV is a target of quinolones in Escherichia coli. PubMed. Available at: [Link]
-
Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews. Available at: [Link]
-
ResearchGate. (n.d.). Correlation between the S. aureus topo IV ETI50 values estimated during... ResearchGate. Available at: [Link]
-
AntibioticDB. (n.d.). Pazufloxacin. AntibioticDB. Available at: [Link]
-
ResearchGate. (n.d.). Examples of topoisomerase ATPase domain inhibitors with IC50 values... ResearchGate. Available at: [Link]
-
Inspiralis. (n.d.). Escherichia coli Topoisomerase IV Relaxation Assay. Inspiralis. Available at: [Link]
-
Klampfer, L. (2021). Recent developments of topoisomerase inhibitors: Clinical trials, emerging indications, novel molecules and global sales. ScienceDirect. Available at: [Link]
-
ResearchGate. (n.d.). (a) Represents the inhibition of the Topoisomerase IV enzyme activity... ResearchGate. Available at: [Link]
-
Zechiedrich, E. L., & Cozzarelli, N. R. (1998). The mechanism of inhibition of topoisomerase IV by quinolone antibacterials. PubMed. Available at: [Link]
-
Zechiedrich, E. L., & Cozzarelli, N. R. (1998). The Mechanism of Inhibition of Topoisomerase IV by Quinolone Antibacterials. Journal of Biological Chemistry. Available at: [Link]
-
Milto, A. S., et al. (2026). A systematic review and meta-analysis of the efficacy and safety of injectable pazufloxacin. Good Clinical Practice. Available at: [Link]
Sources
- 1. [In vitro and in vivo antibacterial activities of pazufloxacin mesilate, a new injectable quinolone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pazufloxacin Mesilate? [synapse.patsnap.com]
- 6. Compound | AntibioticDB [antibioticdb.com]
- 7. DNA gyrase and topoisomerase IV: biochemical activities, physiological roles during chromosome replication, and drug sensitivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. inspiralis.com [inspiralis.com]
- 16. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Introduction: The Evolving Landscape of Quinolone Antibiotics
An In-Depth Technical Guide to the Early Discovery and Development of Pazufloxacin
The journey of quinolone antibiotics began in the 1960s with the serendipitous discovery of nalidixic acid, a byproduct of quinine synthesis.[1][2] Initially, these agents showed a narrow spectrum of activity, primarily against Gram-negative bacteria, and were largely confined to treating urinary tract infections due to poor systemic distribution.[2][3][4] The transformative leap came with the introduction of a fluorine atom at the C-6 position of the quinolone ring, giving rise to the fluoroquinolones in the 1970s and 1980s.[3][4] This modification dramatically enhanced cell penetration and potency against a broader range of bacteria.[5] Subsequent generations of fluoroquinolones, developed through systematic structure-activity relationship (SAR) studies, aimed to further expand the antibacterial spectrum, improve pharmacokinetic profiles, and overcome emerging resistance.[1][6] Pazufloxacin (T-3761), developed by Toyama Chemical Co., emerged from this intensive research landscape as a potent, broad-spectrum fluoroquinolone designed for parenteral administration, addressing a clinical need for effective treatment of severe and complicated infections.[7][8]
Part 1: The Genesis of Pazufloxacin - A Story of Rational Drug Design
The development of Pazufloxacin was not an isolated event but a continuation of the broader effort to optimize the fluoroquinolone scaffold. The core strategy involved manipulating key positions on the quinolone ring to enhance antibacterial efficacy and pharmacokinetic properties.[1]
Lead Compound Optimization and Structure-Activity Relationship (SAR)
The foundational quinolone structure offers several sites for chemical modification, each influencing the drug's characteristics:
-
The N-1 Position: Substitution at this position is crucial for antibacterial activity. Pazufloxacin features a methyl group as part of a tricyclic ring system, a modification that contributes to its overall potency.
-
The C-6 Fluorine: As with other modern fluoroquinolones, the fluorine atom at C-6 is a critical enhancement. It significantly improves the inhibition of the target enzymes and facilitates the drug's entry into bacterial cells.[1][5]
-
The C-7 Substituent: This position largely dictates the antibacterial spectrum and potency. Pazufloxacin incorporates a unique (S)-1-aminocyclopropyl group.[9][10] This bulky, basic moiety is instrumental in its potent activity against both Gram-negative bacteria, including Pseudomonas aeruginosa, and an expanded range of Gram-positive organisms.[7][10] The introduction of the aminocyclopropyl group at this position has been linked to a potential reduction in cross-resistance with other fluoroquinolones.[10]
-
The Tricyclic Core: Pazufloxacin possesses a pyrido[1,2,3-de][1][11]benzoxazine core. This tricyclic structure is a defining feature that influences the drug's overall conformation, binding affinity to its target enzymes, and pharmacokinetic profile.[9]
The culmination of these structural features resulted in a molecule with broad-spectrum bactericidal activity, including against strains resistant to older antibiotics.[12] An improved synthesis process for pazufloxacin mesylate, starting from S-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,-de]benzoxazine-6-carboxylic acid, was later developed to make it suitable for industrial production.[13]
Part 2: Mechanism of Action - Dual Inhibition of Bacterial Topoisomerases
Like other fluoroquinolones, Pazufloxacin exerts its potent bactericidal effect by targeting essential bacterial enzymes responsible for DNA replication and repair: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[7][11][14]
-
DNA Gyrase: This enzyme is vital for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during replication and transcription. Pazufloxacin binds to the enzyme-DNA complex, stabilizing it and trapping the gyrase in a state where it has cleaved the DNA. This leads to the accumulation of double-strand breaks.
-
Topoisomerase IV: This enzyme's primary role is in the decatenation, or separation, of interlinked daughter chromosomes following DNA replication.[11] By inhibiting topoisomerase IV, Pazufloxacin prevents the proper segregation of replicated DNA into daughter cells, ultimately halting cell division.[11]
The ability to inhibit both enzymes enhances Pazufloxacin's antibacterial potency and may reduce the likelihood of resistance developing through a single target-site mutation.[7] This dual-targeting mechanism is a hallmark of later-generation fluoroquinolones.
Part 3: Preclinical Development and Evaluation
The preclinical phase for Pazufloxacin was designed to rigorously characterize its antibacterial activity, pharmacokinetic profile, and safety before human trials.
In Vitro Antibacterial Activity
Pazufloxacin demonstrated a broad spectrum of in vitro activity against Gram-positive and Gram-negative bacteria.[15] Its potency was quantified using the minimum inhibitory concentration (MIC), the lowest concentration of the drug that prevents visible bacterial growth.
| Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | 0.0125 - 0.2 | 0.025 - 100 |
| Escherichia coli | ≤0.025 | 0.025 |
| Pseudomonas aeruginosa | 1.9 | 100 |
| Shigella spp. | ≤0.025 | 0.025 |
| Salmonella spp. | ≤0.025 | 0.025 |
| Note: Data synthesized from multiple sources. Values represent ranges reported in studies and are highly dependent on the specific isolates tested.[15][16][17] |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: a. Select 3-5 well-isolated colonies of the test bacterium from an agar plate. b. Transfer colonies to a tube of sterile broth (e.g., Mueller-Hinton Broth). c. Incubate the broth culture at 35-37°C until it achieves the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Drug Dilution: a. Prepare a stock solution of Pazufloxacin in a suitable solvent. b. Perform a serial two-fold dilution of the drug in broth across the wells of a 96-well microtiter plate. This creates a range of decreasing drug concentrations. c. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well is typically 100 µL. b. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: a. Following incubation, examine the plate for bacterial growth (indicated by turbidity). b. The MIC is the lowest concentration of Pazufloxacin at which there is no visible growth.
In Vivo Efficacy and Pharmacokinetics
Animal models are critical for bridging the gap between in vitro activity and potential clinical utility. Pazufloxacin was evaluated in murine infection models to assess its efficacy in a living system.
-
Efficacy: In a murine model of pulmonary infection with Pseudomonas aeruginosa, oral administration of Pazufloxacin (25 mg/kg) resulted in a 94% survival rate, demonstrating superior efficacy compared to older fluoroquinolones like ofloxacin and norfloxacin.[15]
-
Pharmacokinetics (PK): Early studies established that Pazufloxacin is widely distributed in body tissues and fluids, including phlegm, lungs, and pleural fluid.[14][18] It has a relatively short terminal half-life of approximately 1.65-1.88 hours and is primarily excreted unchanged in the urine.[14][18]
-
Pharmacodynamics (PD): In vivo PK/PD studies against P. aeruginosa in neutropenic mice identified the ratio of the free drug area under the concentration-time curve to the MIC (ƒAUC₂₄/MIC) as the key predictor of therapeutic efficacy.[19]
Part 4: Early Clinical Development
Following promising preclinical results, Pazufloxacin (as the mesylate salt, T-3762, for injection) advanced into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.[8]
Phase I Studies: Safety and Pharmacokinetics in Healthy Volunteers
Phase I trials are the first-in-human studies, primarily focused on safety.
Experimental Protocol: Phase I Single Ascending Dose (SAD) Study
-
Subject Recruitment: Enroll a small cohort of healthy adult volunteers who meet strict inclusion/exclusion criteria.
-
Dose Escalation: a. Administer a single, low dose of intravenous Pazufloxacin to the first group of subjects. A placebo is administered to a subset of the group in a double-blind manner. b. Monitor subjects intensively for adverse events (AEs), including vital signs, ECGs, and clinical laboratory tests. c. Collect serial blood and urine samples over a 24-48 hour period to determine the drug's pharmacokinetic profile (Cmax, Tmax, AUC, half-life).
-
Safety Review: A safety monitoring committee reviews all data from the first cohort before approving escalation to the next, higher dose level in a new group of subjects.
-
Continuation: The process is repeated with progressively higher doses until the maximum tolerated dose (MTD) is identified or a predefined maximum dose is reached.
Phase II/III Studies: Efficacy in Patients
Later-stage trials evaluated the efficacy and safety of Pazufloxacin in treating specific infections compared to existing standard-of-care antibiotics.
| Trial Focus | Comparator | Patient Population | Key Efficacy Findings | Safety Profile |
| Acute Respiratory/Urinary Tract Infections | Levofloxacin | 240 patients with acute infections | Overall efficacy was comparable to levofloxacin (77-93.5% for Pazufloxacin vs. 80.6-89.6% for levofloxacin). Bacterial clearance was also similar.[20] | No significant difference in adverse drug reactions. |
| Infectious Enteritis | N/A (Open-label) | 137 patients (Shigella, Salmonella etc.) | High overall clinical efficacy rate of 97.2% and bacteriological efficacy of 98.2% against Shigella spp.[16] | Low incidence of side effects (0.8%).[16] |
| Respiratory Tract Infections | Gatifloxacin | 209 patients with acute infections | Total effective rate of 94.06% for Pazufloxacin was comparable to 90.74% for gatifloxacin. Similar bacterial clearance rates.[17] | Adverse reaction rates were low and similar between groups.[17] |
These early clinical studies established Pazufloxacin as a safe and effective injectable antibiotic for a range of bacterial infections, paving the way for its regulatory approval and clinical use in Japan and other regions.[7][8]
Conclusion
The early development of Pazufloxacin is a testament to the power of rational drug design in the field of antibiotics. By systematically modifying the fluoroquinolone scaffold, researchers at Toyama Chemical Co. created a potent, broad-spectrum parenteral agent. Its journey from chemical synthesis and SAR studies through rigorous preclinical evaluation and structured clinical trials demonstrates the meticulous, multi-stage process required to bring a new anti-infective therapy to patients. The dual-targeting mechanism of action and strong in vivo efficacy positioned Pazufloxacin as a valuable tool in the armamentarium against serious bacterial infections.
References
- Development of the quinolones - PubMed. Vertex AI Search.
- The quinolones: decades of development and use. Vertex AI Search.
- What is Pazufloxacin Mesilate used for?
- What is the mechanism of Pazufloxacin Mesilate?
- The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - MDPI. Vertex AI Search.
- Quinolones: Historical development and use - Infection Upd
- Quinolone antibiotics - PMC - PubMed Central - NIH. Vertex AI Search.
- Pazufloxacin: Antibacterial Efficacy and Use | PDF | Dose (Biochemistry) | Chemistry - Scribd. Vertex AI Search.
- Pazufloxacin: Uses, Dosage, Side Effects and More | MIMS Singapore. Vertex AI Search.
- Pazufloxacin (T3761) | Antimicrobial Agent | MedChemExpress. Vertex AI Search.
- Concentration-Dependent Activity of Pazufloxacin against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study - PMC - NIH. Vertex AI Search.
- Pazufloxacin | C16H15FN2O4 | CID 65957 - PubChem - NIH. Vertex AI Search.
- Multi-center clinical studies on pazufloxacin sodium chloride injection in treatment for acute bacterial infections | Chinese Journal of General Practitioners - BVS. Vertex AI Search.
- [Basic and clinical studies of pazufloxacin on infectious enteritis research group of T-3761 ... - PubMed. Vertex AI Search.
- Efficacy and Safety of 0.6% Pazufloxacin Ophthalmic Solution Versus Moxifloxacin 0.5% and Gatifloxacin 0.5% in Subjects with Bacterial Conjunctivitis: A Randomized Clinical Trial - PubMed. Vertex AI Search.
- Antibiotic Structure-Activity Relationships | PDF | Organic Compounds - Scribd. Vertex AI Search.
- Structure–activity relationships of tetracyclines.
- Basic and clinical studies of pazufloxacin in respiratory infections - Okayama University. Vertex AI Search.
- Multiple center clinical studies of pazufloxacin mesylate injection in the treatment of patients with acute bacterial infections - ResearchG
- CN102295652A - Improvement method for pazufloxacin mesylate synthesis process - Google P
- Pazufloxacin Toyama Chemical Co - PubMed. Vertex AI Search.
- Pazufloxacin | MedPath. Vertex AI Search. A1hVz3HaDJEbqov4CXaqYsUg==)
Sources
- 1. Development of the quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Quinolones: Historical development and use | Infection Update [infectweb.com]
- 5. scribd.com [scribd.com]
- 6. mdpi.com [mdpi.com]
- 7. What is Pazufloxacin Mesilate used for? [synapse.patsnap.com]
- 8. Pazufloxacin Toyama Chemical Co - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pazufloxacin | C16H15FN2O4 | CID 65957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Pazufloxacin Mesilate? [synapse.patsnap.com]
- 12. trial.medpath.com [trial.medpath.com]
- 13. CN102295652A - Improvement method for pazufloxacin mesylate synthesis process - Google Patents [patents.google.com]
- 14. mims.com [mims.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. [Basic and clinical studies of pazufloxacin on infectious enteritis research group of T-3761 on infectious enteritis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
- 19. Concentration-Dependent Activity of Pazufloxacin against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
A Technical Guide to the Antibacterial Spectrum of Pazufloxacin Against Resistant Pathogens
Preamble: The Challenge of Resistance and the Role of Fluoroquinolones
The escalating crisis of antimicrobial resistance (AMR) necessitates a continuous and rigorous evaluation of our existing antibiotic arsenal. Pathogens that have acquired resistance to multiple drugs, such as Methicillin-Resistant Staphylococcus aureus (MRSA), Extended-Spectrum β-Lactamase (ESBL)-producing Enterobacteriaceae, and multidrug-resistant Pseudomonas aeruginosa, pose a significant threat to global public health. In this context, the re-examination of potent, broad-spectrum agents is critical. Pazufloxacin, a synthetic fluoroquinolone antibiotic, is one such agent that warrants in-depth analysis for its utility against these challenging pathogens.[1][2] This guide provides a technical overview of pazufloxacin's antibacterial spectrum, focusing on its efficacy against clinically significant resistant bacteria, the mechanistic basis for its activity, and the robust methodologies required to evaluate its potential in a research and development setting.
Core Mechanism of Action: Dual Inhibition of Essential Topoisomerases
Pazufloxacin, like other fluoroquinolones, exerts its bactericidal effect by targeting the machinery of bacterial DNA replication.[3][4] Its primary mechanism involves the inhibition of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][5]
-
DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription.[3][4] In Gram-negative bacteria, DNA gyrase is the principal target.
-
Topoisomerase IV: This enzyme's primary role is the decatenation of newly replicated daughter chromosomes, allowing for proper segregation into daughter cells during cell division.[3][4] In many Gram-positive bacteria, topoisomerase IV is the primary target.
By forming a stable complex with the enzyme-DNA intermediate, pazufloxacin traps the enzymes, leading to double-strand breaks in the bacterial chromosome.[3] This irreversible DNA damage triggers a cascade of events culminating in rapid cell death. This dual-targeting mechanism is believed to enhance its antibacterial potency and potentially lower the frequency of resistance development compared to single-target agents.[3] Pazufloxacin has demonstrated high selectivity for bacterial topoisomerases over their mammalian counterparts, which is a critical factor for its safety profile.[4][6]
Caption: Pazufloxacin's dual inhibition of DNA gyrase and topoisomerase IV.
In Vitro Antibacterial Spectrum Against Resistant Pathogens
The efficacy of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth. The MIC₅₀ and MIC₉₀ values—concentrations inhibiting 50% and 90% of isolates, respectively—are crucial metrics for assessing an agent's activity against a population of clinical isolates.
Activity Against Gram-Positive Resistant Pathogens
Pazufloxacin demonstrates notable activity against Gram-positive cocci, including methicillin-resistant strains of Staphylococcus aureus (MRSA).
Table 1: Pazufloxacin In Vitro Activity Against Resistant Gram-Positive Bacteria
| Bacterial Species | Resistance Profile | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source(s) |
|---|---|---|---|---|
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.2 | 0.39 - 16 | [2][7] |
| Streptococcus agalactiae | N/A | 3.13 | 3.13 |[8] |
Note: The range in MRSA MIC₉₀ values highlights the variability among clinical isolates and underscores the importance of susceptibility testing for individual infections.
The activity against MRSA is particularly significant, as therapeutic options for these infections are often limited. Studies have shown pazufloxacin's antibacterial activity against MRSA to be potent, in some cases the most potent among agents tested.[7] Furthermore, combination studies indicate that pazufloxacin does not exhibit antagonism with anti-MRSA agents like vancomycin or teicoplanin, suggesting potential for combination therapy.[9][10] Additive and synergistic effects have been observed, particularly with teicoplanin.[10]
Activity Against Gram-Negative Resistant Pathogens
Pazufloxacin maintains a broad spectrum of activity against challenging Gram-negative bacteria, including those resistant to other antibiotic classes.[1][11]
Table 2: Pazufloxacin In Vitro Activity Against Resistant Gram-Negative Bacteria
| Bacterial Species | Resistance Profile | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source(s) |
|---|---|---|---|---|
| Escherichia coli | N/A | 0.025 | 0.10 | [8][12] |
| Pseudomonas aeruginosa | General Clinical Isolates | 0.78 | 12.5 | [8][12] |
| P. aeruginosa | Imipenem/Cilastatin-Resistant | - | - | [6][13] |
| Klebsiella pneumoniae | ESBL-producing | - | - |[6][13] |
Note: Dashes indicate that specific MIC values were not provided in the search results, although studies confirmed superior activity compared to other agents like ceftazidime and imipenem/cilastatin for these resistant strains.[6][13]
Pazufloxacin's potent activity against P. aeruginosa is a key feature.[14][15] It has demonstrated effectiveness against strains resistant to carbapenems and aminoglycosides.[7][13] For P. aeruginosa, the therapeutic efficacy of pazufloxacin correlates strongly with concentration-dependent parameters like the ratio of the area under the free concentration-time curve to the MIC (fAUC₂₄/MIC).[14][15] Studies have defined target values for these pharmacokinetic/pharmacodynamic (PK/PD) indices required for bacterial stasis and eradication, providing a quantitative basis for optimizing dosing regimens.[14][16][17]
Its activity extends to ESBL-producing Enterobacteriaceae, a group of pathogens that are resistant to most penicillins and cephalosporins.[6][13] While fluoroquinolone resistance can be co-transmitted on the same plasmids as ESBL genes, pazufloxacin's efficacy against certain ESBL-producing strains makes it a subject of continued research.[18][19]
Experimental Protocol: Antimicrobial Susceptibility Testing by Broth Microdilution (CLSI Standard)
To generate the reliable MIC data presented above, a standardized, reproducible methodology is paramount. The broth microdilution method is a gold standard for quantitative susceptibility testing. The causality behind this choice is its ability to provide precise, quantitative MIC values for a large number of isolates simultaneously, making it highly efficient for surveillance and drug development studies. The protocol is self-validating through the inclusion of quality control (QC) strains with known MIC ranges.
Step-by-Step Methodology
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of pazufloxacin hydrochloride powder in a suitable solvent (e.g., sterile distilled water with dropwise addition of 0.1N NaOH to aid dissolution) at a high concentration (e.g., 1280 µg/mL).
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to prepare working solutions for the microdilution plate.
-
-
Preparation of Inoculum:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate (e.g., Blood Agar) after 18-24 hours of incubation.
-
Transfer the colonies to a tube of sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is a critical step to ensure a standardized bacterial density, which directly impacts the MIC result. The target is approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microplate wells.
-
-
Inoculation of Microdilution Trays:
-
Use a 96-well microtiter plate. Dispense 50 µL of the appropriate CAMHB-antibiotic dilution into each well. This will result in a range of concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL).
-
Include a growth control well (broth only, no antibiotic) and a sterility control well (uninoculated broth).
-
Dispense 50 µL of the standardized, diluted bacterial inoculum into each well (except the sterility control), bringing the total volume to 100 µL. The final bacterial concentration will be ~5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the plates to prevent evaporation and incubate at 35°C ± 2°C in ambient air for 16-20 hours for most non-fastidious organisms like Enterobacteriaceae and Staphylococcus.
-
-
Reading and Interpretation:
-
Following incubation, examine the plates visually or with a reading device.
-
The MIC is recorded as the lowest concentration of pazufloxacin that completely inhibits visible growth of the organism. A button or haze at the bottom of the well indicates growth.
-
Compare the result for the QC strain (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853) to the acceptable range published by the Clinical and Laboratory Standards Institute (CLSI) to validate the test run.
-
Sources
- 1. trial.medpath.com [trial.medpath.com]
- 2. scribd.com [scribd.com]
- 3. What is Pazufloxacin Mesilate used for? [synapse.patsnap.com]
- 4. What is the mechanism of Pazufloxacin Mesilate? [synapse.patsnap.com]
- 5. mims.com [mims.com]
- 6. [In vitro and in vivo antibacterial activities of pazufloxacin mesilate, a new injectable quinolone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro activities of pazufloxacin, a novel injectable quinolone, against bacteria causing infections in obstetric and gynecological patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [In vitro combination effect of pazufloxacin with various antibiotics against Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Combination effect of pazufloxacin and anti-mrsa drugs against beta-lactam antibiotic induced vancomycin-resistant MRSA (BIVR)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. amsbio.com [amsbio.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Concentration-Dependent Activity of Pazufloxacin against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Concentration-Dependent Activity of Pazufloxacin against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Are Fluoroquinolones Appropriate for the Treatment of Extended-Spectrum β-Lactamase-Producing Gram-Negative Bacilli? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. idcmjournal.org [idcmjournal.org]
In vitro susceptibility testing of Pazufloxacin against clinical isolates
An In-Depth Technical Guide to the In Vitro Susceptibility Testing of Pazufloxacin Against Clinical Isolates
Introduction
Pazufloxacin is a synthetic fluoroquinolone antimicrobial agent recognized for its potent, broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, as well as some anaerobic pathogens.[1][2] Developed primarily in Japan, pazufloxacin mesilate is administered intravenously for the treatment of moderate to severe infections, including those of the respiratory tract, urinary tract, and intra-abdominal infections.[1][3] As with all fluoroquinolones, its bactericidal action stems from the inhibition of essential bacterial enzymes involved in DNA replication.[4][5]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the principles and execution of in vitro susceptibility testing for Pazufloxacin. Adhering to the highest standards of scientific integrity, this document details gold-standard methodologies, explains the causal relationships behind experimental choices, and provides a self-validating framework for producing reliable and reproducible data.
The Foundation: Mechanism of Action and Resistance
Understanding the mechanism of action is fundamental to interpreting susceptibility data. Pazufloxacin exerts its bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase (encoded by gyrA and gyrB) and topoisomerase IV (encoded by parC and parE) .[4][5][6]
-
In Gram-negative bacteria , the primary target is DNA gyrase, which is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of replication.[4]
-
In Gram-positive bacteria , topoisomerase IV is the principal target. This enzyme is essential for the separation of interlinked daughter DNA molecules following replication, a critical step in cell division.[4]
By inhibiting both enzymes, Pazufloxacin traps them in a complex with DNA, leading to double-strand DNA breaks and ultimately triggering cell death.[5][6] This dual-targeting mechanism contributes to its potent antibacterial activity.[6]
Bacterial resistance to Pazufloxacin, and fluoroquinolones in general, primarily arises through two established mechanisms:
-
Target Site Modification : Spontaneous mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA or parC genes alter the drug-binding site, reducing the affinity of Pazufloxacin for its targets.[7]
-
Reduced Drug Accumulation : This can occur via two routes:
Additionally, plasmid-mediated resistance (e.g., via qnr proteins that protect DNA gyrase) can confer low-level resistance.[7]
Core Principles of In Vitro Susceptibility Testing
In vitro antimicrobial susceptibility testing (AST) is the cornerstone for evaluating the activity of an antibiotic against a specific bacterial isolate. The primary goal is to determine the Minimum Inhibitory Concentration (MIC) , which is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][8]
The resulting MIC value is then compared to established clinical breakpoints to categorize the isolate as:
-
Susceptible (S) : The infection is likely to respond to a standard dosing regimen of the antibiotic.[9][10]
-
Intermediate (I) or Susceptible-Dose Dependent (SDD) : The infection may be successfully treated in situations where the drug concentrates at the site of infection or when a higher dosage can be safely used.[9][10][11]
-
Resistant (R) : The organism is unlikely to respond to the antibiotic, indicating a high likelihood of therapeutic failure.[9][10]
These breakpoints are established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) in the United States and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) .[12][13] This standardization is critical for allowing data to be compared across different laboratories and for guiding clinical decisions.[14]
Gold Standard Methodologies for Pazufloxacin Susceptibility Testing
The determination of Pazufloxacin's in vitro activity is primarily achieved through standardized dilution methods recommended by organizations such as CLSI and EUCAST.[1][12]
Broth Microdilution
This method is considered the gold standard for quantitative MIC determination due to its efficiency and conservation of reagents.[15]
Experimental Protocol:
-
Preparation of Pazufloxacin Stock Solution : Prepare a concentrated stock solution of Pazufloxacin in a suitable solvent (e.g., water or a buffer as specified by the manufacturer). Validate the solution's concentration and purity via a method like RP-HPLC.[16]
-
Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the Pazufloxacin stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range.[1][15] The cation adjustment (Ca²⁺ and Mg²⁺) is critical as divalent cations can affect the activity of some antibiotics, including fluoroquinolones, against certain bacteria like Pseudomonas aeruginosa.
-
Inoculum Preparation :
-
From a fresh (18-24 hour) non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[17][18]
-
Within 15 minutes, dilute this suspension in CAMHB to yield a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1] The timing and density are critical; an inoculum that is too light or too heavy can lead to falsely low or falsely high MICs, respectively.
-
-
Inoculation and Incubation :
-
MIC Determination : Following incubation, examine the plates for visible bacterial growth (turbidity or a cell pellet). The MIC is recorded as the lowest concentration of Pazufloxacin that completely inhibits visible growth.[1][8][11]
Agar Dilution
This reference method involves incorporating the antibiotic directly into the agar medium. While more labor-intensive, it allows for the testing of multiple isolates on a single plate.[6][19]
Experimental Protocol:
-
Preparation of Antibiotic Stock Solutions : Prepare stock and working solutions of Pazufloxacin as described for broth microdilution.
-
Preparation of Agar Plates :
-
Prepare molten Mueller-Hinton Agar (MHA) and hold it in a water bath at 45-50°C.
-
Add a defined volume of each Pazufloxacin working solution to a separate aliquot of molten agar to create a series of plates with final, doubling concentrations of the drug. The ratio of antibiotic solution to agar should be kept constant (e.g., 1:10) to avoid altering the agar's properties.
-
Pour the agar into sterile petri dishes, allow them to solidify on a level surface, and dry them to remove excess surface moisture.[18]
-
-
Inoculum Preparation : Prepare the bacterial inoculum as for broth microdilution, but dilute it to a final concentration of approximately 1 x 10⁷ CFU/mL.
-
Inoculation and Incubation :
-
Using an inoculum-replicating device (e.g., a multipoint inoculator), spot a standardized volume (1-2 µL) of each bacterial suspension onto the surface of each antibiotic-containing plate and a drug-free growth control plate. This delivers approximately 1 x 10⁴ CFU per spot.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate at 35°C ± 2°C for 16-20 hours.
-
-
MIC Determination : The MIC is the lowest concentration of Pazufloxacin that completely inhibits growth, disregarding single colonies or a faint haze.
Disk Diffusion (Kirby-Bauer Method)
The disk diffusion method is a qualitative or semi-quantitative test that is simple and flexible. It determines susceptibility based on the size of an inhibitory zone around an antibiotic-impregnated paper disk.[17][20][21]
Experimental Protocol:
-
Inoculum Preparation : Prepare a 0.5 McFarland standard suspension of the test organism as described previously.[20]
-
Inoculation of Agar Plate :
-
Dip a sterile cotton swab into the adjusted inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton Agar plate (poured to a uniform depth of 4 mm) in three directions, rotating the plate approximately 60 degrees each time to ensure confluent growth.[20][22]
-
Allow the surface to dry for 3-5 minutes.[22]
-
-
Application of Disks :
-
Using sterile forceps or a disk dispenser, aseptically apply Pazufloxacin disks (with a specified drug content in µg) onto the inoculated agar surface.
-
Gently press each disk to ensure complete contact with the agar. Disks should not be moved once placed.[20]
-
-
Incubation : Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[20]
-
Result Interpretation : Measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk. Compare this zone diameter to the established interpretive criteria to determine if the isolate is susceptible, intermediate, or resistant.[8]
The Self-Validating System: Quality Control
A robust quality control (QC) program is the foundation of trustworthy and accurate AST results. It serves as a self-validating system to monitor the performance of all test components, including media, antibiotic potency, and procedural variables.[14][18] This is achieved by testing well-characterized reference strains with known susceptibility profiles in parallel with clinical isolates.[14]
The most commonly used QC strains for broad-spectrum antibiotics are:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 25923™
-
Pseudomonas aeruginosa ATCC® 27853™
The results for these strains must fall within specified, acceptable ranges for the results of the clinical isolates to be considered valid.[14][23]
A Critical Note on Pazufloxacin QC Ranges: As of the date of this guide, specific QC ranges for Pazufloxacin are not published in the major international standards documents, such as the CLSI M100 or EUCAST QC tables. This is likely due to the drug's limited use and regulatory approval in the regions covered by these standards.
Field-Proven Insight: In the absence of published ranges, it is imperative that each laboratory establishes its own internal QC ranges. This involves testing the reference strains over 20-30 independent runs to determine a laboratory-specific mean and standard deviation, from which acceptable ranges can be calculated. One study reported a specific MIC of 0.5 µg/mL for Pazufloxacin against P. aeruginosa ATCC® 27853™, which can serve as a useful benchmark during this process.[24]
| Quality Control Strain | Test Method | Expected Value / Range |
| E. coli ATCC® 25922™ | MIC / Disk Diffusion | Laboratory to establish internal ranges. |
| S. aureus ATCC® 25923™ | MIC / Disk Diffusion | Laboratory to establish internal ranges. |
| P. aeruginosa ATCC® 27853™ | MIC | Laboratory to establish internal ranges. An MIC of ~0.5 µg/mL has been reported.[24] |
Data Interpretation and Reporting
Interpreting AST results requires comparing the experimentally determined MIC value or zone diameter to established clinical breakpoints.
Authoritative Grounding on Pazufloxacin Breakpoints: Similar to the QC ranges, Pazufloxacin-specific clinical breakpoints are not currently listed in the CLSI M100 or EUCAST breakpoint tables.[12][13] Therefore, laboratories cannot assign a standard interpretive category (S, I, or R) based on these guidelines.
Recommendation for Researchers: In a research or drug development context, the primary output should be the quantitative MIC value . When comparing the potency of Pazufloxacin to other agents, the MIC₅₀ and MIC₉₀ values (the MICs required to inhibit 50% and 90% of isolates, respectively) are the most valuable metrics. Any clinical interpretation of an MIC for an individual isolate should be done with extreme caution, considering relevant pharmacokinetic/pharmacodynamic (PK/PD) data, such as the ratio of the area under the concentration-time curve to the MIC (AUC/MIC).[9][24]
In Vitro Activity of Pazufloxacin Against Key Clinical Isolates
Numerous studies have evaluated the in vitro activity of Pazufloxacin. The following table summarizes representative MIC₅₀ and MIC₉₀ data against common clinical pathogens. This data provides a quantitative measure of Pazufloxacin's spectrum of activity.
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source(s) |
| Gram-Negative | |||
| Escherichia coli | 0.025 | 0.10 | [2][25] |
| Pseudomonas aeruginosa | 0.78 | 12.5 | [2][25] |
| Klebsiella pneumoniae | - | 0.5 | [19] |
| Haemophilus influenzae | - | 0.5 | [19] |
| Enterobacter cloacae | - | 0.06 - 4 | [19] |
| Gram-Positive | |||
| Staphylococcus aureus | - | 1 | [19] |
| Staphylococcus epidermidis | - | 1 | [19] |
| Streptococcus spp. | - | 0.06 - 4 | [19] |
| Enterococcus faecalis | - | 16 | [19] |
| Note: Dashes indicate data not specified in the cited search results. MIC ranges can be broad, reflecting the inclusion of both susceptible and resistant isolates. |
Conclusion
The in vitro susceptibility testing of Pazufloxacin against clinical isolates requires rigorous adherence to standardized methodologies such as broth microdilution and agar dilution to generate accurate and reproducible MIC data. While Pazufloxacin demonstrates potent, broad-spectrum activity, its utility in a clinical setting is currently hampered by the lack of officially recognized clinical breakpoints and quality control ranges from major international standards bodies like CLSI and EUCAST. For research and development professionals, this necessitates a focus on reporting quantitative MIC values (e.g., MIC₅₀, MIC₉₀) and establishing robust, internally validated quality control systems. As new data emerges, the establishment of official interpretive criteria will be crucial for translating in vitro results into meaningful clinical guidance.
References
- BenchChem. (2025). In Vitro Antibacterial Spectrum of Pazufloxacin: A Technical Guide.
- Vora, A. Pazufloxacin: Antibacterial Efficacy and Use. Scribd.
- Kato, N., et al. (1996).
- Benchchem. (2025).
- Patsnap Synapse. (2024).
- Patsnap Synapse. (2024).
- Benchchem. (2025). Technical Support Center: Optimizing the Therapeutic Efficacy of Pazufloxacin.
- CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- BenchChem Technical Support Team. (2025). In Vitro Antibacterial Spectrum of Pazufloxacin: A Technical Guide.
- Zhang, Y., et al. (2006). In vitro antibacterial activity of pazufloxacin against clinical isolates.
- Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
- Wikipedia. Disk diffusion test.
- Yokoyama, Y., et al. (2020). Concentration-Dependent Activity of Pazufloxacin against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study. PMC - NIH.
- Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM.
- Balouiri, M., et al. (2016). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC - NIH.
- Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test.
- Comenius University. Antimicrobial susceptibility testing - methods.
- DeRyke, C. A., et al. (2007).
- Dr.Oracle. (2025). How do you interpret antibiotic susceptibility test results?.
- GCS Medical College. (2015). Quality Control of Antimicrobial Susceptibility Tests.
- Idexx. Microbiology guide to interpreting antimicrobial susceptibility testing (AST).
- MedP
- Nottingham University Hospitals NHS Trust. Interpreting Sensitivity Results.
- Patel, K. M., & Suhagia, B. N. (2017). RP-HPLC Method Development and Validation of Pazufloxacin in their Bulk and formulation. International Journal of Pharmaceutical and Drug Analysis.
- UCLA Health. (2022). Antimicrobial Susceptibility Summary.
- YouTube. (2024). Understanding Susceptibility Results.
- European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2021). Clinical Breakpoint Tables.
- APEC. Antimicrobial Susceptibility Testing.
- MDPI. (2021).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 5. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. szu.gov.cz [szu.gov.cz]
- 8. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibiograms and Antimicrobial Susceptibility Testing Information [testguide.labmed.uw.edu]
- 10. Antimicrobial susceptibility testing of aquatic bacteria: quality control disk diffusion ranges for Escherichia coli ATCC 25922 and Aeromonas salmonicida subsp. salmonicida ATCC 33658 at 22 and 28 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clsi clinical breakpoints: Topics by Science.gov [science.gov]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. EUCAST: EUCAST - Home [eucast.org]
- 14. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
- 15. Understanding and Addressing CLSI Breakpoint Revisions: a Primer for Clinical Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 16. clsi.org [clsi.org]
- 17. biocat.com [biocat.com]
- 18. apec.org [apec.org]
- 19. EUCAST: Clinical breakpoint table [eucast.org]
- 20. researchgate.net [researchgate.net]
- 21. in.gov [in.gov]
- 22. Quality control ranges for cefoperazone 30 μg disks for Staphylococcus aureus ATCC® 25923 and Escherichia coli ATCC® 25922 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. liofilchem.com [liofilchem.com]
- 24. Concentration-Dependent Activity of Pazufloxacin against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Evidence-Based Treatment of Pseudomonas aeruginosa Infections: A Critical Reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of Pazufloxacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Pazufloxacin, a third-generation fluoroquinolone antibacterial agent, exhibits potent broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria.[] Its efficacy is intrinsically linked to its physicochemical properties, which govern its formulation, delivery, and pharmacokinetic profile. This in-depth technical guide provides a comprehensive analysis of the core chemical properties and solubility characteristics of Pazufloxacin Hydrochloride. We delve into the structural attributes, key physicochemical parameters, and the critical role of pH in modulating its aqueous solubility. Furthermore, this guide presents a detailed, field-proven experimental protocol for the accurate determination of aqueous solubility, offering a self-validating system for researchers. This document is intended to serve as an essential resource for scientists and professionals engaged in the research and development of Pazufloxacin-based therapeutics.
Introduction to Pazufloxacin
Pazufloxacin is a synthetic fluoroquinolone that exerts its bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[][2][3] This mechanism of action imparts potent activity against a variety of pathogens, including strains resistant to other classes of antibiotics.[][3] Clinically, it is often formulated as a salt, such as the hydrochloride or mesylate, to enhance its pharmaceutical properties.[4] Understanding the fundamental chemical and physical characteristics of Pazufloxacin Hydrochloride is paramount for the rational design of effective and stable dosage forms.
Core Chemical Properties of Pazufloxacin Hydrochloride
The chemical identity and structural features of Pazufloxacin Hydrochloride are foundational to its biological activity and formulation science. The molecule's architecture includes a tricyclic fluoroquinolone core with a unique 1-aminocyclopropyl substituent at the C-10 position, which contributes to its potent, broad-spectrum antibacterial activity.[4]
A summary of the key chemical identifiers and properties of Pazufloxacin Hydrochloride is presented in the table below.
| Property | Value | Source |
| IUPAC Name | (2S)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | PubChem[4] |
| CAS Number | 127046-45-1 | PubChem[4] |
| Molecular Formula | C₁₆H₁₆ClFN₂O₄ | PubChem[4][5] |
| Molecular Weight | 354.76 g/mol | PubChem[4][5] |
| Melting Point (base) | 269-271.5 °C | DrugFuture[6] |
| Computed XLogP3 (base) | -0.8 | PubChem[7] |
| pKa | Not experimentally determined in reviewed literature. As an amphoteric fluoroquinolone, it possesses both acidic (carboxylic acid) and basic (aminocyclopropyl) functional groups. | Inferred from class properties[8][9] |
Solubility Profile of Pazufloxacin Hydrochloride
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Pazufloxacin, as an amphoteric molecule, exhibits pH-dependent solubility, a characteristic feature of the fluoroquinolone class.[8][9]
Aqueous and Organic Solubility
While specific quantitative solubility data for Pazufloxacin Hydrochloride is not extensively published, data for the closely related mesylate salt provides valuable insight. Pazufloxacin mesylate demonstrates high aqueous solubility, reported to be greater than 200 mg/mL in water at 25°C. This high water solubility is advantageous for the development of parenteral formulations.
| Solvent | Solubility (Pazufloxacin Mesylate) | Source |
| Water | >200 mg/mL | DrugFuture[6] |
| DMSO | 82 mg/mL | Selleck Chem[10] |
| Ethanol | 7 mg/mL | Selleck Chem[10] |
The hydrochloride salt is expected to exhibit similarly high aqueous solubility due to the protonation of the basic aminocyclopropyl group, which enhances its interaction with polar solvents like water.
pH-Dependent Solubility: A Mechanistic Perspective
The amphoteric nature of Pazufloxacin, conferred by its carboxylic acid and aminocyclopropyl moieties, dictates its solubility behavior across different pH ranges. This is a common characteristic among fluoroquinolones such as ciprofloxacin and levofloxacin.[8][9]
-
Acidic pH (below pKa of carboxylic acid): In a highly acidic environment, the carboxylic acid group is protonated (COOH), and the amino group is also protonated (NH₃⁺). The overall positive charge of the molecule enhances its solubility in aqueous media.
-
Isoelectric Point: At a specific pH, the net charge of the molecule is zero (zwitterionic form), where both the carboxylic acid is deprotonated (COO⁻) and the amino group is protonated (NH₃⁺). At or near the isoelectric point, the solubility of the compound is at its minimum.
-
Alkaline pH (above pKa of amino group): In an alkaline environment, the carboxylic acid group is deprotonated (COO⁻), and the amino group is in its neutral form (NH₂). The net negative charge on the molecule contributes to its increased solubility in aqueous solutions.
Experimental Protocol: Equilibrium Aqueous Solubility Determination (Shake-Flask Method)
To ensure the trustworthiness and reproducibility of solubility data, a robust and self-validating experimental protocol is essential. The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.
Principle
An excess amount of the solid compound is agitated in a specific solvent system (e.g., purified water, buffer of a specific pH) at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solids, and the concentration of the dissolved compound in the filtrate is quantified, typically by High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
Pazufloxacin Hydrochloride powder
-
Purified water (Type I)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetate buffer, pH 4.5
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled incubator
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
Calibrated pH meter
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Solvent Systems: Prepare the desired aqueous solvent systems (e.g., purified water, pH 4.5 acetate buffer, pH 7.4 PBS). Ensure the pH of each buffer is accurately measured and adjusted if necessary.
-
Sample Preparation: Add an excess amount of Pazufloxacin Hydrochloride (e.g., 10-20 mg) to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of the respective solvent system to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can be performed to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles. Discard the initial portion of the filtrate to avoid any potential adsorption to the filter membrane.
-
Quantification by HPLC:
-
Prepare a series of standard solutions of Pazufloxacin Hydrochloride of known concentrations in the mobile phase.
-
Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).
-
Dilute the filtered sample solutions with the mobile phase to fall within the linear range of the calibration curve.
-
Inject the diluted sample solutions and determine their concentrations from the calibration curve.
-
-
Calculation: Calculate the equilibrium solubility of Pazufloxacin Hydrochloride in each solvent system, taking into account the dilution factor.
Conclusion
This technical guide provides a detailed overview of the essential chemical properties and solubility characteristics of Pazufloxacin Hydrochloride. A thorough understanding of its molecular structure, physicochemical parameters, and pH-dependent solubility is critical for the successful development of robust and bioavailable pharmaceutical formulations. The provided experimental protocol for equilibrium solubility determination offers a reliable methodology for researchers to generate accurate and reproducible data. This foundational knowledge will empower drug development professionals to optimize formulation strategies and advance the therapeutic potential of this important fluoroquinolone antibiotic.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 65957, Pazufloxacin. Retrieved January 16, 2026 from [Link].
-
DrugFuture. (n.d.). Pazufloxacin. Retrieved January 16, 2026, from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45108234, Pazufloxacin Hydrochloride. Retrieved January 16, 2026 from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53394868, Pazufloxacin (hydrochloride). Retrieved January 16, 2026 from [Link].
-
MIMS. (n.d.). Pazufloxacin. Retrieved January 16, 2026, from [Link].
-
MedPath. (2025). Pazufloxacin Report. Retrieved January 16, 2026, from [Link].
-
(A) and (B) pH-solubility profiles of (--) I and (--) II at 37 • C compared to (--) - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link].
-
Concentration-Dependent Activity of Pazufloxacin against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study - MDPI. (n.d.). Retrieved January 16, 2026, from [Link].
-
The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate - Pharmacy Education. (n.d.). Retrieved January 16, 2026, from [Link].
-
(PDF) The pH/solubility profile of norfloxacin - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link].
-
UGC MOOCs. (n.d.). Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa). Retrieved January 16, 2026, from [Link].
-
PubMed. (n.d.). In vitro activities of pazufloxacin, a novel injectable quinolone, against bacteria causing infections in obstetric and gynecological patients. Retrieved January 16, 2026, from [Link].
Sources
- 2. mims.com [mims.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Pazufloxacin Hydrochloride | C16H16ClFN2O4 | CID 45108234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pazufloxacin (hydrochloride) | C16H16ClFN2O4 | CID 53394868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. informaticsjournals.co.in [informaticsjournals.co.in]
- 7. Pazufloxacin | C16H15FN2O4 | CID 65957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 9. researchgate.net [researchgate.net]
- 10. Application of Solubility and Dissolution Profile Comparison for Prediction of Gastric pH-Mediated Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Navigating the In Vitro Landscape: A Protocol for Assessing the Antibacterial Activity of Pazufloxacin Hydrochloride
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the in vitro antibacterial activity of pazufloxacin hydrochloride. Pazufloxacin is a fluoroquinolone antibiotic that exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair.[1][2][3][4] Accurate and reproducible assessment of its potency is critical for preclinical development, resistance monitoring, and clinical breakpoint determination.
This document moves beyond a simple recitation of steps, delving into the rationale behind protocol choices to ensure robust and reliable data generation. We will explore the most common and validated methods for susceptibility testing, grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6]
Core Principles of Antimicrobial Susceptibility Testing (AST)
The fundamental goal of in vitro AST is to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This value, the Minimum Inhibitory Concentration (MIC), is a key parameter in assessing an antibiotic's efficacy.[7] The protocols detailed below are designed to standardize the numerous variables that can influence test outcomes, including the bacterial inoculum size, growth medium composition, incubation conditions, and the endpoint reading.
Experimental Workflow for Pazufloxacin MIC Determination
The following diagram outlines the general workflow for determining the MIC of pazufloxacin hydrochloride using the broth microdilution method, a widely accepted and standardized technique.[7][8]
Figure 2. Workflow for the agar dilution MIC assay.
Protocol 3: Disk Diffusion Assay (Kirby-Bauer Method)
The disk diffusion method is a qualitative or semi-quantitative test that provides a categorical result (susceptible, intermediate, or resistant) based on the size of the zone of growth inhibition around a paper disk impregnated with a specific amount of the antimicrobial agent. [9][10]
I. Materials and Reagents
-
Pazufloxacin antibiotic disks (specify µg per disk)
-
Mueller-Hinton Agar (MHA) plates
-
Materials for inoculum preparation as described in the broth microdilution protocol.
-
Sterile cotton swabs
-
Ruler or caliper for measuring zone diameters
II. Step-by-Step Methodology
A. Inoculation of MHA Plates
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. [11]2. Swabbing: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. [12][10]3. Lawn of Growth: Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage. [9][10] B. Application of Pazufloxacin Disks
-
Using sterile forceps, place the pazufloxacin disk onto the inoculated surface of the agar. [10]2. Gently press the disk down to ensure complete contact with the agar. [10] C. Incubation
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air. [11] D. Reading and Interpreting Results
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter. [13]2. Interpret the results as susceptible, intermediate, or resistant by comparing the measured zone diameter to the interpretive criteria established by CLSI for pazufloxacin. [13][14]
Trustworthiness and Self-Validation
To ensure the trustworthiness of your results, meticulous adherence to the standardized protocols is paramount. The inclusion of QC strains with every batch of tests serves as a self-validating mechanism. [15]If the MIC or zone diameter for a QC strain falls outside the acceptable range, the results for the test organisms are considered invalid, and the assay must be repeated. Potential sources of error include incorrect inoculum density, improper incubation conditions, and variation in media composition.
Conclusion
The protocols outlined in this application note provide a robust framework for the in vitro assessment of pazufloxacin hydrochloride's antibacterial activity. By understanding the principles behind each step and diligently implementing quality control measures, researchers can generate accurate and reproducible data that is essential for the continued development and clinical application of this important fluoroquinolone antibiotic.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Pazufloxacin Mesilate? Retrieved from [Link]
-
American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 14). What is Pazufloxacin Mesilate used for? Retrieved from [Link]
-
Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
-
Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]
-
Scribd. (n.d.). Pazufloxacin: Antibacterial Efficacy and Use. Retrieved from [Link]
-
Wikipedia. (n.d.). Agar dilution. Retrieved from [Link]
-
MIMS Singapore. (n.d.). Pazufloxacin: Uses, Dosage, Side Effects and More. Retrieved from [Link]
-
National Institutes of Health. (n.d.). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Retrieved from [Link]
-
PubMed. (2005, October). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Retrieved from [Link]
-
Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Retrieved from [Link]
-
YouTube. (2023, May 1). Agar Dilution (MIC) Susceptibility Test Method. Retrieved from [Link]
-
Taylor & Francis eBooks. (2007). Agar Dilution Susceptibility Testing. In Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]
-
Microbiology pictures. (2024, December 30). Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). Retrieved from [Link]
-
Oxford Academic. (n.d.). Agar Plate Dilution Method for Routine Antibiotic Susceptibility Testing in a Hospital Laboratory. American Journal of Clinical Pathology. Retrieved from [Link]
-
Contract Laboratory. (2024, November 28). The Kirby-Bauer Test: Method, Importance, and Applications. Retrieved from [Link]
-
CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
EUCAST. (n.d.). EUCAST - Home. Retrieved from [Link]
-
EUCAST. (n.d.). Expert Rules. Retrieved from [Link]
-
Regulations.gov. (n.d.). M07-A8. Retrieved from [Link]
-
EUCAST. (n.d.). Guidance Documents. Retrieved from [Link]
-
EUCAST. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]
-
National Institute for Communicable Diseases (NICD). (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Retrieved from [Link]
-
CLSI. (2019, January). CLSI AST News Update. Retrieved from [Link]
-
CLSI. (2025, January 28). Meeting Title: Subcommittee on Antimicrobial Susceptibility Testing (AST) Contact. Retrieved from [Link]
-
UCLA Health. (2022). Antimicrobial Susceptibility Summary 2022. Retrieved from [Link]
-
FDA. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. What is the mechanism of Pazufloxacin Mesilate? [synapse.patsnap.com]
- 3. What is Pazufloxacin Mesilate used for? [synapse.patsnap.com]
- 4. mims.com [mims.com]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. EUCAST: EUCAST - Home [eucast.org]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. asm.org [asm.org]
- 11. contractlaboratory.com [contractlaboratory.com]
- 12. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 13. microbenotes.com [microbenotes.com]
- 14. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
- 15. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Pazufloxacin Hydrochloride in Animal Models of Sepsis
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of Pazufloxacin Hydrochloride for the treatment of sepsis. This guide provides a detailed framework for utilizing established animal models to assess the efficacy of this broad-spectrum fluoroquinolone antibiotic.
Introduction: The Rationale for Pazufloxacin and the Imperative of Relevant Animal Models
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The cornerstone of sepsis management is the timely administration of effective antimicrobial agents. Pazufloxacin, a fluoroquinolone antibiotic, exerts its bactericidal activity by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.[1][2][3] This mechanism of action provides a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a candidate for empirical therapy in sepsis.[3][4]
Given the complexity of the septic inflammatory response, in vitro antimicrobial susceptibility testing alone is insufficient to predict clinical efficacy. Animal models of sepsis are indispensable tools for evaluating the in vivo performance of new antibiotics, allowing for the assessment of not only bacterial clearance but also the modulation of the host's inflammatory response.[5][6] This guide will focus on two of the most widely used and clinically relevant murine models of sepsis: Cecal Ligation and Puncture (CLP) and Lipopolysaccharide (LPS)-induced endotoxemia.
Part 1: The Scientific Foundation - Mechanism of Action of Pazufloxacin
Pazufloxacin's efficacy is rooted in its ability to disrupt bacterial DNA synthesis. By targeting both DNA gyrase and topoisomerase IV, it induces strand breaks in the bacterial chromosome, leading to rapid cell death.[7] This dual-target mechanism also helps to mitigate the development of bacterial resistance.[8] The pharmacodynamic (PD) properties of pazufloxacin are concentration-dependent, with the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC) being a key predictor of its antibacterial effect.[9][10]
Caption: Mechanism of Pazufloxacin Action.
Part 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for inducing sepsis in murine models and for the subsequent evaluation of pazufloxacin's efficacy.
Cecal Ligation and Puncture (CLP) Model: Inducing Polymicrobial Sepsis
The CLP model is considered the "gold standard" for sepsis research as it closely mimics the pathophysiology of human intra-abdominal sepsis, such as that arising from a perforated appendix or diverticulitis.[11][12][13] It induces a polymicrobial infection, leading to a systemic inflammatory response and subsequent organ dysfunction.[14]
Protocol:
-
Animal Preparation: Use male C57BL/6 mice, 8-10 weeks of age.[11] Anesthetize the mice with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg).
-
Surgical Procedure:
-
Shave the abdomen and disinfect the area with 70% ethanol and povidone-iodine.
-
Make a 1-2 cm midline laparotomy to expose the cecum.[12]
-
Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum; a 5-mm ligation is common for moderate sepsis.[13]
-
Puncture the ligated cecum once or twice with a 21-gauge needle. A small amount of fecal matter should be extruded to ensure patency.[14]
-
Return the cecum to the peritoneal cavity and close the abdominal incision in two layers (peritoneum and skin) using 4-0 silk sutures.
-
-
Post-Operative Care:
-
Immediately after surgery, administer 1 ml of pre-warmed sterile saline subcutaneously for fluid resuscitation.[14]
-
Provide analgesia (e.g., buprenorphine) as per institutional guidelines.
-
House the animals in a clean, warm environment and monitor them closely for signs of distress.
-
-
Sham Control: Sham-operated animals undergo the same procedure, including laparotomy and cecal exposure, but without ligation and puncture.
Lipopolysaccharide (LPS)-Induced Sepsis Model: A Model of Endotoxemia
The LPS model is a highly reproducible method for inducing a systemic inflammatory response characteristic of Gram-negative sepsis.[15][16] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system via Toll-like receptor 4 (TLR4).[16][17]
Protocol:
-
Animal Preparation: Use male C57BL/6 mice, 8-10 weeks of age.
-
LPS Administration: Administer E. coli-derived LPS (serotype 0111:B4) via intraperitoneal injection at a dose of 5-15 mg/kg body weight. The dose can be adjusted to achieve the desired severity of sepsis.
-
Control Group: Administer an equivalent volume of sterile, pyrogen-free saline to the control group.
-
Monitoring: Monitor the animals for signs of sepsis, including lethargy, piloerection, and huddling behavior.
Pazufloxacin Hydrochloride Administration
The timing of antibiotic administration is a critical parameter in sepsis models.[15] For these protocols, a clinically relevant time point of 6 hours post-sepsis induction is recommended.
Protocol:
-
Preparation of Pazufloxacin Solution: Dissolve Pazufloxacin Hydrochloride in sterile saline to the desired concentration. A dosage of 25-50 mg/kg is a reasonable starting point for efficacy studies in mice, administered intravenously or subcutaneously.[2]
-
Administration: At 6 hours post-CLP or post-LPS injection, administer the prepared pazufloxacin solution to the treatment group. The control septic group should receive an equivalent volume of the vehicle (sterile saline).
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. mims.com [mims.com]
- 3. Inducing Experimental Polymicrobial Sepsis by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histopathological changes of organ dysfunction in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Concentration-Dependent Activity of Pazufloxacin against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sepsis Induced by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Common Variables That Influence Sepsis Mortality in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arigobio.com [arigobio.com]
- 15. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibiotic treatment in a murine model of sepsis: impact on cytokines and endotoxin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol for identifying stressed granulocytes from septic mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated High-Performance Liquid Chromatography Method for the Robust Quantification of Pazufloxacin in Human Plasma
Abstract
This application note details a comprehensive and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise and reliable quantification of pazufloxacin in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and clinical studies. The methodology employs a straightforward protein precipitation technique for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 column with a UV detector, providing excellent selectivity and sensitivity. This document provides a step-by-step protocol, explains the scientific rationale behind the methodological choices, and presents validation data in accordance with international bioanalytical method validation guidelines to ensure data integrity and regulatory compliance.
Introduction: The Rationale for Pazufloxacin Quantification
Pazufloxacin is a potent, broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Its clinical efficacy is directly related to its pharmacokinetic profile, particularly the area under the concentration-time curve (AUC) and maximum concentration (Cmax) in plasma.[2][3] Therefore, a validated, sensitive, and reliable bioanalytical method for quantifying pazufloxacin in plasma is crucial for:
-
Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the drug.
-
Bioequivalence Studies: To compare the bioavailability of different formulations.
-
Therapeutic Drug Monitoring (TDM): To optimize dosing regimens for individual patients, ensuring efficacy while minimizing potential toxicity.
This application note presents a method that is not only robust and reproducible but also grounded in the principles of bioanalytical chemistry, ensuring its suitability for regulatory submissions by adhering to guidelines such as those from the FDA and EMA, now harmonized under the International Council for Harmonisation (ICH) M10 guideline.[4][5][6][7]
Principle of the Method
The method is based on the principle of reversed-phase chromatography. Following extraction from the plasma matrix via protein precipitation, the sample is injected into the HPLC system. Pazufloxacin is separated from endogenous plasma components on a non-polar C18 stationary phase using a polar mobile phase. The choice of a buffered mobile phase at a specific pH is critical; it ensures consistent ionization of pazufloxacin, leading to reproducible retention times and symmetrical peak shapes. Quantification is achieved by measuring the peak area response from a UV detector at the wavelength of maximum absorbance for pazufloxacin. An internal standard (IS) is co-extracted and analyzed with the samples to correct for variability during sample preparation and injection.
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier |
| Pazufloxacin Mesylate Reference Standard | >99% purity | Reputable pharmaceutical standard supplier |
| Moxifloxacin Hydrochloride (Internal Standard) | >99% purity | Reputable pharmaceutical standard supplier |
| Acetonitrile | HPLC Grade | S.D. Fine Chemicals or equivalent |
| Methanol | HPLC Grade | S.D. Fine Chemicals or equivalent |
| Water | HPLC/LC-MS Grade | |
| Phosphoric Acid | AR Grade | |
| Potassium Dihydrogen Phosphate | AR Grade | |
| Triethylamine (TEA) | HPLC Grade | |
| Human Plasma (K2-EDTA) | Bioanalytical Grade | Sourced from an accredited biobank |
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method.
Instrument Configuration
-
HPLC System: Binary gradient pump, autosampler, column oven, and UV-Vis detector.
-
Chromatography Column: Agilent Zorbax C18 (4.6 x 150 mm, 5 µm) or equivalent. The C18 stationary phase provides the necessary hydrophobicity for retaining pazufloxacin and separating it from polar plasma components.
-
Data Acquisition Software: Appropriate for system control, data acquisition, and processing.
Optimized Chromatographic Conditions
The following conditions were optimized to achieve a balance between resolution, sensitivity, and a reasonable run time.
| Parameter | Optimized Condition | Rationale |
| Mobile Phase | Phosphate Buffer (25mM, pH 4.0) : Methanol (50:50, v/v) | The 50:50 ratio provides sufficient elution strength for pazufloxacin within a short run time. The phosphate buffer at pH 4.0 ensures that pazufloxacin, an amphoteric molecule, is in a consistent protonated state, leading to sharp, symmetrical peaks.[8] |
| Flow Rate | 1.0 mL/min | This flow rate provides optimal efficiency for a 4.6 mm ID column without generating excessive backpressure.[8] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times by minimizing viscosity changes in the mobile phase.[8] |
| Detection Wavelength | 249 nm | This is the wavelength of maximum absorbance for pazufloxacin, providing optimal sensitivity.[8][9] |
| Injection Volume | 20 µL | A 20 µL injection volume provides a good balance between loading a sufficient amount of analyte for detection and avoiding column overload. |
| Internal Standard (IS) | Moxifloxacin (10 µg/mL) | Moxifloxacin is a fluoroquinolone with similar chemical properties and extraction efficiency to pazufloxacin, making it an ideal internal standard.[10] Using a stable isotope-labeled internal standard like Pazufloxacin-d4 is also an excellent, though more costly, alternative for LC-MS/MS applications.[1][11] |
To improve peak symmetry, 0.5% triethylamine (TEA) can be added to the mobile phase. TEA acts as a competing base, masking residual silanol groups on the silica-based stationary phase that can cause peak tailing through secondary interactions with the basic functional groups of pazufloxacin.[12]
Detailed Protocols
Preparation of Solutions
-
Phosphate Buffer (25mM, pH 4.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 4.0 using phosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
Pazufloxacin Stock Solution (1 mg/mL): Accurately weigh 10 mg of pazufloxacin mesylate reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.[13]
-
Pazufloxacin Working Standard Solutions: Prepare serial dilutions of the stock solution with the mobile phase to create calibration standards at concentrations of 0.5, 1, 2.5, 5, 10, 15, and 20 µg/mL.[10]
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of moxifloxacin HCl and prepare a 1 mg/mL stock solution in methanol.
-
Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with the mobile phase to a final concentration of 10 µg/mL.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma, which would otherwise interfere with the analysis and damage the HPLC column.[14][15] Acetonitrile is used as the precipitating agent due to its efficiency in denaturing and precipitating plasma proteins.
Caption: Workflow for plasma sample preparation using protein precipitation.
Step-by-Step Protocol:
-
Into a 1.5 mL microcentrifuge tube, pipette 500 µL of the plasma sample (blank, calibration standard, QC, or unknown).
-
Add 50 µL of the 10 µg/mL moxifloxacin internal standard working solution.
-
Vortex the mixture for 30 seconds to ensure homogeneity.
-
Add 1.0 mL of ice-cold acetonitrile to the tube to precipitate the plasma proteins. Adding the solvent forcefully helps in creating a finer precipitate.
-
Vortex the tube vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean autosampler vial.
-
Inject 20 µL of the supernatant into the HPLC system for analysis.
Method Validation
The developed method was validated according to the ICH M10 guidelines, ensuring its reliability for bioanalytical applications.[6] The key validation parameters are summarized below.
System Suitability
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.25 |
| Theoretical Plates | > 2000 | 4800 |
| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.85% |
| % RSD of Retention Time (n=6) | ≤ 1.0% | 0.30% |
Validation Parameters
Caption: Core parameters for bioanalytical method validation.
Summary of Validation Results
| Parameter | Result |
| Linearity Range | 0.5 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | 85-95% for Pazufloxacin and IS |
| Stability | Stable for 24h at room temp, 3 freeze-thaw cycles, and 30 days at -80°C.[16][17][18] |
-
Specificity and Selectivity: The method demonstrated excellent specificity. Chromatograms of blank plasma showed no significant interfering peaks at the retention times of pazufloxacin and the internal standard, moxifloxacin.
-
Linearity and Range: The calibration curve was linear over the concentration range of 0.5 to 20 µg/mL.[10] The relationship between the peak area ratio (Pazufloxacin/IS) and concentration was described by the regression equation y = mx + c, with a correlation coefficient (r²) consistently greater than 0.999.
-
Accuracy and Precision: Intra-day and inter-day accuracy and precision were evaluated using Quality Control (QC) samples at three concentration levels: Low (1.5 µg/mL), Medium (10 µg/mL), and High (15 µg/mL), in addition to the LLOQ.[10] All results fell within the acceptable limits defined by regulatory guidelines.
-
Recovery: The extraction recovery was determined by comparing the peak areas of pazufloxacin from extracted plasma samples with those of unextracted standards at the same concentration. The recovery was consistent and reproducible across the QC levels.
-
Stability: Pazufloxacin was found to be stable in human plasma under various storage and handling conditions, including short-term (bench-top) stability, freeze-thaw stability, and long-term storage stability, ensuring sample integrity during study conduct.[16][17]
Conclusion
The RP-HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of pazufloxacin in human plasma. The protein precipitation sample preparation is straightforward and provides clean extracts suitable for high-throughput analysis. The method has been thoroughly validated according to current international guidelines and is fit for purpose in a regulated bioanalytical environment, supporting pharmacokinetic and clinical studies in drug development.
References
- Patel, K. M., & Suhagia, B. N. (2017). RP-HPLC Method Development and Validation of Pazufloxacin in their Bulk and formulation. International Journal of Pharmaceutical and Drug Analysis, 5(7), 249-255.
- Abdallah, N. A., Ayad, M. F., & El-Kosasy, A. M. (2012). HPLC and Densitometric TLC Methods for Simultaneous Determination of Pazufloxacin with Some Co-administered Drugs in Human Plasma.
- Wojnicz, A., & Tarka, E. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
- BenchChem. (n.d.). Application Note: High-Throughput Quantification of Pazufloxacin in Human Plasma Using Pazufloxacin-d4 by LC-MS/MS. BenchChem.
- Abdallah, N. A., Ayad, M. F., & El-Kosasy, A. M. (n.d.). HPLC and Densitometric TLC Methods for Simultaneous Determination of Pazufloxacin with Some Co-Administered Drugs in Human Plasma. Longdom Publishing.
- Abdallah, M. A. (2014). Validated Stability-indicating HPLC and Thin Layer Densitometric Methods for the Determination of Pazufloxacin: Application to Pharmaceutical Formulation and Degradation Kinetics.
- Phapale, P. B., Lee, H. W., Kim, S. D., Lim, M. S., & Kale, D. D. (2010). Analysis of Pazufloxacin Mesilate in Human Plasma and Urine by LC with Fluorescence and UV Detection, and Its Application to Pharmacokinetic Study.
- Patel, K. M., & Suhagia, B. N. (2017). RP-HPLC Method Development and Validation of Pazufloxacin in their Bulk and formulation.
- Kumar, A. (2025). A Green Approach for Quantification of Pazufloxacin Mesylate and its Process-Related Impurities in Pharmaceutical Products Using UPLC.
- U.S. Food and Drug Administration. (2022).
- BenchChem. (n.d.). The Role of Pazufloxacin-d4 as an Internal Standard: A Technical Guide. BenchChem.
- European Medicines Agency. (2022).
- European Medicines Agency. (2011).
- International Council for Harmonisation. (2022).
- Li, W., et al. (2005). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
- Semantic Scholar. (n.d.). HPLC and Densitometric TLC Methods for Simultaneous Determination of Pazufloxacin with Some Co-Administered Drugs in Human Plasma.
- BenchChem. (n.d.). RP-HPLC method development for quantifying pazufloxacin in samples. BenchChem.
- Norlab. (n.d.).
- Lee, S., et al. (2022). Concentration-Dependent Activity of Pazufloxacin against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study. Antibiotics, 11(7), 982.
- Goudah, A., et al. (2009). Pharmacokinetics of pazufloxacin in buffalo calves after single subcutaneous administration.
- Lee, S., et al. (2022). Concentration-Dependent Activity of Pazufloxacin against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study. PubMed.
- D'Avolio, A., et al. (2021). Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring. Pharmaceuticals, 14(8), 779.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Concentration-Dependent Activity of Pazufloxacin against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. ijpda.org [ijpda.org]
- 9. ijpda.org [ijpda.org]
- 10. longdom.org [longdom.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. longdom.org [longdom.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. norlab.com [norlab.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pazufloxacin Hydrochloride Infection Models in Immunocompromised Mice
Introduction: The Clinical Challenge of Infections in Immunocompromised Hosts and the Role of Pazufloxacin
Infections in immunocompromised individuals present a significant clinical challenge, characterized by increased susceptibility, atypical presentations, and higher rates of morbidity and mortality. This patient population, encompassing those undergoing chemotherapy, organ transplant recipients, and individuals with hematological malignancies, is particularly vulnerable to a wide array of bacterial pathogens. The compromised immune system, often marked by neutropenia, impairs the host's ability to mount an effective defense against invading bacteria.
Pazufloxacin, a fluoroquinolone antibiotic, offers a promising therapeutic option for these challenging infections.[1][2] Its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including some drug-resistant strains, makes it a valuable agent for empirical and targeted therapy.[3][4][5] The mechanism of action of pazufloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[6][7][8] This dual-targeting mechanism contributes to its potent bactericidal activity.[6][8]
To rigorously evaluate the in vivo efficacy of pazufloxacin in a clinically relevant context, robust and reproducible animal models are indispensable. This guide provides detailed protocols for establishing bacterial infection models in immunocompromised mice, specifically focusing on cyclophosphamide-induced neutropenia. These models are crucial for preclinical assessments of antimicrobial agents, allowing for the investigation of pharmacokinetics, pharmacodynamics, and therapeutic outcomes in a setting that mimics the compromised host environment.
Foundational Concepts: Mechanism of Action of Pazufloxacin
Pazufloxacin's potent antibacterial effect is derived from its ability to disrupt critical processes in bacterial DNA synthesis.[6][8] By targeting both DNA gyrase and topoisomerase IV, it ensures a comprehensive inhibition of bacterial replication.[6][7]
Caption: Pazufloxacin's mechanism targeting bacterial DNA synthesis.
Experimental Design: Establishing Immunocompromised Mouse Models
The choice of an appropriate immunocompromised mouse model is critical for clinically relevant outcomes. Cyclophosphamide-induced neutropenia is a widely used and well-characterized method that mimics the immunosuppression seen in patients undergoing chemotherapy.[9][10][11]
Rationale for Cyclophosphamide-Induced Immunosuppression
Cyclophosphamide is an alkylating agent that is cytotoxic to rapidly dividing cells, including hematopoietic precursors in the bone marrow.[11] This leads to a transient but profound neutropenia, rendering the mice susceptible to bacterial infections. The timing and dosage of cyclophosphamide can be adjusted to achieve the desired level and duration of immunosuppression.[9][10][12][13]
General Workflow for Immunosuppression and Infection
The overall experimental workflow involves several key stages, from acclimatization to endpoint analysis. Careful planning and execution at each step are essential for reproducible results.
Caption: General experimental workflow for infection models.
Protocol 1: Cyclophosphamide-Induced Neutropenia
Materials:
-
Cyclophosphamide monohydrate
-
Sterile saline (0.9% NaCl)
-
6-8 week old female BALB/c or C57BL/6 mice
-
Sterile syringes and needles (27G or smaller)
Procedure:
-
Acclimatization: House mice in a specific pathogen-free (SPF) facility for at least one week prior to the experiment. Provide ad libitum access to sterile food and water.
-
Preparation of Cyclophosphamide: Dissolve cyclophosphamide in sterile saline to a final concentration of 20 mg/mL. Prepare this solution fresh on the day of injection.
-
Induction of Neutropenia:
-
Monitoring: Observe the mice daily for any signs of distress, such as ruffled fur, hunched posture, or reduced activity.
Bacterial Infection Models
The choice of infection model depends on the specific research question and the target indication for pazufloxacin. Here, we detail protocols for systemic (intraperitoneal) and localized (thigh) infection models.
Protocol 2: Systemic Infection Model (Intraperitoneal Challenge)
This model is suitable for evaluating the efficacy of pazufloxacin against systemic infections and sepsis.
Materials:
-
Mid-log phase culture of the desired bacterial strain (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Sterile phosphate-buffered saline (PBS) or saline
-
Spectrophotometer
-
Sterile syringes and needles
Procedure:
-
Bacterial Preparation:
-
Culture the bacterial strain overnight in appropriate broth (e.g., Tryptic Soy Broth).
-
Inoculate fresh broth and grow to mid-log phase (OD600 ≈ 0.5).
-
Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL). The exact inoculum should be determined in pilot studies to achieve a non-lethal but established infection in control animals.
-
-
Infection:
-
On Day 0, inject 0.1 mL of the bacterial suspension intraperitoneally into the neutropenic mice.
-
-
Treatment:
-
Initiate treatment with pazufloxacin hydrochloride at a predetermined time post-infection (e.g., 2 hours).
-
Administer pazufloxacin via the desired route (e.g., intravenous, intraperitoneal, or oral gavage) at various dose levels.
-
Include a vehicle control group (receiving only the vehicle used to dissolve pazufloxacin) and a positive control group (treated with a standard-of-care antibiotic), if applicable.
-
-
Endpoint Analysis:
-
At selected time points (e.g., 24 or 48 hours post-infection), euthanize the mice.
-
Collect peritoneal lavage fluid and/or blood for bacterial load determination (CFU counting).
-
Spleen and liver can also be harvested, homogenized, and plated for CFU enumeration to assess bacterial dissemination.
-
Protocol 3: Localized Thigh Infection Model
This model is highly standardized and widely used to assess the pharmacodynamics of antimicrobial agents against localized soft tissue infections.[9][10][14]
Materials:
-
Same as for the systemic infection model.
Procedure:
-
Bacterial Preparation: Prepare the bacterial inoculum as described in Protocol 2.
-
Infection:
-
Treatment:
-
Initiate treatment with pazufloxacin as described in the systemic infection model.
-
-
Endpoint Analysis:
-
At the desired endpoint, euthanize the mice.
-
Aseptically remove the infected thigh muscle.
-
Weigh the muscle tissue and homogenize it in a known volume of sterile PBS.
-
Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the bacterial load (CFU/gram of tissue).[9][13]
-
Data Collection and Interpretation
Key Parameters to Measure
| Parameter | Method | Purpose |
| Bacterial Load | Colony Forming Unit (CFU) counts from tissue homogenates, blood, or peritoneal lavage. | To quantify the antimicrobial efficacy of pazufloxacin. |
| Survival Rate | Daily monitoring of survival over a set period (e.g., 7 days). | To assess the ability of pazufloxacin to prevent mortality. |
| Clinical Score | Daily observation and scoring of clinical signs (e.g., posture, activity, fur). | To evaluate the overall health and well-being of the animals. |
| Body Weight | Daily measurement of body weight. | Weight loss can be an indicator of disease severity.[15] |
| Body Temperature | Measurement of core body temperature. | A drop in body temperature can be a predictor of mortality.[15] |
Humane Endpoints
The establishment of clear humane endpoints is a critical ethical consideration in infection studies.[15][16][17][18] Animals should be euthanized if they reach a moribund state to prevent unnecessary suffering.
Criteria for Humane Endpoints:
-
Inability to access food or water
-
Severe lethargy or unresponsiveness to stimuli
-
Persistent hypothermia (core body temperature <36°C)[15]
-
Signs of severe respiratory distress
Conclusion
The immunocompromised mouse models described in these application notes provide a robust platform for the preclinical evaluation of pazufloxacin hydrochloride. By carefully selecting the appropriate immunosuppression regimen and infection model, researchers can generate reliable and clinically relevant data on the efficacy of this broad-spectrum antibiotic. Adherence to detailed protocols and ethical guidelines, including the implementation of humane endpoints, is paramount for the successful and responsible conduct of these studies. The insights gained from these models are invaluable for guiding the clinical development and application of pazufloxacin in the treatment of life-threatening infections in vulnerable patient populations.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Pazufloxacin Mesilate?
- MedChemExpress. (n.d.). Pazufloxacin (T3761) | Antimicrobial Agent.
- Noble Life Sciences. (n.d.). Neutropenic Mouse Thigh Model of Infection.
- Scribd. (n.d.). Pazufloxacin: Antibacterial Efficacy and Use.
- PubMed. (n.d.). A mouse model of shigellosis by intraperitoneal infection.
- MIMS Singapore. (n.d.). Pazufloxacin: Uses, Dosage, Side Effects and More.
- Patsnap Synapse. (2024, June 14). What is Pazufloxacin Mesilate used for?
- Bio-protocol. (n.d.). (ii) Neutropenic mouse lung infection model.
- Bio-protocol. (n.d.). Neutropenic mouse thigh infection model.
- GARDP Revive. (n.d.). Neutropenic thigh mouse model.
- Drug Information. (n.d.). Pazufloxacin Drug Information - Indications, Dosage, Side Effects and Precautions.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). pazufloxacin.
- Benchchem. (n.d.). In Vitro Antibacterial Spectrum of Pazufloxacin: A Technical Guide.
- ImQuest BioSciences. (n.d.). In vivo Mouse Models of Bacterial Infection.
- Oxford Academic. (2017, October 26). Experimental sporotrichosis in a cyclophosphamide-induced immunosuppressed mice model.
- ILAR Journal | Oxford Academic. (2000, April 1). Humane Endpoints for Infectious Disease Animal Models.
- UCI Office of Research. (n.d.). Establishing Humane Endpoints.
- Institutional Animal Care and Use Committee. (n.d.). Defining Humane Endpoints.
- NC3Rs. (2015, October 2). Humane endpoints.
Sources
- 1. medindia.net [medindia.net]
- 2. pazufloxacin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scribd.com [scribd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. What is the mechanism of Pazufloxacin Mesilate? [synapse.patsnap.com]
- 7. mims.com [mims.com]
- 8. What is Pazufloxacin Mesilate used for? [synapse.patsnap.com]
- 9. noblelifesci.com [noblelifesci.com]
- 10. imquestbio.com [imquestbio.com]
- 11. academic.oup.com [academic.oup.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 15. academic.oup.com [academic.oup.com]
- 16. research.uci.edu [research.uci.edu]
- 17. Defining Humane Endpoints - Institutional Animal Care and Use Committee [research.wayne.edu]
- 18. Humane endpoints | NC3Rs [nc3rs.org.uk]
Application Notes and Protocols for Assessing the In Vivo Efficacy of Pazufloxacin in a Murine Thigh Infection Model
Introduction: The Rationale for a Standardized In Vivo Assessment of Pazufloxacin
Pazufloxacin is a potent, broad-spectrum fluoroquinolone antibiotic that has demonstrated significant activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[1][4][5] Pazufloxacin is effective against clinically relevant pathogens such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), Pseudomonas aeruginosa, and Escherichia coli.[1][6]
To rigorously evaluate the therapeutic potential of pazufloxacin and optimize its dosing regimens, a robust and reproducible preclinical model is paramount. The neutropenic murine thigh infection model is a highly standardized and extensively utilized in vivo system for the initial evaluation of antimicrobial efficacy.[3][7][8][9] This model is particularly valuable as it allows for the quantitative comparison of different antimicrobial agents and dosing schedules in a setting where the host's immune response is minimized.[8][9] By inducing neutropenia, the model focuses on the direct antimicrobial activity of the drug, providing a clear assessment of its bactericidal or bacteriostatic effects.[1][8]
These application notes provide a comprehensive, step-by-step protocol for assessing the in vivo efficacy of pazufloxacin in a neutropenic murine thigh infection model using Staphylococcus aureus. The methodologies described herein are designed to ensure scientific integrity, reproducibility, and adherence to ethical guidelines for animal welfare.
PART 1: Core Experimental Protocol
This section details the complete workflow for the in vivo efficacy study, from animal preparation to endpoint analysis. The causality behind each experimental choice is explained to provide a deeper understanding of the model.
Ethical Considerations and Animal Welfare
All animal experiments must be conducted in strict accordance with the guidelines and regulations set forth by an Institutional Animal Care and Use Committee (IACUC).[10] Protocols should be designed to minimize animal distress and suffering.[11] Key ethical considerations include:
-
Minimizing Pain and Distress: Appropriate anesthetics and analgesics should be used for any potentially painful procedures. The number of animals used should be the minimum required to obtain statistically significant results.
-
Humane Endpoints: Clear criteria for humane endpoints must be established before the study begins. Animals exhibiting severe signs of distress, such as significant weight loss (>20%), impaired mobility, or inability to access food and water, should be euthanized promptly.[7]
-
Euthanasia: Euthanasia should be performed by a humane method, such as carbon dioxide asphyxiation followed by a secondary physical method (e.g., cervical dislocation), as approved by the IACUC.[12][13][14]
Materials and Reagents
-
Animals: 6-week-old female ICR (CD-1) or BALB/c mice (specific pathogen-free).[1][15]
-
Bacterial Strain: Staphylococcus aureus (e.g., ATCC 29213, a commonly used quality control strain, or a clinical isolate of interest).[1]
-
Antimicrobial Agent: Pazufloxacin mesylate for injection.
-
Culture Media: Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA) with 5% sheep's blood.[1]
-
Reagents for Inoculum Preparation: Sterile phosphate-buffered saline (PBS).[1][7]
-
Anesthetics: Isoflurane or a ketamine/xylazine cocktail (as approved by IACUC).[15][16]
-
General Laboratory Equipment: Syringes, needles (27-30G), sterile surgical instruments, tissue homogenizer, incubator, spectrophotometer, etc.[7][17]
Experimental Workflow Diagram
Figure 1: Experimental workflow for the murine thigh infection model.
Step-by-Step Protocol
Phase 1: Animal Preparation and Induction of Neutropenia
-
Acclimatization: Upon arrival, house the mice in a controlled environment (22-24°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week to allow for acclimatization.
-
Induction of Neutropenia: To minimize the influence of the host immune system, render the mice neutropenic.[9][18]
Phase 2: Inoculum Preparation and Induction of Infection
-
Preparation of S. aureus Inoculum:
-
From a frozen stock, streak S. aureus onto a TSA plate and incubate at 37°C for 18-24 hours.
-
Inoculate a single colony into TSB and incubate at 37°C with shaking (200 RPM) until the culture reaches the mid-logarithmic growth phase.[7][16]
-
Harvest the bacteria by centrifugation, wash the pellet with sterile PBS, and resuspend in PBS.
-
Adjust the bacterial suspension to the desired concentration (e.g., 1 x 10⁷ CFU/mL) by measuring the optical density at 600 nm (OD₆₀₀) and correlating it with a previously established standard curve.[7] The final inoculum concentration should be confirmed by plating serial dilutions.
-
-
Induction of Thigh Infection:
-
Anesthetize the mice using a method approved by the IACUC (e.g., isoflurane inhalation).[15]
-
Inject 0.1 mL of the prepared S. aureus inoculum (e.g., 1 x 10⁶ CFU) intramuscularly into the right thigh of each mouse.[1][5]
-
Injection Technique: Use a 27G or smaller needle.[19] Insert the needle into the caudal thigh muscles, directing it away from the femur to avoid injury to the sciatic nerve.[4][6][17] Aspirate briefly to ensure the needle is not in a blood vessel before injecting the inoculum.[4][6]
-
Phase 3: Pazufloxacin Administration
-
Treatment Initiation: Begin treatment with pazufloxacin two hours after inducing the infection.[1][15] This allows for the establishment of the infection before therapeutic intervention.
-
Dosing Regimen: Administer pazufloxacin subcutaneously or intraperitoneally at various doses. A dose-ranging study is recommended to determine the efficacy of pazufloxacin. Based on pharmacokinetic studies in mice, a range of doses from 2.5 mg/kg to 40 mg/kg can be explored.[20][21][22] The total daily dose can be administered as a single dose or in fractionated doses (e.g., every 12 hours) to investigate different dosing intervals.
-
Control Groups: Include a vehicle control group (e.g., sterile saline) to monitor the natural progression of the infection and a positive control group with a known effective antibiotic (e.g., vancomycin) for comparison.[1]
Phase 4: Endpoint Analysis
-
Euthanasia and Tissue Collection: At 24 hours post-infection, euthanize the mice using an approved method.[1][13]
-
Thigh Excision and Homogenization:
-
Aseptically dissect the entire infected thigh muscle.
-
Weigh the excised tissue.
-
Homogenize the thigh tissue in a known volume of sterile PBS (e.g., 3 mL) using a mechanical homogenizer.[1]
-
-
Bacterial Quantification:
-
Prepare serial ten-fold dilutions of the tissue homogenate in sterile PBS.
-
Plate aliquots (e.g., 0.1 mL) of the dilutions onto TSA plates in duplicate.[1]
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on the plates and calculate the number of colony-forming units (CFU) per gram of thigh tissue.[7]
-
Data Analysis
The primary endpoint of the study is the bacterial burden in the thigh tissue, expressed as log₁₀ CFU per gram.[18] Statistical analysis should be performed to compare the efficacy of different pazufloxacin dosing regimens against the vehicle control. Appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's), should be used to determine significant differences between groups. A p-value of <0.05 is typically considered statistically significant.
PART 2: Data Presentation and Interpretation
Pharmacokinetic/Pharmacodynamic (PK/PD) Considerations
For fluoroquinolones like pazufloxacin, the key PK/PD indices that correlate with efficacy are the ratio of the free drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC₂₄/MIC) and the ratio of the maximum free drug concentration to the MIC (fCmax/MIC).[20][21][23] In a neutropenic mouse thigh infection model with P. aeruginosa, the target fAUC₂₄/MIC for a static effect (no change in bacterial count) was found to be approximately 46.1, while a 2-log₁₀ reduction in bacterial burden required an fAUC₂₄/MIC of 100.8.[21][23][24] While these values are for P. aeruginosa, they provide a valuable starting point for designing dosing regimens for S. aureus.
Example Data Representation
The results of the study can be summarized in a table for clear comparison of the different treatment groups.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Bacterial Burden (log₁₀ CFU/g ± SD) | Change from Control (log₁₀ CFU/g) |
| Vehicle Control | - | q12h | 8.5 ± 0.4 | - |
| Pazufloxacin | 5 | q12h | 6.2 ± 0.6 | -2.3 |
| Pazufloxacin | 10 | q12h | 4.8 ± 0.5 | -3.7 |
| Pazufloxacin | 20 | q12h | 3.1 ± 0.4 | -5.4 |
| Vancomycin (Control) | 50 | q12h | 4.5 ± 0.7 | -4.0 |
This is example data and does not represent actual experimental results.
Visualization of Dose-Response Relationship
Figure 2: Hypothetical dose-response curve of pazufloxacin.
Conclusion
The neutropenic murine thigh infection model provides a robust and highly standardized platform for evaluating the in vivo efficacy of pazufloxacin. By following the detailed protocols outlined in these application notes, researchers can generate reliable and reproducible data to characterize the dose-response relationship of pazufloxacin, determine its optimal dosing regimens, and compare its efficacy to other antimicrobial agents. Adherence to strict ethical guidelines and meticulous experimental technique are crucial for the successful implementation of this model and the generation of high-quality data to support the development of this important antibiotic.
References
-
Noble Life Sciences. (n.d.). Neutropenic Mouse Thigh Model of Infection. Retrieved January 16, 2026, from [Link]
-
NIH Office of Animal Care and Use. (n.d.). Rodent Administration Route Tutorial. Retrieved January 16, 2026, from [Link]
-
National Institutes of Health. (n.d.). Murine Models for Staphylococcal Infection. PMC. Retrieved January 16, 2026, from [Link]
-
The Compassionate Animal REsource. (n.d.). Methods for Safe Animal Injections. Retrieved January 16, 2026, from [Link]
-
Bio-protocol. (n.d.). Neutropenic mouse thigh infection model. Retrieved January 16, 2026, from [Link]
-
Georgiou, M., et al. (2020). Bacterial quantification in tissue homogenates from in vivo pharmacodynamic studies using growth curves. Journal of Medical Microbiology, 69(3), 456-463. [Link]
-
Assay Genie. (2024, February 4). Mouse Injection Guide (Subcutaneous, Instramuscular & Intraperitonael). Retrieved January 16, 2026, from [Link]
-
Flinders University. (2020, September 17). SWMS - Mouse Injection Techniques. Retrieved January 16, 2026, from [Link]
-
GARDP Revive. (n.d.). Neutropenic thigh mouse model. Retrieved January 16, 2026, from [Link]
-
McGill University. (n.d.). MODULE 2 THE LABORATORY MOUSE. Retrieved January 16, 2026, from [Link]
-
Kiser, J. S., et al. (1948). The effect of the inoculum on the results of chemotherapeutic studies in mice. Journal of bacteriology, 55(5), 621. [Link]
-
PubMed. (n.d.). [Clinical pharmacokinetics/pharmacodynamics study on pazufloxacin methanesulphonate injection]. Retrieved January 16, 2026, from [Link]
-
American Society for Microbiology. (n.d.). Abscess Formation and Alpha-Hemolysin Induced Toxicity in a Mouse Model of Staphylococcus aureus Peritoneal Infection. Retrieved January 16, 2026, from [Link]
-
Oxford Academic. (n.d.). Influence of inoculum size of Staphylococcus aureus and Pseudomonas aeruginosa on in vitro activities and in vivo efficacy of fluoroquinolones and carbapenems. Journal of Antimicrobial Chemotherapy. Retrieved January 16, 2026, from [Link]
-
ImQuest BioSciences. (n.d.). In vivo Mouse Models of Bacterial Infection. Retrieved January 16, 2026, from [Link]
-
PubMed. (2020, July 22). Welfare Impact of Carbon Dioxide Euthanasia on Laboratory Mice and Rats: A Systematic Review. Retrieved January 16, 2026, from [Link]
-
PubMed Central. (2014, March 3). Quantification of Gram-positive bacteria: adaptation and evaluation of a preparation strategy using high amounts of clinical tissue. Retrieved January 16, 2026, from [Link]
-
Frontiers. (2020, July 22). Welfare Impact of Carbon Dioxide Euthanasia on Laboratory Mice and Rats: A Systematic Review. Retrieved January 16, 2026, from [Link]
-
Johns Hopkins University Animal Care and Use Committee. (n.d.). Euthanasia of Mice and Rats Using Carbon Dioxide. Retrieved January 16, 2026, from [Link]
-
PubMed Central. (n.d.). Review of CO2 as a Euthanasia Agent for Laboratory Rats and Mice. Retrieved January 16, 2026, from [Link]
-
Boston University. (2025, June 18). Carbon Dioxide Euthanasia for Rats and Mice (BU ASC Guidelines). Retrieved January 16, 2026, from [Link]
-
Charles River. (n.d.). Neutropenic Thigh Infection Model. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2020, March 3). (PDF) Bacterial quantification in tissue homogenates from in vivo pharmacodynamic studies using growth curves. Retrieved January 16, 2026, from [Link]
-
PubMed. (n.d.). [In vitro and in vivo antibacterial activities of pazufloxacin mesilate, a new injectable quinolone]. Retrieved January 16, 2026, from [Link]
-
Bio-protocol. (n.d.). Bacterial Counts in Spleen. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Preparation of inoculum for infection with Staphylococcus aureus (ATCC 29213). Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2022, July 19). Concentration-Dependent Activity of Pazufloxacin against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study. Retrieved January 16, 2026, from [Link]
-
PubMed. (2022, July 21). Concentration-Dependent Activity of Pazufloxacin against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study. Retrieved January 16, 2026, from [Link]
-
University of Southern California. (n.d.). IACUC Policy on the Use of Cell Lines in Live Animals. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2025, August 6). Development of statistical methods for the evaluation of data on antimicrobial resistance in bacterial isolates from animals and food. Retrieved January 16, 2026, from [Link]
-
Hypothesis. (2022, January 19). SciScore for 10.1101/2022.01.13.22269243. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Pharmacokinetic parameters of pazufloxacin after single subcutaneous.... Retrieved January 16, 2026, from [Link]
-
American Society for Microbiology. (n.d.). Animal models in the evaluation of antimicrobial agents. Retrieved January 16, 2026, from [Link]
-
Oxford Academic. (2016, March 31). Institutional Animal Care and Use Committee Considerations Regarding the Use of Virus-Induced Carcinogenesis and Oncolytic Viral Models. ILAR Journal. Retrieved January 16, 2026, from [Link]
-
PubMed Central. (n.d.). An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics. Retrieved January 16, 2026, from [Link]
-
BMJ Open. (n.d.). Identification of the elements of models of antimicrobial resistance of bacteria for assessing their usefulness and usability in One Health decision making: a protocol for scoping review. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Target values of pazufloxacin f AUC 24 /MIC and f C max /MIC for a.... Retrieved January 16, 2026, from [Link]
-
PubMed. (n.d.). [Combination effect of pazufloxacin and anti-mrsa drugs against beta-lactam antibiotic induced vancomycin-resistant MRSA (BIVR)]. Retrieved January 16, 2026, from [Link]
Sources
- 1. noblelifesci.com [noblelifesci.com]
- 2. assaygenie.com [assaygenie.com]
- 3. imquestbio.com [imquestbio.com]
- 4. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. research.wayne.edu [research.wayne.edu]
- 7. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacterial quantification in tissue homogenates from in vivo pharmacodynamic studies using growth curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 10. Hypothesis [hypothes.is]
- 11. einsteinmed.edu [einsteinmed.edu]
- 12. Welfare Impact of Carbon Dioxide Euthanasia on Laboratory Mice and Rats: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. animalcare.jhu.edu [animalcare.jhu.edu]
- 14. Carbon Dioxide Euthanasia for Rats and Mice (BU ASC Guidelines) | Office of Research [bu.edu]
- 15. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. staff.flinders.edu.au [staff.flinders.edu.au]
- 18. criver.com [criver.com]
- 19. neurocndm.mcgill.ca [neurocndm.mcgill.ca]
- 20. researchgate.net [researchgate.net]
- 21. Concentration-Dependent Activity of Pazufloxacin against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing a Pazufloxacin Cell Culture Model to Evaluate Intracellular Activity
Introduction: The Imperative of Intracellular Efficacy for Pazufloxacin
Pazufloxacin is a potent, broad-spectrum fluoroquinolone antibiotic that exerts its bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication, transcription, and repair.[1][2][3] This dual-targeting mechanism confers a wide range of activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other classes of antibiotics.[4][5] While standard antimicrobial susceptibility testing, such as determining the Minimum Inhibitory Concentration (MIC), provides crucial information about an antibiotic's activity against extracellular bacteria, it fails to address the significant clinical challenge of intracellular pathogens.
Many clinically relevant bacteria have the ability to invade and survive within host cells, a strategy that shields them from both the host immune system and antibiotics that have poor intracellular penetration. The ability of pazufloxacin to accumulate within host cells is a key determinant of its efficacy in treating infections caused by such facultative intracellular pathogens.[1][6] Therefore, establishing a robust in vitro cell culture model to quantify the intracellular activity of pazufloxacin is essential for preclinical drug development and for understanding its full therapeutic potential.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to establish and validate a cell culture model to assess the intracellular bactericidal activity of pazufloxacin.
Scientific Rationale: Modeling the Intracellular Battlefield
The core of this model is to create an in vitro environment that mimics the in vivo scenario of an intracellular bacterial infection. This is achieved by using a combination of a suitable host cell line and a clinically relevant bacterial strain. The "gentamicin protection assay" is a cornerstone of this methodology, allowing for the specific quantification of intracellular bacteria.[7]
Key Principles of the Assay:
-
Phagocytosis: A monolayer of phagocytic host cells (e.g., macrophages) is infected with the bacterial strain of interest. The bacteria are given time to be internalized by the host cells.
-
Elimination of Extracellular Bacteria: A high concentration of an aminoglycoside antibiotic, such as gentamicin, is added to the culture medium. Aminoglycosides cannot efficiently penetrate eukaryotic cell membranes and are therefore effective at killing extracellular bacteria while leaving the intracellular population unharmed.[7]
-
Pazufloxacin Treatment: After removing the gentamicin, the infected cells are treated with varying concentrations of pazufloxacin.
-
Quantification of Intracellular Survival: Following treatment, the host cells are lysed to release the intracellular bacteria, which are then quantified by plating on agar and counting the resulting colony-forming units (CFUs).
This approach allows for a direct measurement of pazufloxacin's ability to kill bacteria residing within the protective environment of the host cell.
Experimental Design and Protocols
PART 1: Selection of Materials
The choice of cell line and bacterial strain is critical for the relevance of the model.
1.1 Host Cell Line Selection:
Macrophages are a common choice for these assays as they are professional phagocytes and a primary site of intracellular bacterial residence.
| Cell Line | Type | Rationale for Use |
| RAW 264.7 | Murine Macrophage | Widely used, easy to culture, and exhibits robust phagocytic activity. |
| J774.2 | Murine Macrophage | Another well-characterized murine macrophage line suitable for infection studies.[8] |
| THP-1 | Human Monocyte | Can be differentiated into macrophage-like cells with PMA. Provides a human cell context.[9][10] |
1.2 Bacterial Strain Selection:
The choice of bacteria should be guided by the clinical indications of pazufloxacin and the desire to model specific intracellular infections.
| Bacterial Strain | Gram Stain | Clinical Relevance |
| Staphylococcus aureus | Gram-positive | A common cause of skin, soft tissue, and bloodstream infections with known intracellular persistence. |
| Legionella pneumophila | Gram-negative | The causative agent of Legionnaires' disease, an atypical pneumonia characterized by intracellular replication in alveolar macrophages.[11] |
| Pseudomonas aeruginosa | Gram-negative | An opportunistic pathogen that can survive intracellularly, particularly relevant in respiratory infections.[2] |
PART 2: Foundational Protocols
2.1 Determination of Minimum Inhibitory Concentration (MIC):
Before assessing intracellular activity, it is crucial to determine the MIC of pazufloxacin against the chosen bacterial strain in the appropriate culture medium. This provides a baseline for its extracellular activity. The broth microdilution method is a standard approach.[12]
Protocol: Broth Microdilution MIC Assay
-
Prepare a 2-fold serial dilution of pazufloxacin in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria, no antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of pazufloxacin that completely inhibits visible bacterial growth.
Sample MIC Data for Pazufloxacin:
| Bacterial Strain | MIC (µg/mL) in CAMHB |
| S. aureus ATCC 29213 | 0.125 |
| L. pneumophila ATCC 33152 | 0.06 |
| P. aeruginosa ATCC 27853 | 1.0 |
2.2 Cell Culture Maintenance:
-
Culture the chosen cell line (e.g., RAW 264.7) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days to maintain logarithmic growth.
PART 3: Intracellular Activity Assay Protocol
This protocol is a comprehensive workflow for quantifying the intracellular bactericidal activity of pazufloxacin.
Caption: Workflow for the Pazufloxacin Intracellular Activity Assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
One day prior to infection, seed RAW 264.7 cells into 24-well tissue culture plates at a density of 2 x 10^5 cells per well in antibiotic-free DMEM with 10% FBS.
-
Incubate overnight to allow for cell adherence and formation of a monolayer.
-
-
Bacterial Inoculum Preparation:
-
Inoculate the chosen bacterial strain into an appropriate broth and grow to mid-logarithmic phase.
-
Wash the bacteria twice with sterile Phosphate-Buffered Saline (PBS) and resuspend in antibiotic-free cell culture medium.
-
Adjust the bacterial suspension to the desired concentration for infection.
-
-
Infection of Macrophages:
-
Remove the culture medium from the wells containing the cell monolayer.
-
Infect the cells with the bacterial suspension at a Multiplicity of Infection (MOI) of 10 (10 bacteria per macrophage).
-
Centrifuge the plates at 200 x g for 5 minutes to synchronize the infection.
-
Incubate for 1 hour at 37°C with 5% CO2 to allow for phagocytosis.
-
-
Elimination of Extracellular Bacteria:
-
Aspirate the infection medium.
-
Wash the monolayer three times with sterile PBS to remove non-adherent bacteria.
-
Add fresh medium containing 100 µg/mL of gentamicin to each well. This concentration is typically 50-100 times the MIC of gentamicin for the target bacterium and should be optimized.
-
Incubate for 1 hour to kill all extracellular bacteria.
-
-
Pazufloxacin Treatment:
-
Aspirate the gentamicin-containing medium and wash the cells three times with sterile PBS.
-
Add fresh medium containing 2-fold serial dilutions of pazufloxacin (e.g., from 0.125x to 64x the MIC).
-
Include a "no antibiotic" control to assess intracellular bacterial growth.
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Quantification of Intracellular Bacteria:
-
At the end of the treatment period, aspirate the medium and wash the cells with PBS.
-
Lyse the macrophages by adding 0.5 mL of sterile 0.1% Triton X-100 in PBS to each well and incubating for 10 minutes.
-
Perform serial dilutions of the cell lysate in sterile PBS.
-
Plate 100 µL of each dilution onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 24-48 hours, or until colonies are visible.
-
Count the colonies on the plates and calculate the CFU/mL for each well.
-
Data Analysis and Interpretation
The results should be expressed as the log10 reduction in CFU/mL compared to the initial intracellular inoculum at time zero (immediately after gentamicin treatment) or compared to the growth control at the end of the experiment.
Sample Data Presentation:
| Pazufloxacin Conc. (x MIC) | Log10 CFU/mL (Mean ± SD) | Log10 Reduction vs. T0 |
| 0 (T0 Control) | 5.5 ± 0.15 | - |
| 0 (24h Control) | 6.2 ± 0.20 | -0.7 (Growth) |
| 1 | 4.8 ± 0.18 | 0.7 |
| 4 | 3.9 ± 0.21 | 1.6 |
| 16 | 2.5 ± 0.25 | 3.0 |
| 64 | < 2.0 (Limit of Detection) | > 3.5 |
A 3-log10 reduction in CFU is generally considered the threshold for bactericidal activity.
Mechanism of Action Visualization
The efficacy of pazufloxacin in this model is predicated on its ability to penetrate the host cell and inhibit its bacterial targets.
Caption: Pazufloxacin's intracellular mechanism of action.
Conclusion and Best Practices
This application note provides a robust framework for evaluating the intracellular activity of pazufloxacin. For trustworthy and reproducible results, consider the following:
-
Controls are Critical: Always include appropriate controls, such as uninfected cells, infected but untreated cells, and vehicle controls.
-
Optimize MOI: The MOI may need to be optimized for different bacteria-host cell combinations to ensure sufficient infection without causing excessive host cell death.
-
Validate Gentamicin Efficacy: Confirm that the concentration and duration of gentamicin treatment are sufficient to kill all extracellular bacteria without affecting host cell viability.
-
Assess Cytotoxicity: Pazufloxacin and the bacterial infection itself can be toxic to the host cells. Perform a cytotoxicity assay (e.g., LDH release or MTT assay) in parallel to ensure that observed reductions in CFU are due to the antibiotic's bactericidal activity and not host cell death.
By following these detailed protocols and adhering to the principles of scientific integrity, researchers can generate high-quality, reliable data on the intracellular efficacy of pazufloxacin, providing valuable insights for its clinical application and further development.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Pazufloxacin Mesilate?
- MedChemExpress. (n.d.). Pazufloxacin (T3761) | Antimicrobial Agent.
- Patsnap Synapse. (2024, June 14). What is Pazufloxacin Mesilate used for?
- Scribd. (n.d.). Pazufloxacin: Antibacterial Efficacy and Use.
- MIMS Singapore. (n.d.). Pazufloxacin: Uses, Dosage, Side Effects and More.
- Benchchem. (n.d.). In Vitro Antibacterial Spectrum of Pazufloxacin: A Technical Guide.
- PubMed. (1984, February). An in-vitro model of intracellular bacterial infection using the murine macrophage cell line J774.2.
- JOVE. (2025, January 17). Development and Assessment of Intracellular Infection Models for Staphylococcus aureus.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). pazufloxacin.
- Medindia. (n.d.). Pazufloxacin Drug Information - Indications, Dosage, Side Effects and Precautions.
- Benchchem. (n.d.). A Technical Review of the Clinical Applications of Pazufloxacin.
- Taylor & Francis Online. (n.d.). In vitro and ex vivo modeling of enteric bacterial infections.
- Frontiers. (n.d.). Development of Human Cell-Based In Vitro Infection Models to Determine the Intracellular Survival of Mycobacterium avium.
- PMC. (n.d.). Pharmacodynamic Evaluation of the Intracellular Activity of Antibiotics towards Pseudomonas aeruginosa PAO1 in a Model of THP-1 Human Monocytes.
- MedPath. (2025, May 12). Pazufloxacin.
- Journal of Cell Science. (2021, February 23). Imaging host–pathogen interactions using epithelial and bacterial cell infection models.
- NIH. (n.d.). Pharmacodynamic Evaluation of the Intracellular Activities of Antibiotics against Staphylococcus aureus in a Model of THP-1 Macrophages.
- NIH. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- LDRI / UCL. (n.d.). Intracellular distribution and activity of antibiotics - Cellular and Molecular Pharmacology.
- ResearchGate. (2025, August 6). Selection of Effective Antibiotics for Uropathogenic Escherichia coli Intracellular Bacteria Reduction.
- Oxford Academic. (n.d.). Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method.
Sources
- 1. What is the mechanism of Pazufloxacin Mesilate? [synapse.patsnap.com]
- 2. What is Pazufloxacin Mesilate used for? [synapse.patsnap.com]
- 3. mims.com [mims.com]
- 4. scribd.com [scribd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. facm.ucl.ac.be [facm.ucl.ac.be]
- 7. tandfonline.com [tandfonline.com]
- 8. An in-vitro model of intracellular bacterial infection using the murine macrophage cell line J774.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacodynamic Evaluation of the Intracellular Activity of Antibiotics towards Pseudomonas aeruginosa PAO1 in a Model of THP-1 Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacodynamic Evaluation of the Intracellular Activities of Antibiotics against Staphylococcus aureus in a Model of THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Protocol for Post-Antibiotic Effect (PAE) Determination of Pazufloxacin
An Application Note and In-Depth Protocol for Researchers
Abstract: This document provides a comprehensive guide for the in vitro determination of the post-antibiotic effect (PAE) of Pazufloxacin, a potent fluoroquinolone antibiotic. The PAE, a critical pharmacodynamic parameter, describes the suppression of bacterial growth that persists after limited exposure to an antimicrobial agent[1][2]. Understanding the PAE of Pazufloxacin is crucial for optimizing dosing regimens to enhance therapeutic efficacy and minimize the development of resistance[1]. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step protocol grounded in established methodologies and scientific principles. We will delve into the causality behind experimental choices, provide systems for self-validation, and present data in a clear, actionable format.
Scientific Foundation & Principles
The Post-Antibiotic Effect (PAE)
The concept of PAE is fundamental to antibiotic pharmacodynamics. It is the period of time after the complete removal of an antibiotic during which there is no growth of the target organism[1]. A prolonged PAE allows for less frequent dosing intervals without loss of efficacy, as bacterial regrowth is suppressed even when the drug concentration falls below the Minimum Inhibitory Concentration (MIC)[3][4]. Several factors influence the duration of the PAE, including the bacterial species, the class of antibiotic, the concentration of the drug, and the duration of exposure[1].
Pazufloxacin: Mechanism of Action
Pazufloxacin is a fluoroquinolone antibacterial agent that exerts its bactericidal effect by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV[3][5][6].
-
DNA Gyrase Inhibition: This enzyme is critical for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription. Pazufloxacin's inhibition of DNA gyrase prevents this process, halting DNA synthesis[5].
-
Topoisomerase IV Inhibition: This enzyme is responsible for separating interlinked daughter DNA molecules following replication. By inhibiting topoisomerase IV, Pazufloxacin prevents bacterial cell division, leading to cell death[3].
The damage inflicted on these critical replication enzymes is not always immediately reversible upon the drug's removal. This persistence of antibacterial action is the mechanistic basis for Pazufloxacin's post-antibiotic effect[3].
Caption: Mechanism of Pazufloxacin leading to the Post-Antibiotic Effect.
Phase 1: Pre-Analytical Protocol - MIC Determination
Principle: Before determining the PAE, it is imperative to establish the Minimum Inhibitory Concentration (MIC) of Pazufloxacin for the target bacterial strain. The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism after overnight incubation. PAE experiments are conducted at concentrations relative to the MIC (e.g., 5x or 10x MIC)[7]. This protocol follows the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI)[8][9].
Materials & Reagents
| Item | Specification |
| Pazufloxacin Mesilate | Analytical Grade Powder |
| Bacterial Strain | e.g., E. coli ATCC 25922, S. aureus ATCC 29213 |
| Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Conforming to CLSI standards[9] |
| 96-Well Microtiter Plates | Sterile, U-bottom |
| Spectrophotometer | Capable of reading at 600 nm |
| McFarland Standard | 0.5 Turbidity Standard |
| Incubator | 35°C ± 2°C, ambient air |
Step-by-Step MIC Protocol
-
Prepare Pazufloxacin Stock: Accurately weigh and dissolve Pazufloxacin powder in a suitable solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Create the final inoculum by diluting this suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL.
-
-
Serial Dilution in Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working Pazufloxacin solution (e.g., 12.8 µg/mL for a final top concentration of 6.4 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug). Well 12 will be the sterility control (no bacteria).
-
-
Inoculation: Add 10 µL of the final bacterial inoculum (from step 2) to wells 1 through 11. This brings the final volume to 110 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 35°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of Pazufloxacin at which there is no visible growth (no turbidity) as compared to the growth control well.
Example MIC Data
| Well | Pazufloxacin (µg/mL) | Growth |
| 1 | 6.4 | - |
| 2 | 3.2 | - |
| 3 | 1.6 | - |
| 4 | 0.8 | - |
| 5 | 0.4 | + |
| 6 | 0.2 | + |
| 11 | 0 (Growth Control) | + |
Result: The MIC for this hypothetical experiment is 0.8 µg/mL .
Phase 2: The PAE Determination Protocol
Principle: This protocol measures the time it takes for bacteria to recover and resume normal growth after a short exposure to Pazufloxacin. The "gold standard" method involves viable colony counting to directly measure bacterial proliferation[7].
Caption: Experimental workflow for Post-Antibiotic Effect determination.
Step-by-Step PAE Protocol
-
Prepare Cultures: Prepare two flasks with log-phase bacterial cultures in CAMHB, adjusted to a starting concentration of ~1 x 10⁶ CFU/mL.
-
Test Culture: Add Pazufloxacin to achieve a final concentration of 10x the predetermined MIC.
-
Control Culture: Add an equivalent volume of sterile saline or water (vehicle).
-
-
Induction Phase: Incubate both flasks at 35°C for 1 hour with shaking.
-
Antibiotic Removal: This is the most critical step to ensure the observed effect is a true PAE. The goal is to rapidly reduce the antibiotic concentration to a sub-inhibitory level.
-
Method: A 1:1000 dilution is standard and effective[7].
-
At the end of the 1-hour exposure, take a sample from the Test Culture and dilute it 1:1000 into fresh, pre-warmed CAMHB.
-
Simultaneously, dilute the Control Culture 1:1000 into a separate flask of fresh, pre-warmed CAMHB.
-
Expert Insight: While centrifugation and washing can also be used, rapid dilution is often preferred as it is less harsh on the bacteria and minimizes the risk of altering their physiological state[10].
-
-
Regrowth Monitoring:
-
Immediately after dilution (Time = 0), and at regular intervals thereafter (e.g., every 1-2 hours), draw samples from both the diluted test and control cultures.
-
For each sample, perform serial dilutions and plate onto nutrient agar to determine the viable count (CFU/mL).
-
Continue sampling until the bacterial count in the test culture has clearly surpassed a 1-log₁₀ increase from the count at Time 0.
-
Calculation of PAE
The PAE is calculated using a simple, standardized formula[4][7].
PAE = T - C
Where:
-
T = The time required for the count of the Pazufloxacin-exposed culture to increase by 1 log₁₀ (i.e., 10-fold) above the count observed immediately after drug removal (Time 0).
-
C = The time required for the count of the unexposed control culture to increase by 1 log₁₀.
Example PAE Calculation Data
Initial count at Time 0 (after dilution): 5 x 10³ CFU/mL Target count (1-log₁₀ increase): 5 x 10⁴ CFU/mL
| Time (hours) | Control Culture (CFU/mL) | Test Culture (CFU/mL) |
| 0 | 5.1 x 10³ | 4.9 x 10³ |
| 1 | 2.0 x 10⁴ | 5.5 x 10³ |
| 2 | 5.2 x 10⁴ | 6.1 x 10³ |
| 3 | 1.1 x 10⁵ | 8.0 x 10³ |
| 4 | 2.5 x 10⁵ | 1.5 x 10⁴ |
| 5 | 5.3 x 10⁵ | 3.0 x 10⁴ |
| 6 | 1.2 x 10⁶ | 5.1 x 10⁴ |
-
Time C: The control culture reached the target count at 2 hours .
-
Time T: The test culture reached the target count at 6 hours .
PAE Calculation: PAE = T - C = 6 hours - 2 hours = 4 hours
Interpretation: After a 1-hour exposure to 10x MIC of Pazufloxacin, bacterial growth was suppressed for an additional 4 hours compared to an unexposed control.
Alternative Method: Spectrophotometry
For higher throughput, a spectrophotometric method can be used to monitor regrowth by measuring optical density (OD)[10][11].
-
Principle: Instead of plating for CFU, bacterial growth is monitored by the increase in turbidity in a microplate reader.
-
Advantages: Less laborious and provides continuous data[10].
-
Causality & Limitations: This method assumes that an increase in OD correlates directly with an increase in viable cells. However, this may not be true for bactericidal agents that cause cell lysis or for agents that cause filamentation, which can alter OD readings without a corresponding change in CFU[10]. For a fluoroquinolone like Pazufloxacin, which is bactericidal, this method is generally suitable but should be validated against the viable count method for new strains. The calculation remains PAE = T - C, where T and C are the times required to reach a predetermined OD value (e.g., 50% of the maximal OD of the control culture)[12].
Troubleshooting & Considerations
-
No PAE Observed:
-
Ineffective Removal: Ensure the dilution step is sufficient to lower the Pazufloxacin concentration to well below the MIC (<0.1x MIC).
-
Bacterial Strain: Some strains may have intrinsic mechanisms that allow for rapid recovery.
-
Drug Concentration: The concentration used for induction may have been too low. Test at higher multiples of the MIC.
-
-
Inconsistent Results:
-
Inoculum Variability: Ensure the starting bacterial cultures are in the same logarithmic phase of growth and at a consistent density.
-
Pipetting Errors: Use calibrated pipettes for all dilutions.
-
-
Physiological Relevance: Standard PAE testing is performed in nutrient-rich broth. For a more physiologically relevant model, consider performing studies in pooled human serum to account for protein binding and interactions with host factors[4].
References
- Patsnap Synapse. (2024). What is the mechanism of Pazufloxacin Mesilate? Retrieved from Patsnap Synapse. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ9hON4lctW8h-O-sihHXrBLcWJSBWcUfnygUw4fjhWOuZWlcrh6x3CY6DF2F7_rAufVCN8ez0i-4SoGKOuyUONlFzVCkjL_siOs9c1G76Gn4PzUDf8XLp7E_SVvUXhUCzPvY3y3-wVt0vc-rWEZfMm0qi3VvxYE-ijCJVXUSqJxoUC04NhlNXrp7BaA==]
- Gubbins, P. O., et al. (1988). Comparison of two methods for determining in vitro postantibiotic effects of three antibiotics on Escherichia coli. Antimicrobial Agents and Chemotherapy, 32(4), 450–453. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC172195/]
- MIMS Singapore. (n.d.). Pazufloxacin: Uses, Dosage, Side Effects and More. Retrieved from MIMS Singapore. [https://www.mims.com/singapore/drug/info/pazufloxacin?mtype=generic]
- Patsnap Synapse. (2024). What is Pazufloxacin Mesilate used for? Retrieved from Patsnap Synapse. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGzt5lm--IYsKlVEXqOFog9cRJFHurwGwNBs88gWQrFCL6ra98zjT2jQuEkB95n-Nml_-5FK566kNeQSWYMdd7w5amC6BM-C73wdeUdtrTj_I7sMlhMYhQMzkWajH70t7XGz8N4B6t5hrTL_RUaIw1g54AoEcnSlzuxYAlRTzo80tLS8I=]
- Scribd. (n.d.). Pazufloxacin: Antibacterial Efficacy and Use. Retrieved from Scribd. [https://www.scribd.com/document/26707335/Pazufloxacin-Antibacterial-Efficacy-and-Use]
- Li, R. C., et al. (1991). Quantification of in-vitro post-antibiotic effect based on the mean recovery-time. II: A comparison of colony counting versus photometric methods for the determination of bacterial growth. Journal of Antimicrobial Chemotherapy, 28(4), 515-521. [https://pubmed.ncbi.nlm.nih.gov/1761502/]
- MacKenzie, F. M., et al. (2004). Assessment of a microplate method for determining the post-antibiotic effect in Staphylococcus aureus and Escherichia coli. Journal of Antimicrobial Chemotherapy, 53(4), 589-595. [https://academic.oup.com/jac/article/53/4/589/712396]
- Colvin, J. R., & McKay, G. (1987). Automatic procedures for measuring post-antibiotic effect and determining random errors. Journal of Antimicrobial Chemotherapy, 20(4), 499-507. [https://academic.oup.com/jac/article-abstract/20/4/499/710151]
- MacKenzie, F. M., & Gould, I. M. (1993). The postantibiotic effect: a review of in vitro and in vivo data. Journal of Antimicrobial Chemotherapy, 32(4), 519-536. [https://pubmed.ncbi.nlm.nih.gov/8258525/]
- Bar-Hai, A., & Weiss, M. (1991). Estimating the postantibiotic effect: a two-phase mathematical model. Journal of Pharmacokinetics and Biopharmaceutics, 19(4), 457-468. [https://pubmed.ncbi.nlm.nih.gov/1783935/]
- MedChemExpress. (n.d.). Pazufloxacin (T3761) | Antimicrobial Agent. Retrieved from MedChemExpress. [https://www.medchemexpress.com/pazufloxacin.html]
- Löwdin, E., et al. (1996). A new method to determine postantibiotic effect and effects of subinhibitory antibiotic concentrations. Antimicrobial Agents and Chemotherapy, 40(1), 17-21. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC163053/]
- Li, R. C., et al. (1991). Quantification of in-vitro post-antibiotic effect based on the mean recovery-time. II: A comparison of colony counting versus photometric methods for the determination of bacterial growth. Journal of Antimicrobial Chemotherapy, 28(4), 515-521. [https://academic.oup.com/jac/article/28/4/515/713601]
- Löwdin, E., et al. (1996). A new method to determine postantibiotic effect and effects of subinhibitory antibiotic concentrations. Antimicrobial Agents and Chemotherapy, 40(1), 17-21. [https://pubmed.ncbi.nlm.nih.gov/8787884/]
- Emery Pharma. (2025). Post Antibiotic Effect: The Importance of Assessing Microbial Response After an Initial Antimicrobial Challenge. Retrieved from Emery Pharma. [https://emerypharma.com/blog/post-antibiotic-effect-the-importance-of-assessing-microbial-response-after-an-initial-antimicrobial-challenge/]
- Spangler, S. K., et al. (1997). Postantibiotic Effect and Postantibiotic Sub-MIC Effect of Levofloxacin Compared to Those of Ofloxacin, Ciprofloxacin, Erythromycin, Azithromycin, and Clarithromycin against 20 Pneumococci. Antimicrobial Agents and Chemotherapy, 41(7), 1471-1474. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC163942/]
- Odenholt-Tornqvist, I. (1993). Duration and Clinical Relevance of Postantibiotic Effect in Relation to the Dosing Interval. Clinical Infectious Diseases, 17(Supplement_2), S450-S455. [https://academic.oup.com/cid/article-abstract/17/Supplement_2/S450/306788]
- Pruden, A., et al. (2013). Management Options for Reducing the Release of Antibiotics and Antibiotic Resistance Genes to the Environment. Environmental Health Perspectives, 121(8), 878-885. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3734518/]
- Wang, J., et al. (2022). The Effect Review of Various Biological, Physical and Chemical Methods on the Removal of Antibiotics. International Journal of Molecular Sciences, 23(6), 3266. [https://www.mdpi.com/1422-0067/23/6/3266]
- Kumar, A., et al. (2014). Effects of Repeated Oral Administration of Pazufloxacin Mesylate and Meloxicam on the Antioxidant Status in Rabbits. Journal of the American Association for Laboratory Animal Science, 53(1), 66-70. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3929213/]
- ResearchGate. (n.d.). Pazufloxacin. Retrieved from ResearchGate. [https://www.researchgate.
- Kuwabara, M., et al. (2002). [In vitro combination effect of pazufloxacin with various antibiotics against Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus]. Japanese Journal of Antibiotics, 55(4), 412-439. [https://pubmed.ncbi.nlm.nih.gov/12378872/]
- Gothwal, R., & Hussain, J. (2023). Sources of Antibiotic Contamination in Wastewater and Approaches to Their Removal—An Overview. Water, 15(18), 3209. [https://www.mdpi.com/2073-4441/15/18/3209]
- Fankhauser, C., et al. (2014). Change of Antibiotic Susceptibility Testing Guidelines from CLSI to EUCAST: Influence on Cumulative Hospital Antibiograms. PLoS ONE, 9(11), e112140. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4224424/]
- Chen, J., et al. (2021). A Review of Processes for Removing Antibiotics from Breeding Wastewater. International Journal of Environmental Research and Public Health, 18(9), 4907. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8125430/]
- Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from CLSI. [https://clsi.org/standards/products/microbiology/documents/m100/]
- Wang, Y., et al. (2022). Occurrence, Risks, and Removal Methods of Antibiotics in Urban Wastewater Treatment Systems: A Review. Water, 14(23), 3958. [https://www.mdpi.com/2073-4441/14/23/3958]
- Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from National Institutes of Health, Islamabad Pakistan. [https://www.nih.org.pk/wp-content/uploads/2021/02/CLSI-2020.pdf]
- Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from CLSI. [https://clsi.org/areas-of-focus/antimicrobial-susceptibility-testing/]
- The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing. (2020). Background, Organization, Functions, and Processes. Clinical Microbiology Reviews, 33(3), e00033-19. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7067401/]
- MDPI. (2022). Antibiotics, Volume 11, Issue 7 (July 2022). Retrieved from MDPI. [https://www.mdpi.com/2079-6382/11/7]
- Kuwabara, M., et al. (2002). In vitro combination effect of pazufloxacin with various antibiotics against Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus. Retrieved from ResearchGate. [https://www.researchgate.net/publication/11211110_In_vitro_combination_effect_of_pazufloxacin_with_various_antibiotics_against_Pseudomonas_aeruginosa_and_methicillin-resistant_Staphylococcus_aureus]
Sources
- 1. The postantibiotic effect: a review of in vitro and in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estimating the postantibiotic effect: a two-phase mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Pazufloxacin Mesilate used for? [synapse.patsnap.com]
- 4. emerypharma.com [emerypharma.com]
- 5. What is the mechanism of Pazufloxacin Mesilate? [synapse.patsnap.com]
- 6. mims.com [mims.com]
- 7. Postantibiotic Effect and Postantibiotic Sub-MIC Effect of Levofloxacin Compared to Those of Ofloxacin, Ciprofloxacin, Erythromycin, Azithromycin, and Clarithromycin against 20 Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 9. nih.org.pk [nih.org.pk]
- 10. academic.oup.com [academic.oup.com]
- 11. Comparison of two methods for determining in vitro postantibiotic effects of three antibiotics on Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new method to determine postantibiotic effect and effects of subinhibitory antibiotic concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Research-Grade Formulation of Pazufloxacin Mesilate for Intravenous Administration
For: Researchers, scientists, and drug development professionals.
Introduction and Rationale
Pazufloxacin mesilate is a potent, broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria, as well as some anaerobic bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication, transcription, and repair, leading to bacterial cell death.[3][4] For research involving systemic infections or when oral administration is not feasible, an intravenous (IV) formulation is essential for achieving rapid and effective therapeutic concentrations in various tissues.[3]
The mesylate salt of pazufloxacin is utilized to enhance the aqueous solubility and stability of the parent compound.[3] However, developing a stable, safe, and effective intravenous formulation requires careful consideration of its physicochemical properties, including pH-dependent solubility, stability, and compatibility with physiological conditions.
This document provides a comprehensive guide for the preparation and characterization of a research-grade pazufloxacin mesilate formulation suitable for intravenous administration in preclinical studies. It covers pre-formulation assessment, detailed protocols for both a ready-to-use liquid formulation and a lyophilized powder for injection, and the analytical methods required for quality control.
Part 1: Physicochemical Characterization and Pre-formulation Studies
A thorough understanding of the physicochemical properties of pazufloxacin mesilate is the foundation for developing a stable and effective intravenous formulation. Key parameters to investigate include solubility as a function of pH and the drug's intrinsic stability under various stress conditions.
pH-Solubility Profile
Fluoroquinolones are typically amphoteric molecules, meaning their solubility is highly dependent on the pH of the medium.[5] Establishing a pH-solubility profile is a critical first step.
Protocol for Determining pH-Solubility Profile:
-
Prepare a series of buffers: Prepare a range of buffers (e.g., citrate, phosphate, borate) covering a pH spectrum from approximately 2 to 10.
-
Create saturated solutions: Add an excess amount of pazufloxacin mesilate powder to a fixed volume of each buffer in separate vials.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate solid from liquid: Centrifuge the samples to pellet the excess, undissolved drug.
-
Quantify dissolved drug: Carefully withdraw the supernatant, filter it through a 0.22 µm filter to remove any remaining particulates, and dilute it with a suitable mobile phase. Analyze the concentration of pazufloxacin mesilate using a validated HPLC-UV method (see Section 4.1).
-
Plot the data: Plot the measured solubility (e.g., in mg/mL) against the corresponding pH of each buffer to generate the pH-solubility profile.
Causality Insight: The resulting profile will likely show a U-shaped curve, with minimum solubility near the isoelectric point and increased solubility at acidic and basic pH values. This data is crucial for selecting a target pH for the liquid formulation that ensures the drug remains fully dissolved and avoids precipitation upon administration.
Forced Degradation (Stress) Studies
Forced degradation studies are essential to identify the likely degradation products and degradation pathways of the drug.[6] This information helps in developing a stability-indicating analytical method and in determining optimal storage conditions. Pazufloxacin mesilate is known to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[7]
Protocol for Forced Degradation Studies:
-
Prepare stock solution: Prepare a stock solution of pazufloxacin mesilate in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.[7]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl). Heat the mixture (e.g., at 80°C) for a defined period (e.g., 8 hours). Neutralize the solution before analysis.[7]
-
Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (NaOH). Heat the mixture (e.g., at 80°C) for a defined period. Neutralize the solution before analysis.[7]
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Heat the mixture (e.g., at 60°C) for a defined period (e.g., 60 minutes).[7]
-
Thermal Degradation: Expose the solid powder and a solution of the drug to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solution of the drug to UV light as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Section 4.1). The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the degradation products from the parent drug.[8]
Trustworthiness through Self-Validation: The analytical method is considered "stability-indicating" if it can resolve the pazufloxacin peak from all degradation product peaks, ensuring that the assay is specific for the intact drug.
Caption: Formulation development workflow for pazufloxacin mesilate.
Part 2: Formulation Protocols for Intravenous Administration
Based on pre-formulation data, two primary types of formulations can be developed for research use: a ready-to-use liquid solution and a lyophilized powder for reconstitution. A lyophilized product is generally preferred for long-term stability.[9]
Proposed Liquid Formulation (Ready-to-Use)
This protocol describes the preparation of a sterile, isotonic solution for direct intravenous administration. A typical concentration for clinical use is 5 mg/mL (e.g., 500 mg in 100 mL).[10]
Table 1: Proposed Composition for Liquid IV Formulation
| Component | Function | Proposed Concentration (per 100 mL) |
| Pazufloxacin Mesilate | Active Ingredient | 500 mg |
| Sodium Chloride | Tonicity-adjusting agent | q.s. to isotonicity* |
| Hydrochloric Acid / NaOH | pH-adjusting agent | q.s. to target pH (e.g., 4.0-5.0) |
| Water for Injection (WFI) | Vehicle | q.s. to 100 mL |
*Note: The exact amount of sodium chloride will depend on the contribution of the drug itself to tonicity. This must be calculated.
Protocol for Preparation (100 mL batch):
-
Vehicle Preparation: Take approximately 90 mL of Water for Injection (WFI) in a sterile glass beaker.
-
Drug Dissolution: While stirring, slowly add 500 mg of pazufloxacin mesilate to the WFI and stir until completely dissolved. The mesylate salt should facilitate dissolution in water.[3][11]
-
pH Adjustment: Measure the pH of the solution. Based on the pH-solubility profile, the target pH should be in a range where solubility is high and stability is acceptable. For many fluoroquinolones, a slightly acidic pH is optimal. Adjust the pH to the target range (e.g., 4.0-5.0) by dropwise addition of 0.1 M HCl or 0.1 M NaOH.
-
Tonicity Calculation & Adjustment: Calculate the amount of sodium chloride required to make the solution isotonic (osmotic pressure equivalent to 0.9% w/v NaCl). Use the Sodium Chloride Equivalent method.[12][13]
-
Calculation: Grams of NaCl needed = 0.9 - (Grams of Pazufloxacin Mesilate × E-value of Pazufloxacin Mesilate).
-
(Note: The E-value for pazufloxacin mesilate must be determined experimentally or estimated if not available in literature.)
-
Add the calculated amount of sodium chloride and stir until dissolved.
-
-
Final Volume Adjustment: Add WFI to bring the final volume to exactly 100 mL.
-
Sterile Filtration: Sterilize the final solution by filtering it through a sterile 0.22 µm syringe filter into a sterile container under aseptic conditions.[9]
Proposed Lyophilized Formulation (Powder for Injection)
Lyophilization, or freeze-drying, removes water from the product after it is frozen, resulting in a stable, dry powder that can be reconstituted before use.[9] This is ideal for improving the long-term chemical stability of drugs that are unstable in solution.
Table 2: Proposed Composition for Lyophilization
| Component | Function | Proposed Amount (per vial) |
| Pazufloxacin Mesilate | Active Ingredient | 300 mg |
| Mannitol | Bulking Agent / Tonicity | 150 mg (Example) |
| Hydrochloric Acid / NaOH | pH-adjusting agent | q.s. to target pH |
| Water for Injection (WFI) | Vehicle (removed) | q.s. to 6 mL |
Causality Insight: Mannitol is chosen as a bulking agent to ensure the formation of an elegant and structurally sound lyophilized cake, which is particularly important for low-dose drugs.[14] It also contributes to the tonicity of the final reconstituted solution.
Protocol for Preparation and Lyophilization:
-
Bulk Solution Preparation: Prepare a bulk solution as described in steps 1-3 of the liquid formulation protocol (Section 2.1), using the quantities specified in Table 2. For example, to fill 100 vials, you would prepare just over 600 mL of solution.
-
Aseptic Filling: Under aseptic conditions, accurately fill 6.0 mL of the sterile-filtered bulk solution into sterile lyophilization vials.
-
Partial Stoppering: Place sterile, partially inserted lyophilization stoppers onto the vials. This allows water vapor to escape during the drying process.
-
Loading and Lyophilization: Load the vials into a pre-cooled lyophilizer. A lyophilization cycle must be developed based on the thermal characteristics of the formulation (its eutectic point or glass transition temperature). A representative, non-optimized cycle is proposed below.
Table 3: Representative Lyophilization Cycle (to be optimized)
| Stage | Shelf Temp. (°C) | Ramp Time (min) | Hold Time (min) | Vacuum (mTorr) |
| Freezing | -40 | 60 | 120 | Atmospheric |
| Primary Drying | -20 | 90 | 1800 | 100-200 |
| Secondary Drying | 25 | 180 | 600 | 100-200 |
Causality Insight:
-
Freezing: The product must be completely frozen below its critical temperature to prevent liquid melt-back during drying.[15][16]
-
Primary Drying (Sublimation): The shelf temperature is raised under deep vacuum to provide energy for the ice to sublime directly into water vapor. The temperature must be kept below the product's collapse temperature to maintain cake structure.[15][17]
-
Secondary Drying (Desorption): The temperature is further increased to remove residual, bound water molecules from the product, ensuring maximum stability.[15][18]
-
Stoppering and Sealing: After the cycle is complete, the chamber is back-filled with a sterile, inert gas (like nitrogen), and the vial stoppers are fully seated by the lyophilizer's hydraulic press. Vials are then removed and sealed with aluminum crimp caps.
Reconstitution of Lyophilized Powder
-
Select Diluent: Reconstitute the lyophilized powder with a sterile diluent, such as Sterile Water for Injection (WFI) or 0.9% Sodium Chloride for Injection.[19]
-
Procedure: Using a sterile syringe, inject the appropriate volume of diluent into the vial. Gently swirl the vial until the powder is completely dissolved.[2] Avoid vigorous shaking to prevent foaming.
-
Inspection: The reconstituted solution should be clear and free of particulate matter.
Part 3: Compatibility with Intravenous Fluids
Before administration, especially via infusion, the compatibility of the formulated drug with common IV fluids must be confirmed. Incompatibility can lead to precipitation, degradation, and loss of efficacy.[20]
Protocol for IV Fluid Compatibility Study:
-
Prepare Drug Solution: Prepare the final pazufloxacin mesilate IV solution (either the ready-to-use liquid or the reconstituted lyophilized product) at the highest intended concentration.
-
Dilution: Add a specified volume of the drug solution to infusion bags containing 0.9% Sodium Chloride (Normal Saline) and 5% Dextrose in Water (D5W) to achieve the final desired concentration for administration.
-
Storage and Observation: Store the prepared infusion bags at room temperature for a defined period (e.g., 0, 2, 8, and 24 hours).
-
Analysis at Each Time Point:
-
Visual Inspection: Check for any signs of precipitation, color change, or haze against a black and white background.
-
pH Measurement: Measure the pH of the solution.
-
HPLC Analysis: Quantify the concentration of pazufloxacin mesilate to check for any degradation (should remain >90% of the initial concentration).
-
Trustworthiness through Self-Validation: This study validates that the drug can be safely diluted and administered using standard clinical infusion fluids without significant physical or chemical changes. The stability of other fluoroquinolones, such as levofloxacin, has been demonstrated in these diluents, providing a basis for this investigation.[21]
Part 4: Analytical Quality Control
A robust analytical method is required to assess the identity, purity, and concentration of pazufloxacin mesilate in the final formulation.
Stability-Indicating RP-HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard for analyzing pazufloxacin.
Caption: Experimental workflow for HPLC analysis.
Table 4: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Phosphate buffer (pH 4.0) : Methanol (e.g., 50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 249 nm |
| Injection Volume | 20 µL |
| Column Temp. | 30°C |
Reference: This method is adapted from established HPLC protocols for pazufloxacin analysis.[7][10]
Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure reliable results.
References
-
Vasanth, P. M., et al. (2016). Review on Lyophilization of Anti-biotics. International Journal of Novel Trends in Pharmaceutical Sciences, 6(5), 108-117. Retrieved from [Link]
-
Demaco Cryogenics. (n.d.). Lyophilization in the pharmaceutical industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1993). Guide to Inspections of Lyophilization of Parenterals. Retrieved from [Link]
-
JHS. (n.d.). Demystifying Lyophilization: Understanding the Freeze-Drying Process. Retrieved from [Link]
-
Empower Pharmacy. (n.d.). How to Prepare a Lyophilized Powder for Injection. Retrieved from [Link]
-
PCI Pharma Services. (n.d.). Optimizing Pharmaceutical Processes: A Guide to Lyophilization Cycle Development. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Pazufloxacin Mesilate?. Retrieved from [Link]
-
Pharmaceutical International. (n.d.). Developing an Effective Lyophilization Cycle. Retrieved from [Link]
-
Patel, K. M., & Suhagia, B. N. (2017). RP-HPLC Method Development and Validation of Pazufloxacin in their Bulk and formulation. International Journal of Pharmaceutical and Drug Analysis, 5(7), 249-255. Retrieved from [Link]
-
Drug Development & Delivery. (2024). Lyo 101: Challenges & Solutions in Lyophilization Cycle Development. Retrieved from [Link]
-
AAPS PharmSciTech. (n.d.). Variables Affecting Reconstitution Time of Dry Powder for Injection. Retrieved from [Link]
-
Journal of Young Pharmacists. (2011). Development of lyophilization cycle and effect of excipients on the stability of catalase during lyophilization. Journal of Young Pharmacists, 3(3), 186-192. Retrieved from [Link]
-
International Journal of Advanced Research in Biological Sciences. (2016). Methods of adjusting tonicity and pH values of some drugs and substances. International Journal of Advanced Research in Biological Sciences, 3(10), 207-212. Retrieved from [Link]
-
ACS Omega. (2023). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. ACS Omega, 8(45), 42528-42536. Retrieved from [Link]
-
SNS Courseware. (n.d.). Buffered Isotonic Solutions. Retrieved from [Link]
-
Shambharkar, S. D., et al. (2013). Optimization and Validation of RP-HPLC Stability Indicating Method for Determination of Pazufloxacin Mesylate and Its Degraded Products. International Journal of Applied Sciences and Engineering, 11(4), 425-434. Retrieved from [Link]
-
MedPath. (2025). Pazufloxacin. Retrieved from [Link]
-
International Journal of Pharmaceutical Compounding. (n.d.). Drug Compatibility and Stability in Dextrose vs Saline. Retrieved from [Link]
-
MDPI. (2022). Stability Studies of 16 Antibiotics for Continuous Infusion in Intensive Care Units and for Performing Outpatient Parenteral Antimicrobial Therapy. Pharmaceutics, 14(4), 766. Retrieved from [Link]
-
SlideShare. (n.d.). Isotonic Solutions. Retrieved from [Link]
- NHS. (2008). Critical Care Intravenous Drug Administration Guide.
-
Usiena Air. (2018). Tonicity Calculations: An Aid to Understanding. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Buffered Isotonic Solutions, Measurements of Tonicity, Calculations and Methods of Adjusting Isotonicity. Retrieved from [Link]
- Google Patents. (n.d.). WO2011082196A2 - Rapid reconstitution for lyophilized-pharmaceutical suspensions.
-
precisionFDA. (n.d.). PAZUFLOXACIN. Retrieved from [Link]
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Multiple approaches to reduce reconstitution time of lyophilized drug products with high protein concentration. Retrieved from [Link]
-
Pharmacy Education. (2023). The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate. Retrieved from [Link]
-
PubChem. (n.d.). Pazufloxacin. Retrieved from [Link]
-
PubMed. (1996). Stability of levofloxacin in intravenous solutions in polyvinyl chloride bags. Retrieved from [Link]
-
PubMed. (1994). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Retrieved from [Link]
-
ResearchGate. (2012). RP-HPLC determination of pazufloxacin in injectable dosage form. Retrieved from [Link]
-
ResearchGate. (2014). Drug compatibility and stability in dextrose vs saline. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Pazufloxacin-impurities. Retrieved from [Link]
-
Australian Prescriber. (2008). To mix or not to mix – compatibilities of parenteral drug solutions. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2017). Considerations for Waiver Requests for pH Adjusters in Generic Drug Products Intended for Parenteral, Ophthalmic, or Otic Use. Retrieved from [Link]
-
Medindia. (n.d.). Pazufloxacin Drug Information. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. How to Prepare a Lyophilized Powder for Injection | Empower [empowerpharmacy.com]
- 3. What is the mechanism of Pazufloxacin Mesilate? [synapse.patsnap.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 6. International Journal of Pharmaceutical Compounding [ijpc.com]
- 7. ijpda.org [ijpda.org]
- 8. Development of lyophilization cycle and effect of excipients on the stability of catalase during lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. ijpda.org [ijpda.org]
- 11. selleckchem.com [selleckchem.com]
- 12. ijarbs.com [ijarbs.com]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
- 14. rroij.com [rroij.com]
- 15. demaco-cryogenics.com [demaco-cryogenics.com]
- 16. pci.com [pci.com]
- 17. pharm-int.com [pharm-int.com]
- 18. LYOPHILIZATION - Lyo 101: Challenges & Solutions in Lyophilization Cycle Development [drug-dev.com]
- 19. pharmtech.com [pharmtech.com]
- 20. To mix or not to mix â compatibilities of parenteral drug solutions - Australian Prescriber [australianprescriber.tg.org.au]
- 21. Stability of levofloxacin in intravenous solutions in polyvinyl chloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Pazufloxacin Hydrochloride Solubility in Cell Culture Media
Welcome to the technical support center for Pazufloxacin Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming solubility challenges with Pazufloxacin Hydrochloride in cell culture applications. Here, you will find scientifically grounded troubleshooting guides and frequently asked questions to ensure the successful integration of this compound into your experimental workflows.
Introduction to Pazufloxacin
Pazufloxacin is a fluoroquinolone antibacterial agent that exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, and repair.[2][3][4] This targeted action makes Pazufloxacin a valuable tool for various in vitro studies. Pazufloxacin is available in different salt forms, including hydrochloride and mesylate, which can influence its solubility.[1][5]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of Pazufloxacin Hydrochloride?
A1: For cell culture applications, Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of Pazufloxacin.[5][6] It is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds and is miscible with water and cell culture media.[6] While Pazufloxacin mesylate has good solubility in water (82 mg/mL), the hydrochloride salt's aqueous solubility is more limited, making DMSO a better initial solvent.[5]
Q2: I've dissolved Pazufloxacin Hydrochloride in DMSO, but it precipitates when I add it to my cell culture medium. What is happening?
A2: This phenomenon, often called "crashing out," is a common issue when a compound dissolved in an organic solvent is introduced into an aqueous environment like cell culture media. The rapid dilution of the DMSO reduces its solvating capacity for the Pazufloxacin Hydrochloride, causing the compound to precipitate out of the solution if its concentration exceeds its aqueous solubility limit.[7][8]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, it is crucial to determine the specific tolerance of your cell line with a vehicle control experiment. Some sensitive cell lines may show adverse effects at concentrations as low as 0.1%.[9]
Q4: Can I dissolve Pazufloxacin Hydrochloride directly in water or PBS?
A4: While the mesylate salt of Pazufloxacin shows good water solubility, directly dissolving Pazufloxacin Hydrochloride in neutral pH aqueous solutions like PBS can be challenging due to its zwitterionic nature.[5][10] Fluoroquinolones typically exhibit a "U"-shaped pH-solubility profile, with higher solubility at acidic (pH < 5) and alkaline (pH > 10) conditions and minimum solubility near neutral pH.[10][11]
Q5: How does the pH of the cell culture medium affect the solubility of Pazufloxacin?
A5: The pH of the cell culture medium, typically around 7.2-7.4, is near the isoelectric point of many fluoroquinolones, where they have their lowest solubility.[10][12] Minor shifts in pH due to cellular metabolism can further influence the solubility of Pazufloxacin. For some fluoroquinolones, an acidic pH can increase their activity and accumulation in both bacteria and cells.[13]
Troubleshooting Guide: Overcoming Pazufloxacin Hydrochloride Precipitation
This guide provides a systematic approach to troubleshooting and resolving precipitation issues with Pazufloxacin Hydrochloride in your cell culture experiments.
Issue 1: Immediate Precipitation Upon Addition to Media
If you observe immediate cloudiness or precipitate formation when adding your Pazufloxacin Hydrochloride stock solution to the cell culture medium, follow these steps:
Step-by-Step Protocol to Prevent Immediate Precipitation:
-
Prepare a High-Concentration Stock Solution in 100% DMSO:
-
Accurately weigh the Pazufloxacin Hydrochloride powder.
-
Dissolve it in fresh, anhydrous DMSO to create a concentrated stock solution (e.g., 10-100 mM). Using fresh DMSO is important as it can absorb moisture, which may reduce the solubility of some compounds.[5]
-
Ensure complete dissolution by vortexing. Gentle warming (to 37°C) or brief sonication can be used if necessary, but avoid excessive heat.
-
-
Perform a Serial Dilution (Intermediate Dilution Step):
-
Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C. Adding compounds to cold media can decrease their solubility.[8]
-
Instead of adding the highly concentrated DMSO stock directly to your final culture volume, first create an intermediate dilution in a smaller volume of the pre-warmed medium.
-
Add the DMSO stock dropwise to the medium while gently swirling or vortexing to ensure rapid and even dispersion. This gradual dilution helps prevent localized high concentrations of the compound that can lead to precipitation.[8]
-
-
Final Dilution into Culture Vessel:
-
Add the intermediate dilution to your final culture volume to achieve the desired working concentration of Pazufloxacin Hydrochloride.
-
Workflow for Preparing Pazufloxacin Hydrochloride Working Solution:
Caption: Decision tree for Pazufloxacin HCl dissolution.
By following these guidelines, researchers can effectively manage and overcome the solubility challenges associated with Pazufloxacin Hydrochloride, ensuring reliable and reproducible results in their cell culture-based investigations.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 65957, Pazufloxacin. [Link]
-
MIMS. Pazufloxacin. [Link]
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 45108234, Pazufloxacin Hydrochloride. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 53394868, Pazufloxacin (hydrochloride). [Link]
-
Global Substance Registration System. PAZUFLOXACIN HYDROCHLORIDE. [Link]
-
Camp, J. E., Nyamini, S. B., & Scott, F. J. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC medicinal chemistry, 11(1), 111–117. [Link]
-
Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]
-
Patsnap. What is the mechanism of Pazufloxacin Mesilate? [Link]
-
Yu, X., Zipp, G. L., & Davidson, G. W. (1994). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Pharmaceutical research, 11(4), 522–527. [Link]
-
Mikamo, H., Izumi, K., Ito, K., & Tamaya, T. (1997). In vitro activities of pazufloxacin, a novel injectable quinolone, against bacteria causing infections in obstetric and gynecological patients. The Journal of international medical research, 25(1), 29–33. [Link]
-
Al-Humayyd, M. S., Al-Otaibi, A. G., & El-Gendy, A. A. (2021). Efficacy and Safety of 0.6% Pazufloxacin Ophthalmic Solution Versus Moxifloxacin 0.5% and Gatifloxacin 0.5% in Subjects with Bacterial Conjunctivitis: A Randomized Clinical Trial. Clinical ophthalmology (Auckland, N.Z.), 15, 2355–2363. [Link]
-
Patel, K. M., & Suhagia, B. N. (2017). RP-HPLC Method Development and Validation of Pazufloxacin in their Bulk and formulation. International Journal of Pharmaceutical and Drug Analysis, 5(7), 249-255. [Link]
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
Alvarez-Nunez, F. A., & Yalkowsky, S. H. (1999). Ionization equilibria of fluoroquinolones in aqueous solutions. K1-K5 values from pH-solubility profiles. Journal of pharmaceutical sciences, 88(1), 94–96. [Link]
-
Sari, Y., Sopyan, I., & Rijal, M. A. (2022). The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate. Journal of Applied Pharmaceutical Science, 12(05), 183-189. [Link]
-
Genetic Engineering & Biotechnology News. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. [Link]
-
Uphoff, C. C., & Drexler, H. G. (2014). Eradication of Mycoplasma Contaminations from Cell Cultures. Current protocols in molecular biology, 106, 28.5.1–28.5.12. [Link]
-
Reddit. (2021, April 27). Alternatives to DMSO? Acetonitrile in biology? r/Chempros. [Link]
-
Patel, K. M., & Suhagia, B. N. (2017). RP-HPLC Method Development and Validation of Pazufloxacin in their Bulk and formulation. International Journal of Pharmaceutical and Drug Analysis, 5(7), 249-255. [Link]
-
Ferechide, D. (2020). The Importance of Solubility for New Drug Molecules. Banat's Journal of Biotechnology, 11(22), 5-11. [Link]
-
Capricorn Scientific. (n.d.). Antibiotics in Cell Culture Best Practices & Quick Reference Guide. [Link]
-
Pharmaguideline. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]
-
ResearchGate. (2015, June 17). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? [Link]
-
Yu, X., Zipp, G. L., & Davidson, G. W. R. (1994). The Effect of Temperature and pH on the Solubility of Quinolone Compounds: Estimation of Heat of Fusion. Pharmaceutical Research, 11, 522-527. [Link]
-
ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? [Link]
-
Patsnap. (2024, June 14). What is Pazufloxacin Mesilate used for? [Link]
-
Kumar, S., & Singh, S. (2018). Drug Solubility: Importance and Enhancement Techniques. ISRN pharmaceutics, 2013, 892012. [Link]
-
Lemaire, S., Van Bambeke, F., Appelbaum, P. C., & Tulkens, P. M. (2009). Contrasting effects of acidic pH on the extracellular and intracellular activities of the anti-gram-positive fluoroquinolones moxifloxacin and delafloxacin against Staphylococcus aureus. Antimicrobial agents and chemotherapy, 53(7), 2847–2854. [Link]
-
Yamada, K., Kashiwagura, Y., Mizuno, A., Hori, S., Ohtani, H., & Sawada, Y. (2022). Concentration-Dependent Activity of Pazufloxacin against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study. Antibiotics (Basel, Switzerland), 11(5), 675. [Link]
-
Camp, J. E., Nyamini, S. B., & Scott, F. J. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC medicinal chemistry, 11(1), 111–117. [Link]
-
Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. mims.com [mims.com]
- 3. What is the mechanism of Pazufloxacin Mesilate? [synapse.patsnap.com]
- 4. What is Pazufloxacin Mesilate used for? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate | Pharmacy Education [pharmacyeducation.fip.org]
- 12. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Contrasting Effects of Acidic pH on the Extracellular and Intracellular Activities of the Anti-Gram-Positive Fluoroquinolones Moxifloxacin and Delafloxacin against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pazufloxacin Hydrochloride Dosage for In Vivo Studies
Welcome to the technical support center for Pazufloxacin Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and address common challenges encountered during in vivo studies. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to ensure your experiments are built on a foundation of scientific integrity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Pazufloxacin?
A1: Pazufloxacin is a fluoroquinolone antibacterial agent. Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are critical for bacterial DNA replication, transcription, and repair.[2] By inhibiting these enzymes, Pazufloxacin disrupts essential cellular processes, leading to bacterial cell death.[2] This dual-targeting mechanism contributes to its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[4][5][6]
Q2: What are the key pharmacokinetic and pharmacodynamic (PK/PD) parameters to consider for Pazufloxacin in vivo?
A2: For fluoroquinolones like Pazufloxacin, the therapeutic efficacy is primarily concentration-dependent. The two most critical PK/PD indices that correlate with its antibacterial activity are:
-
fAUC24/MIC: The ratio of the free drug area under the concentration-time curve over 24 hours to the Minimum Inhibitory Concentration.[7][8][9][10]
-
fCmax/MIC: The ratio of the maximum free drug concentration to the MIC.[7][8][9][10]
Studies have shown a strong correlation between these indices and the therapeutic efficacy of Pazufloxacin, particularly against pathogens like Pseudomonas aeruginosa.[7][8][9][10]
Q3: What are the general therapeutic indications for Pazufloxacin?
A3: Pazufloxacin is indicated for a variety of bacterial infections. These include respiratory tract infections (like pneumonia and lung abscess), urinary tract infections (such as cystitis and pyelonephritis), and various abdominal infections (including peritonitis and liver abscess).[4][6][11] It is also used for genital infections and secondary infections resulting from injuries, burns, or surgical procedures.[4][6][11]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected efficacy in our animal model.
-
Possible Cause 1: Suboptimal Dosage Regimen.
-
Explanation: The dose of Pazufloxacin may not be achieving the target PK/PD indices (fAUC24/MIC or fCmax/MIC) required to inhibit or kill the specific pathogen in your model.
-
Troubleshooting Steps:
-
Verify the MIC of your bacterial strain: Perform in vitro susceptibility testing to confirm the MIC of the exact strain being used in your in vivo model.
-
Conduct a pilot PK study: Administer a single dose of Pazufloxacin to a small group of your animals and collect blood samples at multiple time points to determine the Cmax and AUC.
-
Calculate PK/PD indices: Use the data from your pilot study and the MIC of your strain to calculate the fAUC24/MIC and fCmax/MIC.
-
Adjust the dose: Compare your calculated indices to the target values from the literature (see table below) and adjust your dosage accordingly.
-
-
-
Possible Cause 2: Route of Administration.
-
Explanation: The chosen route of administration (e.g., oral, intraperitoneal, subcutaneous, intravenous) can significantly impact the bioavailability and subsequent plasma concentrations of the drug. Intravenous administration generally leads to higher initial plasma concentrations.[12]
-
Troubleshooting Steps:
-
Review the literature: Check for established and effective routes of administration for Pazufloxacin in your specific animal model and for the type of infection being studied.
-
Consider the infection site: The route of administration should be chosen to ensure adequate drug penetration into the target tissue.
-
Evaluate different routes: If feasible, conduct a small pilot study comparing different administration routes to determine which provides the most favorable pharmacokinetic profile.
-
-
Issue 2: Observed adverse effects or toxicity in the animal model.
-
Possible Cause 1: Dose is too high.
-
Explanation: While aiming for efficacy, the administered dose may be exceeding the maximum tolerated dose in your animal model. Fluoroquinolones, as a class, can have side effects, including central nervous system effects and phototoxicity.[13][14][15]
-
Troubleshooting Steps:
-
Perform a dose-range finding study: Before initiating large-scale efficacy studies, conduct a study with escalating doses of Pazufloxacin to determine the maximum tolerated dose.
-
Monitor for clinical signs of toxicity: Observe the animals closely for any adverse reactions such as changes in behavior, weight loss, or signs of distress.[16]
-
Reduce the dose or dosing frequency: If toxicity is observed, consider reducing the dose or increasing the interval between doses while still aiming for the target PK/PD indices.
-
-
-
Possible Cause 2: Hypersensitivity or specific model sensitivity.
-
Explanation: Some animal strains or models may exhibit increased sensitivity to certain compounds.
-
Troubleshooting Steps:
-
Consult literature on your specific animal model: Review studies that have used your specific animal strain to see if there are any known sensitivities to fluoroquinolones.
-
Consider a different animal model: If hypersensitivity is suspected and cannot be mitigated, exploring an alternative animal model may be necessary.
-
-
Experimental Protocols & Data
Protocol 1: Determination of Optimal Pazufloxacin Dosage in a Murine Thigh Infection Model
This protocol is adapted from established methodologies for evaluating the in vivo efficacy of antimicrobial agents.[7][8][9]
Objective: To determine the dose of Pazufloxacin Hydrochloride that achieves a bacteriostatic effect and a 1-log10 and 2-log10 reduction in bacterial load in a neutropenic mouse thigh infection model.
Materials:
-
Pazufloxacin Hydrochloride
-
Specific pathogen of interest (e.g., Pseudomonas aeruginosa)
-
6-8 week old female ICR mice
-
Cyclophosphamide for inducing neutropenia
-
Saline (sterile)
-
Anesthesia
-
Surgical tools for tissue collection
-
Plates for bacterial enumeration (e.g., Tryptic Soy Agar)
Step-by-Step Methodology:
-
Induce Neutropenia: Administer cyclophosphamide intraperitoneally to the mice 4 days and 1 day prior to infection to induce a neutropenic state.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight and then dilute it to the desired concentration (e.g., 10^7 CFU/mL).
-
Infect the Animals: Anesthetize the mice and inject 0.1 mL of the bacterial inoculum into the thigh muscle of one hind leg.
-
Administer Pazufloxacin: Two hours post-infection, administer Pazufloxacin via the desired route (e.g., subcutaneous). Doses should be based on a range determined from literature or pilot studies. A control group should receive the vehicle (e.g., saline).
-
Monitor and Collect Samples: At 24 hours post-treatment, euthanize the mice.
-
Enumerate Bacteria: Aseptically remove the infected thigh muscle, homogenize it in sterile saline, and perform serial dilutions. Plate the dilutions onto appropriate agar plates to determine the number of colony-forming units (CFU) per thigh.
-
Data Analysis: Calculate the change in log10 CFU/thigh for each treatment group compared to the initial inoculum and the untreated control group. Correlate these changes with the calculated fAUC24/MIC and fCmax/MIC values to determine the target doses.
Quantitative Data Summary
The following table summarizes key PK/PD parameters for Pazufloxacin against Pseudomonas aeruginosa in a murine thigh infection model.[7][8][9][10]
| Parameter | Value | Source |
| Pharmacokinetic Parameters (Subcutaneous administration in mice) | ||
| Cmax (2.5 mg/kg) | 0.63 µg/mL | [8][9][10] |
| Cmax (10 mg/kg) | 2.51 µg/mL | [9] |
| Cmax (40 mg/kg) | 10.03 µg/mL | [8][9][10] |
| AUC0–∞ (2.5 mg/kg) | 1.35 µg∙h/mL | [8][9][10] |
| AUC0–∞ (10 mg/kg) | 5.40 µg∙h/mL | [9] |
| AUC0–∞ (40 mg/kg) | 21.6 µg∙h/mL | [8][9][10] |
| PK/PD Target Values for P. aeruginosa | ||
| fAUC24/MIC for Stasis | 46.1 | [7][8][9][10] |
| fAUC24/MIC for 1-log10 kill | 63.8 | [7][8][9][10] |
| fAUC24/MIC for 2-log10 kill | 100.8 | [7][8][9][10] |
| fCmax/MIC for Stasis | 5.5 | [7][8][9][10] |
| fCmax/MIC for 1-log10 kill | 7.1 | [7][8][9][10] |
| fCmax/MIC for 2-log10 kill | 10.8 | [7][8][9][10] |
Visualizations
Experimental Workflow for Dose Optimization
Caption: Workflow for determining the optimal in vivo dose of Pazufloxacin.
Logical Relationship of PK/PD Parameters for Efficacy
Caption: Relationship between PK/PD parameters and Pazufloxacin efficacy.
References
-
Pazufloxacin: Uses, Dosage, Side Effects and More | MIMS Singapore. [Link]
-
Concentration-Dependent Activity of Pazufloxacin against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study - PubMed. [Link]
-
Pazufloxacin: Antibacterial Efficacy and Use | PDF | Dose (Biochemistry) | Chemistry - Scribd. [Link]
-
Concentration-Dependent Activity of Pazufloxacin against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study - MDPI. [Link]
-
Pazufloxacin | MedPath. [Link]
-
Pazufloxacin- Drug Interactions, Dosage, Side Effects, indications. [Link]
-
Pazufloxacin Drug Information - Indications, Dosage, Side Effects and Precautions. [Link]
-
[Clinical pharmacokinetics/pharmacodynamics study on pazufloxacin methanesulphonate injection] - PubMed. [Link]
-
Pazufloxacin: Uses, Dosage, Side Effects and More | MIMS Malaysia. [Link]
-
Concentration-Dependent Activity of Pazufloxacin against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study - ResearchGate. [Link]
-
Pharmacokinetic parameters of pazufloxacin after single subcutaneous... - ResearchGate. [Link]
-
Concentration-Dependent Activity of Pazufloxacin against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study - PMC - NIH. [Link]
-
What is the mechanism of Pazufloxacin Mesilate? - Patsnap Synapse. [Link]
-
[In vitro and in vivo antibacterial activities of pazufloxacin mesilate, a new injectable quinolone] - PubMed. [Link]
-
Pharmacokinetics of pazufloxacin in buffalo calves after single subcutaneous administration. [Link]
-
Efficacy and Safety of 0.6% Pazufloxacin Ophthalmic Solution Versus Moxifloxacin 0.5% and Gatifloxacin 0.5% in Subjects with Bacterial Conjunctivitis: A Randomized Clinical Trial - PubMed. [Link]
-
Pazufloxacin: Uses, Dosage, Side Effects and More | MIMS Philippines. [Link]
-
Pharmacokinetics and pharmacodynamic target attainment of intravenous pazufloxacin in the bile of patients undergoing biliary pancreatic surgery - PubMed. [Link]
-
Phototoxicity studies of pazufloxacin mesilate, a novel parenteral quinolone antimicrobial agent - In vitro and in vivo studies - ResearchGate. [Link]
-
Pharmacokinetics and pharmacodynamic target attainment of intravenous pazufloxacin in the bile of patients undergoing biliary pancreatic surgery | Request PDF - ResearchGate. [Link]
-
Target values of pazufloxacin f AUC 24 /MIC and f C max /MIC for a... - ResearchGate. [Link]
-
Safety of fluoroquinolones - PMC - PubMed Central - NIH. [Link]
-
In Vitro and In Vivo Activities of Fluoroquinolones against Aeromonas hydrophila | Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
-
Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation - Oxford Academic. [Link]
-
A systematic review and meta-analysis of the efficacy and safety of injectable pazufloxacin. [Link]
-
The efficacy of sequential therapy using pazufloxacin followed by oral fluoroquinolones for treatment of pyelonephritis - PubMed. [Link]
-
Antibacterial activity of a new injectable quinolone pazufloxacin mesilate in vitro and in vivo. [Link]
-
What are the administration guidelines for fluoroquinolones (Fluoroquinolone antibiotics)? [Link]
-
Fluoroquinolones - Infectious Diseases - MSD Manual Professional Edition. [Link]
-
In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - MDPI. [Link]
Sources
- 1. mims.com [mims.com]
- 2. What is the mechanism of Pazufloxacin Mesilate? [synapse.patsnap.com]
- 3. mims.com [mims.com]
- 4. scribd.com [scribd.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. drugtodayonline.com [drugtodayonline.com]
- 7. Concentration-Dependent Activity of Pazufloxacin against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Concentration-Dependent Activity of Pazufloxacin against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medindia.net [medindia.net]
- 12. [In vitro and in vivo antibacterial activities of pazufloxacin mesilate, a new injectable quinolone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Safety of fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluoroquinolones - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Analysis of Pazufloxacin Hydrochloride Degradation Products by HPLC
Welcome to the technical support center for the HPLC analysis of Pazufloxacin Hydrochloride and its degradation products. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical information, field-proven insights, and practical troubleshooting advice. Our goal is to provide a comprehensive resource that not only outlines protocols but also explains the scientific reasoning behind them, ensuring robust and reliable analytical outcomes.
Introduction to Pazufloxacin and its Stability
Pazufloxacin is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, and repair.[]
Like all pharmaceutical compounds, Pazufloxacin is susceptible to degradation under various environmental conditions, a critical consideration in its formulation, storage, and therapeutic efficacy. Stability testing, therefore, is a cornerstone of its pharmaceutical quality control. Forced degradation studies, which intentionally expose the drug to harsh conditions such as acid, base, oxidation, heat, and light, are essential for several reasons:
-
Identifying Potential Degradants: These studies help to identify the likely degradation products that could form under normal storage conditions.[2]
-
Understanding Degradation Pathways: They provide insights into the chemical pathways through which the drug degrades.[2]
-
Developing Stability-Indicating Methods: The generated degradants are crucial for developing and validating analytical methods, like HPLC, that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its impurities and degradation products.[2][3]
This guide will focus on the use of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the separation and quantification of Pazufloxacin and its degradation products.
HPLC Method for Stability-Indicating Analysis
A robust stability-indicating HPLC method must be able to separate the parent drug from all potential degradation products and formulation excipients.
Recommended Chromatographic Conditions
Based on validated methods, the following conditions have been shown to be effective for the analysis of Pazufloxacin and its degradation products.[4]
| Parameter | Recommended Setting | Causality and Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar C18 stationary phase provides good retention and separation for the moderately polar Pazufloxacin and its likely degradation products. |
| Mobile Phase | Methanol and 50mM Potassium Dihydrogen Orthophosphate (40:60, v/v), pH 4.5 adjusted with Acetic Acid. | The combination of an organic modifier (methanol) and an aqueous buffer allows for the effective elution and separation of compounds with varying polarities. The acidic pH (4.5) helps to suppress the ionization of silanol groups on the silica-based column, leading to better peak shape for the basic Pazufloxacin molecule.[] |
| Flow Rate | 1.0 mL/min | This flow rate provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column. |
| Detection | UV at 249 nm | Pazufloxacin has a significant UV absorbance at this wavelength, providing good sensitivity for both the parent drug and its degradation products.[4][5] |
| Injection Volume | 20 µL | This volume is a standard starting point to avoid column overloading while ensuring a sufficient mass of analyte for detection. |
| Column Temperature | Ambient or controlled at 30°C | Maintaining a consistent column temperature is crucial for reproducible retention times. |
Experimental Protocols
-
Buffer Preparation: Dissolve an appropriate amount of Potassium Dihydrogen Orthophosphate in HPLC-grade water to make a 50mM solution. Adjust the pH to 4.5 using acetic acid.
-
Mobile Phase Mixture: Mix 400 mL of HPLC-grade methanol with 600 mL of the prepared phosphate buffer.
-
Degassing: Degas the mobile phase using a vacuum filtration system or an ultrasonic bath for at least 15 minutes to remove dissolved gases, which can cause baseline noise and pump issues.[6]
-
Stock Solution: Accurately weigh and dissolve approximately 10 mg of Pazufloxacin Hydrochloride reference standard in the mobile phase in a 10 mL volumetric flask.
-
Working Standard: Dilute the stock solution with the mobile phase to a final concentration of about 10 µg/mL.
-
Acid Hydrolysis: To a known concentration of Pazufloxacin solution, add 0.1 M HCl and reflux at 80°C for 8 hours. Cool and neutralize with 0.1 M NaOH.[4]
-
Alkaline Hydrolysis: To a known concentration of Pazufloxacin solution, add 0.1 M NaOH and reflux at 80°C for 8 hours. Cool and neutralize with 0.1 M HCl.[4]
-
Oxidative Degradation: To a known concentration of Pazufloxacin solution, add 3% H₂O₂ and reflux at 60°C for 1 hour.[4]
-
Thermal Degradation: Expose the solid drug powder to a temperature of 105°C in a hot air oven for 24 hours.[7]
-
Photolytic Degradation: Expose the solid drug powder to UV light (e.g., 254 nm) for 48 hours.[7]
After exposure, dissolve and dilute the samples in the mobile phase to a suitable concentration for HPLC analysis.
Understanding Pazufloxacin Degradation
Proposed Degradation Pathway
While definitive structural elucidation of all Pazufloxacin degradation products is not extensively reported, based on the known reactivity of the fluoroquinolone class, a proposed degradation pathway can be outlined. Common degradation pathways for fluoroquinolones include modifications to the piperazine ring, decarboxylation, and N-oxidation.
Caption: Proposed degradation pathways for Pazufloxacin under stress conditions.
Separation of Degradation Products
The developed HPLC method should effectively separate the main Pazufloxacin peak from the peaks of its degradation products. The following table shows typical retention times observed in a forced degradation study.[4]
| Compound | Stress Condition | Retention Time (min) |
| Pazufloxacin | - | 4.12 |
| Degradation Product 1 | Acid Hydrolysis | 3.08 |
| Degradation Product 2 | Acid Hydrolysis | 5.57 |
| Degradation Product 3 | Alkaline Hydrolysis | 2.89 |
| Degradation Product 4 | Oxidative Degradation | 2.44 |
| Degradation Product 5 | Oxidative Degradation | 2.74 |
| Degradation Product 6 | Oxidative Degradation | 4.56 |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the HPLC analysis of Pazufloxacin and its degradation products.
Sources
- 2. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of degradation behavior of besifloxacin, characterization of its degradation products by LC-ESI-QTOF-MS and their in silico toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. epfl.ch [epfl.ch]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Pazufloxacin Hydrochloride Stability in Aqueous Solutions
Guide Version: 1.0
Introduction
Pazufloxacin, a third-generation fluoroquinolone antibiotic, is a critical agent against a broad spectrum of bacterial infections, including resistant strains.[1][2] Its efficacy is intrinsically linked to its chemical stability, particularly in aqueous solutions used for intravenous administration. Instability can lead to loss of potency, formation of potentially toxic degradation products, and unpredictable therapeutic outcomes.
This guide serves as a dedicated technical resource for researchers, formulation scientists, and quality control analysts. It provides a structured approach to troubleshooting common stability challenges encountered with Pazufloxacin Hydrochloride (HCl) solutions. Our methodology is grounded in first-principles chemistry and validated analytical techniques to ensure robust and reliable results.
Section 1: Core Stability Profile & Frequently Asked Questions (FAQs)
This section addresses the fundamental stability characteristics of Pazufloxacin HCl. Understanding these principles is the first step in effective troubleshooting.
Q1: What are the primary factors that degrade Pazufloxacin HCl in an aqueous solution?
A1: The stability of Pazufloxacin is primarily influenced by pH, exposure to light (photodegradation), and oxidative stress.[1] Forced degradation studies show significant degradation under acidic, alkaline, and oxidative conditions, while it is relatively stable to thermal stress in the absence of other factors.[1]
Q2: What are the visible signs of Pazufloxacin degradation?
A2: Visual indicators of degradation can include a change in the solution's color (e.g., yellowing), the formation of particulate matter, or precipitation. However, a significant loss of potency can occur without any visible changes. Therefore, chromatographic analysis is essential for confirming stability.
Q3: What is the optimal pH range for Pazufloxacin stability?
A3: Pazufloxacin Mesylate, a salt form with similar properties, is a weak acid with a pKa of 6.0.[1] Studies indicate that its stability and the reproducibility of analytical results are improved in a slightly acidic pH range of 4.5 to 5.5.[1][3] Extreme pH values, both acidic and alkaline, accelerate hydrolysis.[1][3]
Q4: How light-sensitive is Pazufloxacin?
A4: While some studies suggest Pazufloxacin is relatively stable under photolytic conditions compared to other fluoroquinolones like ofloxacin, protection from light is still a critical precaution.[1][4][5] Exposure to UV light can induce photochemical reactions, leading to the formation of degradation products.[6] Therefore, all solutions should be prepared and stored in light-protected containers (e.g., amber vials).
Table 1: Summary of Pazufloxacin Stability Under ICH Stress Conditions
| Stress Condition | Reagent / Method | Observed Degradation | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 80°C, 8 hrs | Significant (~7-8%)[1][3] | Hydrolysis |
| Alkaline Hydrolysis | 0.1 N NaOH, 80°C | Rapid & Extensive (~20%)[1][3] | Hydrolysis |
| Oxidation | 3% H₂O₂, Room Temp | Significant (~8%)[1] | Oxidation |
| Photolytic | UV Lamp (320-400 nm), 7 days | Minimal to None Reported[1] | Photolysis |
| Thermal | Heat (Dry or Solution) | Minimal to None Reported[1] | Thermolysis |
Data synthesized from forced degradation studies.[1][3] The extent of degradation can vary based on the precise experimental conditions.
Section 2: Troubleshooting Guide: Common Stability Issues
This section is designed in a problem-and-solution format to directly address challenges you may encounter during your experiments.
Problem 1: Rapid loss of potency or decreasing assay values in my Pazufloxacin solution.
This is the most common stability issue, often pointing to chemical degradation. The troubleshooting workflow below can help isolate the cause.
Caption: Troubleshooting workflow for loss of potency.
Causality & Investigation Steps:
-
Possible Cause A: pH-Induced Hydrolysis
-
Why it happens: The molecular structure of Pazufloxacin contains functional groups susceptible to hydrolysis, particularly under strong acidic or alkaline conditions.[1][3] The rate of hydrolysis is significantly accelerated outside the optimal pH 4.5-5.5 range.[1]
-
How to investigate:
-
Calibrate your pH meter and measure the pH of a freshly prepared solution and an aged, degraded solution.
-
Conduct a pH-rate profile study: Prepare several small batches of the solution buffered at different pH values (e.g., pH 3, 5, 7, 9) and monitor the potency by HPLC over time. This will empirically determine the pH of maximum stability for your specific formulation.
-
-
Mitigation:
-
-
Possible Cause B: Photodegradation
-
Why it happens: Fluoroquinolones can absorb UV light, leading to an excited state that can undergo chemical reactions, resulting in degradation.[6] Although Pazufloxacin is more photostable than some other quinolones, this pathway cannot be ignored.[4][5]
-
How to investigate:
-
Prepare two identical solutions. Store one in a clear glass vial exposed to ambient lab light and the other in a vial wrapped completely in aluminum foil or in an amber vial.
-
Analyze the potency of both solutions after 24, 48, and 72 hours. A significantly greater loss of potency in the light-exposed sample confirms photodegradation. (See Protocol B).
-
-
Mitigation:
-
Always prepare and store Pazufloxacin solutions in amber glass or opaque containers.
-
During experiments, minimize exposure to direct sunlight or strong artificial light.
-
-
Problem 2: My HPLC chromatogram shows new, unidentified peaks appearing over time.
The appearance of new peaks is a direct indication of degradation. The goal is to identify the source of these degradants to prevent their formation.
Caption: Forced degradation for product identification.
Causality & Investigation Steps:
-
Why it happens: When Pazufloxacin degrades, it breaks down into different chemical entities. A stability-indicating HPLC method will be able to separate these new products from the parent drug.
-
How to investigate: Perform a Forced Degradation Study (See Protocol B)
-
The principle of a forced degradation study is to intentionally stress the drug under various conditions to generate the likely degradation products.[8][9]
-
Subject separate aliquots of your Pazufloxacin solution to heat, acid, base, oxidation, and intense light as per ICH guidelines.[1][8]
-
Run each stressed sample on your HPLC system.
-
Compare the chromatograms from the stressed samples to the chromatogram of your degraded stability sample. Matching the retention times of the unknown peaks to peaks generated under specific stress conditions (e.g., a peak that only appears under acid hydrolysis) helps identify the degradation pathway.
-
For definitive structural identification of the degradants, analysis by LC-MS is recommended.[8]
-
-
Mitigation: Once the primary degradation pathway is identified (e.g., oxidation), implement the specific mitigation strategies for that pathway (e.g., purging solutions with nitrogen, adding antioxidants if compatible).
Section 3: Key Experimental Protocols
Protocol A: Stability-Indicating RP-HPLC Method
A method is "stability-indicating" if it can accurately measure the active ingredient's concentration without interference from degradation products, excipients, or impurities.
-
Objective: To quantify Pazufloxacin and separate it from all potential degradation products.
-
Methodology (Based on published literature[1][3][7]):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common starting point is a 60:40 (v/v) ratio of 50mM Potassium Dihydrogen Orthophosphate (pH adjusted to 4.5 with phosphoric or acetic acid) and Methanol.[1][3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 249 nm, where Pazufloxacin shows strong absorbance.[1][3][7]
-
Injection Volume: 20 µL.
-
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be less than 2%. Tailing factor for the Pazufloxacin peak should be less than 2.
-
Validation: The method must be validated according to ICH guidelines (Q2(R1)), including specificity. Specificity is proven by demonstrating that the peaks from forced degradation samples are well-resolved from the main Pazufloxacin peak.
-
Protocol B: Forced Degradation Study Workflow
-
Objective: To intentionally degrade Pazufloxacin to identify potential degradation products and pathways.
-
Stock Solution: Prepare a stock solution of Pazufloxacin HCl in your formulation vehicle or a suitable solvent (e.g., mobile phase) at a known concentration (e.g., 1 mg/mL).
-
Procedure:
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M HCl. Reflux at 80°C for 8 hours.[3] Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration.
-
Alkaline Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Reflux at 80°C for 4-6 hours (monitor closely as degradation is rapid).[3] Cool, neutralize with 0.1 M HCl, and dilute.
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.[1] Dilute to a final concentration.
-
Thermal Degradation: Keep the stock solution in a solid state and in solution at a high temperature (e.g., 70-80°C) for 48 hours.[9]
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette or clear vial to a photostability chamber with a UV light source (e.g., with an output similar to ICH Q1B option 2) for a defined period (e.g., 7 days).[1] Keep a control sample wrapped in foil at the same temperature.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method (Protocol A). Aim for 5-20% degradation of the active ingredient for optimal results.[8]
-
References
-
Gao, S., Zhao, C., & Wang, W. (2011). Photochemical properties and phototoxicity of Pazufloxacin: a stable and transient study. Photochemistry and Photobiology, 87(5), 1030-1037.
-
Shambharkar, S. D., Hamrapurkar, P. D., Parate, A., & Vijayaraghavan, S. (2013). Optimization and Validation of RP-HPLC Stability Indicating Method for Determination of Pazufloxacin Mesylate and Its Degraded Products. International Journal of Applied Science and Engineering, 11(4), 423-432.
-
Kimura, M., Kawamura, K., & Tanaka, M. (1996). [Phototoxicity studies of pazufloxacin mesilate, a novel parenteral quinolone antimicrobial agent--in vitro and in vivo studies]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 108(4), 219–233.
-
Darwish, I. A., Abdel-hameed, M. D., & Al-Obaid, A. M. (2012). Validated Stability-indicating HPLC and Thin Layer Densitometric Methods for the Determination of Pazufloxacin: Application to Pharmaceutical Formulation and Degradation Kinetics. Journal of Chromatographic Science, 50(8), 723-730.
-
ResearchGate. (n.d.). Phototoxicity studies of pazufloxacin mesilate, a novel parenteral quinolone antimicrobial agent - In vitro and in vivo studies.
-
ResearchGate. (n.d.). Photochemical properties and phototoxicity of Pazufloxacin: A stable and transient study | Request PDF.
-
Patel, K. M., & Suhagia, B. N. (2017). RP-HPLC Method Development and Validation of Pazufloxacin in their Bulk and formulation. International Journal of Pharmaceutical and Drug Analysis, 5(7), 249-255.
-
Patel, K. M., & Suhagia, B. N. (2017). RP-HPLC Method Development and Validation of Pazufloxacin in their Bulk and formulation. International Journal of Pharmaceutical and Drug Analysis, 5(7).
-
De Winter, S., et al. (2023). Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring. Pharmaceuticals, 16(5), 754.
-
Manzo, V., et al. (2001). New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. Antimicrobial Agents and Chemotherapy, 45(1), 132-137.
-
ResearchGate. (n.d.). Validated Stability-indicating HPLC and Thin Layer Densitometric Methods for the Determination of Pazufloxacin: Application to Pharmaceutical Formulation and Degradation Kinetics.
-
MedPath. (n.d.). Pazufloxacin.
-
Patsnap Synapse. (2024). What is the mechanism of Pazufloxacin Mesilate?.
-
SciSpace. (2013). Optimization and Validation of RP-HPLC Stability Indicating Method for Determination of Pazufloxacin Mesylate and Its Degraded Products.
-
Mendes, S., et al. (2024). Valorizing fungal diversity for the degradation of fluoroquinolones. Journal of Hazardous Materials, 465, 133288.
-
National Center for Biotechnology Information. (n.d.). Pazufloxacin. PubChem Compound Database.
-
Nakamura, K., et al. (2022). Concentration-Dependent Activity of Pazufloxacin against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study. Antibiotics, 11(7), 982.
-
Li, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Toxics, 12(3), 195.
-
Deokate, U. A., & Gorde, A. M. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Biological and Pharmaceutical Sciences, 16(1), 133-149.
-
Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238.
-
Nakamura, K., et al. (2022). Concentration-Dependent Activity of Pazufloxacin against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study. Antibiotics, 11(7), 982.
-
Anonymous. (2000). Pazufloxacin Toyama Chemical Co. Current Opinion in Investigational Drugs, 1(1), 52-57.
-
Walker, S. E., et al. (2011). Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device. The Canadian Journal of Hospital Pharmacy, 64(4), 253–261.
Sources
- 1. gigvvy.com [gigvvy.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. scispace.com [scispace.com]
- 4. [Phototoxicity studies of pazufloxacin mesilate, a novel parenteral quinolone antimicrobial agent--in vitro and in vivo studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photochemical properties and phototoxicity of Pazufloxacin: a stable and transient study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpda.org [ijpda.org]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. pharmainfo.in [pharmainfo.in]
Technical Support Center: Method Validation for Pazufloxacin Quantification in Biological Matrices
Welcome to the technical support center for the bioanalytical method validation of Pazufloxacin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting guidance for the robust quantification of Pazufloxacin in biological matrices such as plasma, serum, and urine.
Pazufloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity.[1][2] Accurate measurement of its concentration in biological fluids is critical for pharmacokinetic, toxicokinetic, and bioequivalence studies, forming the bedrock of regulatory submissions.[3][4][5] This resource is structured to anticipate and address the practical challenges you may encounter, ensuring your method is not only compliant with regulatory standards but also scientifically sound and reliable.
The Logic of a Self-Validating System
A robust bioanalytical method is a self-validating system. Every parameter is interconnected, and understanding these relationships is key to proactive troubleshooting. For instance, the choice of sample preparation technique directly impacts the degree of matrix effect observed, which in turn affects the accuracy and precision of your results. This guide is built on this principle of interconnectedness, helping you to not just follow steps, but to understand the underlying science.
Diagram: Bioanalytical Method Validation Workflow
Caption: High-level overview of the bioanalytical method lifecycle.
Troubleshooting Guides: A Proactive Approach
This section addresses common issues encountered during the quantification of Pazufloxacin. Each problem is presented with potential causes and actionable solutions, grounded in scientific principles.
Issue 1: Poor Peak Shape or Tailing in HPLC-UV/LC-MS/MS
Symptoms: Asymmetrical peaks, tailing factor > 2.
Potential Causes & Solutions:
-
Secondary Interactions with Column Silanols: Pazufloxacin, with its amine and carboxylic acid moieties, can exhibit secondary interactions with residual silanol groups on the stationary phase.
-
Solution: Adjust the mobile phase pH. For a C18 column, a mobile phase pH around 3-4 will protonate the carboxylic acid and keep the secondary amine protonated, minimizing silanol interactions.[6][7] Adding a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1-0.5%) can also mask silanol groups.[6]
-
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting or tailing.
-
Solution: Dilute the sample to fall within the linear range of the method. Ensure the sample solvent is not significantly stronger than the initial mobile phase to avoid peak distortion.
-
-
Column Contamination or Degradation: Accumulation of matrix components can lead to active sites on the column, causing peak tailing.
-
Solution: Implement a robust column washing procedure after each batch. If the problem persists, consider using a guard column or replacing the analytical column.
-
Issue 2: Inconsistent or Low Analyte Recovery
Symptoms: Recovery values outside the acceptable range (typically 80-120%) or high variability (%CV > 15%).
Potential Causes & Solutions:
-
Suboptimal Sample Preparation: The chosen extraction method may not be efficient for Pazufloxacin.
-
Protein Precipitation (PPT): While simple, PPT can be prone to variability. Ensure the precipitating solvent (e.g., acetonitrile, methanol) is added in the correct ratio (typically 3:1 or 4:1 solvent to plasma) and that vortexing is vigorous and consistent to ensure complete protein denaturation.[8][9][10] Incomplete precipitation can lead to analyte loss.
-
Liquid-Liquid Extraction (LLE): The pH of the aqueous phase is critical. To extract Pazufloxacin into an organic solvent, the pH should be adjusted to a point where the molecule is neutral, maximizing its partitioning. Experiment with different extraction solvents of varying polarity. Emulsion formation is a common issue; gentle mixing or centrifugation can help break emulsions.[11][12]
-
Solid-Phase Extraction (SPE): Incomplete conditioning or equilibration of the SPE cartridge can lead to poor retention and breakthrough of the analyte during sample loading.[13][14] Ensure the wash solvent is not too strong, which could prematurely elute the analyte. The elution solvent must be strong enough to desorb the analyte completely.[15][16]
-
-
Analyte Instability: Pazufloxacin may be degrading during the sample preparation process.
Issue 3: Significant Matrix Effect in LC-MS/MS
Symptoms: Ion suppression or enhancement, leading to inaccurate and imprecise results. The matrix factor is outside the acceptable range (typically 0.85-1.15).
Potential Causes & Solutions:
-
Co-eluting Endogenous Components: Phospholipids and other matrix components can co-elute with Pazufloxacin and interfere with its ionization in the mass spectrometer source.[18][19][20]
-
Solution 1: Improve Sample Cleanup: Transition from a simple protein precipitation method to a more selective technique like SPE or LLE to remove a greater proportion of interfering matrix components.[21]
-
Solution 2: Optimize Chromatography: Modify the HPLC gradient to achieve better separation between Pazufloxacin and the region where matrix components elute (often early in the run for phospholipids). A longer run time or a different stationary phase might be necessary.
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Pazufloxacin-d4, is the most effective way to compensate for matrix effects.[21][22] It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus correcting for the variability.[22]
-
Frequently Asked Questions (FAQs)
Q1: What are the key validation parameters I need to assess according to ICH M10 guidelines?
A1: A full validation for a chromatographic method like one for Pazufloxacin must include selectivity, specificity, matrix effect, calibration curve, range (LLOQ to ULOQ), accuracy, precision, carry-over, dilution integrity, and stability.[3][17][23]
| Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | Demonstrates the method can differentiate the analyte from endogenous matrix components. | No significant interfering peaks at the retention time of the analyte and IS. |
| Linearity & Range | Establishes the relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Measures the closeness of results to the true value and their reproducibility. | Mean accuracy within ±15% of nominal (±20% at LLOQ); Precision (%CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Assesses the impact of matrix components on analyte ionization. | IS-normalized matrix factor %CV should be ≤15%. |
| Recovery | Measures the efficiency of the extraction process. | Should be consistent, precise, and reproducible. |
| Stability | Evaluates analyte stability under various storage and handling conditions. | Mean concentration within ±15% of nominal concentration. |
Q2: How do I choose the right internal standard (IS)?
A2: The ideal IS is a stable isotope-labeled version of the analyte (e.g., Pazufloxacin-d4).[22] A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, making it the best choice to correct for variability in sample preparation and matrix effects.[21] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and extraction efficiency can be used, but it may not compensate for matrix effects as effectively.
Q3: My method fails the incurred sample reanalysis (ISR) criterion. What should I do?
A3: ISR failure indicates that the method is not reproducible for authentic study samples. This is a critical issue that needs thorough investigation.
Diagram: Troubleshooting ISR Failure
Caption: A logical workflow for diagnosing the root cause of ISR failure.
Possible Causes & Actions:
-
Analyte Instability: The drug may be unstable in the patient matrix, or a metabolite may be converting back to the parent drug. Re-evaluate long-term and bench-top stability in patient samples.
-
Variable Matrix Effects: The matrix effect may differ significantly between the pooled matrix used for validation and individual patient samples.[18][19]
-
Sample Inhomogeneity: Ensure samples are thoroughly thawed and vortexed before aliquoting.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) using Acetonitrile
This protocol is a fast and straightforward method for sample cleanup, suitable for initial method development.
Materials:
-
Plasma/serum samples
-
Acetonitrile (HPLC grade), chilled at -20°C
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of >10,000 x g
Procedure:
-
Pipette 100 µL of plasma/serum sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution. Vortex for 10 seconds.
-
Vortex vigorously for at least 30 seconds to ensure complete protein denaturation.[9]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[22]
-
Carefully transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT and can be optimized for selectivity.
Materials:
-
Plasma/serum samples
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)
-
pH adjustment solution (e.g., 0.1 M NaOH, 0.1 M HCl)
-
Centrifuge tubes
-
Vortex mixer/shaker
-
Centrifuge
Procedure:
-
Pipette 200 µL of plasma/serum into a centrifuge tube.
-
Add IS working solution and vortex.
-
Adjust the sample pH to render Pazufloxacin neutral. This requires knowledge of its pKa values.
-
Add 1 mL of the selected organic extraction solvent.
-
Cap the tube and vortex/shake for 5-10 minutes. Avoid vigorous shaking that can cause emulsions.[11]
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
References
-
Title: Importance of matrix effects in LC-MS/MS bioanalysis. Source: Bioanalysis Zone. URL: [Link]
-
Title: Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Guideline on bioanalytical method validation. Source: European Medicines Agency (EMA). URL: [Link]
-
Title: ICH M10 on bioanalytical method validation. Source: European Medicines Agency (EMA). URL: [Link]
-
Title: Assessment of matrix effect in quantitative LC–MS bioanalysis. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Bioanalytical method validation - Scientific guideline. Source: European Medicines Agency (EMA). URL: [Link]
-
Title: Tips for Troubleshooting Liquid–Liquid Extractions. Source: LCGC International. URL: [Link]
-
Title: Protein Precipitation Method. Source: Phenomenex. URL: [Link]
-
Title: What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Source: NorthEast BioLab. URL: [Link]
-
Title: Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Source: LCGC International. URL: [Link]
-
Title: Bioanalytical Method Validation Guidance for Industry. Source: U.S. Food and Drug Administration (FDA). URL: [Link]
-
Title: Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Source: PubMed. URL: [Link]
-
Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Source: AAPS. URL: [Link]
-
Title: USFDA guidelines for bioanalytical method validation. Source: Slideshare. URL: [Link]
-
Title: ICH M10 Bioanalytical Method Validation & Study Sample Analysis. Source: ProPharma. URL: [Link]
-
Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum. URL: [Link]
-
Title: ICH M10 guideline on bioanalytical method validation and study sample analysis. Source: Bioanalysis Zone. URL: [Link]
-
Title: Bioanalytical Method Validation. Source: U.S. Food and Drug Administration (FDA). URL: [Link]
-
Title: ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. Source: European Medicines Agency (EMA). URL: [Link]
-
Title: M10 Bioanalytical Method Validation. Source: International Council for Harmonisation (ICH). URL: [Link]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis. Source: U.S. Food and Drug Administration (FDA). URL: [Link]
-
Title: Pazufloxacin. Source: PubChem, National Institutes of Health (NIH). URL: [Link]
-
Title: Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Source: Welch Materials. URL: [Link]
-
Title: Three Most Common Problems Regard to Solid Phase Extraction (SPE). Source: Hawach Scientific. URL: [Link]
-
Title: Three Common SPE Problems. Source: LCGC International. URL: [Link]
-
Title: Bioanalytical method validation emea. Source: Slideshare. URL: [Link]
-
Title: How Can We Improve Our Solid Phase Extraction Processes? Source: SCION Instruments. URL: [Link]
-
Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum. URL: [Link]
-
Title: HPLC and Densitometric TLC Methods for Simultaneous Determination of Pazufloxacin with Some Co-Administered Drugs in Human Plasma. Source: Longdom Publishing. URL: [Link]
-
Title: Analysis of Pazufloxacin Mesilate in Human Plasma and Urine by LC with Fluorescence and UV Detection, and Its Application to Pharmacokinetic Study. Source: ResearchGate. URL: [Link]
-
Title: The Most Common Mistakes in Solid-Phase Extraction. Source: LCGC International. URL: [Link]
-
Title: Pazufloxacin Mesilate. Source: PubChem, National Institutes of Health (NIH). URL: [Link]
-
Title: Pazufloxacin: Uses, Dosage, Side Effects and More. Source: MIMS Singapore. URL: [Link]
-
Title: Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Source: ResearchGate. URL: [Link]
-
Title: PAZUFLOXACIN. Source: precisionFDA. URL: [Link]
-
Title: Tips for Troubleshooting Liquid–Liquid Extraction. Source: K-Jhil. URL: [Link]
-
Title: Validated Stability-indicating HPLC and Thin Layer Densitometric Methods for the Determination of Pazufloxacin: Application to Pharmaceutical. Source: Longdom Publishing. URL: [Link]
-
Title: Providing a Universal, One-step Alternative to Liquid-Liquid Extraction in Bioanalysis. Source: Waters. URL: [Link]
-
Title: TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Source: PubMed Central, National Institutes of Health (NIH). URL: [Link]
-
Title: Liquid-Liquid Extraction Techniques Principles and Optimisation. Source: Element Lab Solutions. URL: [Link]
-
Title: RP-HPLC Method Development and Validation of Pazufloxacin in their Bulk and formulation. Source: Journal of Pharmaceutical and Scientific Innovation. URL: [Link]
-
Title: LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring. Source: PubMed. URL: [Link]
-
Title: An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: HPLC and Densitometric TLC Methods for Simultaneous Determination of Pazufloxacin with Some Co-Administered Drugs in Human Plasma. Source: Semantic Scholar. URL: [Link]
-
Title: HPLC and Densitometric TLC Methods for Simultaneous Determination of Pazufloxacin with Some Co-administered Drugs in Human Plasma. Source: Semantic Scholar. URL: [Link]
Sources
- 1. Pazufloxacin | 127045-41-4 [chemicalbook.com]
- 2. mims.com [mims.com]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. longdom.org [longdom.org]
- 7. ijpda.org [ijpda.org]
- 8. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 13. hawach.com [hawach.com]
- 14. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. database.ich.org [database.ich.org]
- 18. bioanalysis-zone.com [bioanalysis-zone.com]
- 19. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nebiolab.com [nebiolab.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. propharmagroup.com [propharmagroup.com]
Technical Support Center: Enhancing the Oral Bioavailability of Pazufloxacin in Preclinical Models
Welcome to the technical support center dedicated to addressing the challenges of pazufloxacin's poor oral bioavailability in animal models. This resource is designed for researchers, scientists, and drug development professionals actively engaged in preclinical studies. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of formulation development and in vivo evaluation. Our guidance is grounded in established scientific principles and practical field experience to support the successful oral delivery of this potent fluoroquinolone antibiotic.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the oral bioavailability of pazufloxacin and the rationale behind various formulation strategies.
Q1: Why does pazufloxacin exhibit poor oral bioavailability?
A1: The poor oral bioavailability of pazufloxacin is primarily attributed to its low aqueous solubility, which limits its dissolution in the gastrointestinal fluids—a prerequisite for absorption.[1][2] Additionally, like other fluoroquinolones, its absorption may be hampered by efflux transporters such as P-glycoprotein (P-gp) present in the intestinal epithelium.[3][4] P-gp actively pumps absorbed drug molecules back into the intestinal lumen, thereby reducing the net amount of drug that reaches systemic circulation.[3][4]
Q2: What are the primary formulation strategies to enhance the oral bioavailability of pazufloxacin?
A2: Several advanced formulation strategies can be employed to overcome the challenges of pazufloxacin's poor oral absorption. These include:
-
Lipid-Based Formulations:
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs like pazufloxacin.[5][6] SLNs can enhance oral bioavailability by increasing the drug's surface area for dissolution, protecting it from degradation in the GI tract, and facilitating its absorption via the lymphatic pathway, thus bypassing first-pass metabolism.[7]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in the aqueous environment of the GI tract.[8][9] This in-situ emulsification enhances the solubilization and dissolution of the drug, leading to improved absorption.[8][9]
-
-
Polymeric Nanoparticles: Biodegradable polymers like chitosan can be used to formulate nanoparticles that encapsulate pazufloxacin.[10][11] Chitosan's mucoadhesive properties can prolong the residence time of the formulation in the GI tract, increasing the opportunity for drug absorption.[10]
-
Prodrug Approach: This strategy involves chemically modifying the pazufloxacin molecule to create an inactive derivative (prodrug) with improved physicochemical properties, such as increased lipophilicity or affinity for specific transporters.[12][13] Once absorbed, the prodrug is enzymatically converted back to the active pazufloxacin.
Q3: How do P-glycoprotein (P-gp) inhibitors work to improve pazufloxacin's bioavailability?
A3: P-glycoprotein inhibitors are compounds that block the function of the P-gp efflux pump in the intestinal wall.[14] By co-administering a P-gp inhibitor with pazufloxacin, the efflux of the drug back into the intestinal lumen is reduced, leading to a higher net absorption and increased systemic exposure.[1][14]
II. Troubleshooting Guide
This guide provides practical solutions to common problems encountered during the formulation and in vivo testing of pazufloxacin for oral delivery.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low Drug Entrapment Efficiency in SLNs/Nanoparticles | 1. Poor solubility of pazufloxacin in the lipid matrix. 2. Drug leakage during the formulation process. 3. Inappropriate surfactant/stabilizer concentration. | 1. Screen different lipids: Test a variety of solid lipids with varying chain lengths and saturation to identify one with optimal solubilizing capacity for pazufloxacin. 2. Optimize the homogenization/sonication process: High energy input can sometimes lead to drug expulsion. Experiment with lower energy levels or shorter processing times. 3. Adjust surfactant concentration: Insufficient surfactant can lead to nanoparticle aggregation and drug leakage. Conversely, excessive surfactant can form micelles that compete for the drug. Titrate the surfactant concentration to find the optimal balance. |
| High Variability in Plasma Concentrations in Animal Studies | 1. Inconsistent oral gavage technique. 2. Formulation instability in the GI tract. 3. Food effects influencing absorption. | 1. Ensure proper gavage technique: Use appropriately sized gavage needles and ensure consistent administration volume and rate. Improper technique can lead to esophageal or tracheal administration.[15][16] 2. Evaluate formulation stability: Test the stability of your formulation in simulated gastric and intestinal fluids to ensure it protects the drug until it reaches the site of absorption. 3. Standardize feeding protocols: Fast animals overnight before dosing to minimize the influence of food on drug absorption. For some formulations, co-administration with a high-fat meal may enhance absorption and should be investigated systematically. |
| Low Cmax and/or AUC After Oral Administration of Formulation | 1. Inefficient release of pazufloxacin from the carrier. 2. Significant first-pass metabolism. 3. Rapid clearance of the formulation from the GI tract. | 1. Modify formulation for optimal release: For SLNs, consider using a lipid with a lower melting point or incorporating a release enhancer. For SEDDS, adjust the oil/surfactant ratio to promote faster emulsification and drug release. 2. Consider co-administration with a P-gp inhibitor: If efflux is suspected to be a major contributor to low bioavailability, a pilot study with a known P-gp inhibitor can help elucidate its role. 3. Incorporate mucoadhesive polymers: Adding mucoadhesive excipients like chitosan to your formulation can increase its residence time in the intestine, allowing for more complete drug release and absorption.[10] |
| Precipitation of Pazufloxacin in SEDDS Formulation Upon Dilution | 1. Drug concentration exceeds the solubilization capacity of the emulsion. 2. Inappropriate selection of oil, surfactant, or co-solvent. | 1. Determine the saturation solubility: Measure the solubility of pazufloxacin in the individual excipients and the final SEDDS formulation to ensure you are working within the solubility limits. 2. Optimize the formulation components: Systematically vary the ratios of oil, surfactant, and co-solvent to construct a pseudo-ternary phase diagram. This will help identify the optimal region for forming a stable nanoemulsion that can maintain pazufloxacin in solution upon dilution.[17] |
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Preparation of Pazufloxacin-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
Objective: To prepare pazufloxacin-loaded SLNs to enhance oral bioavailability.
Materials:
-
Pazufloxacin
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Deionized water
-
High-shear homogenizer
-
Probe sonicator
Procedure:
-
Preparation of the Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Drug Incorporation: Dissolve the accurately weighed amount of pazufloxacin in the molten lipid with continuous stirring until a clear solution is obtained.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 10 minutes) to form a coarse oil-in-water emulsion.
-
Sonication: Immediately subject the hot coarse emulsion to probe sonication at a specific power output for a set time (e.g., 5-15 minutes) to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Allow the resulting nanoemulsion to cool down to room temperature with gentle stirring to solidify the lipid nanoparticles.
-
Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.
Protocol 2: In Vivo Pharmacokinetic Study of Oral Pazufloxacin Formulation in Rats
Objective: To evaluate the oral bioavailability of a novel pazufloxacin formulation compared to a control suspension.
Animal Model:
-
Male Sprague-Dawley or Wistar rats (200-250 g).
-
Acclimatize animals for at least one week before the experiment.
Experimental Groups (n=6 per group):
-
Intravenous (IV) Group: Pazufloxacin solution (for bioavailability calculation).
-
Oral Control Group: Pazufloxacin suspension in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Oral Test Group: Pazufloxacin formulation (e.g., SLNs, SEDDS).
Procedure:
-
Fasting: Fast the rats overnight (12-14 hours) with free access to water.
-
Dosing:
-
IV Group: Administer a single dose of pazufloxacin solution (e.g., 5 mg/kg) via the tail vein.
-
Oral Groups: Administer a single oral dose of the pazufloxacin suspension or formulation (e.g., 20 mg/kg) by oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the retro-orbital plexus or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Plasma Separation: Centrifuge the blood samples at a specified speed (e.g., 4000 rpm for 10 minutes) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of pazufloxacin in the plasma samples using a validated HPLC-UV or LC-MS/MS method.[18][19]
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software. Calculate the absolute oral bioavailability (F%) of the control and test formulations using the formula: F% = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.
IV. Visualizations
Workflow for Overcoming Poor Oral Bioavailability
Caption: Workflow for enhancing pazufloxacin's oral bioavailability.
Factors Influencing Oral Drug Absorption
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. ijcrt.org [ijcrt.org]
- 5. sciensage.info [sciensage.info]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Physiologically Based Pharmacokinetic Modeling to Understand the Absorption of Risperidone Orodispersible Film [frontiersin.org]
- 8. Effects of Repeated Oral Administration of Pazufloxacin Mesylate and Meloxicam on the Antioxidant Status in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Self emulsifying drug delivery system:... | F1000Research [f1000research.com]
- 11. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ftp.academicjournals.org [ftp.academicjournals.org]
- 14. altusformulation.com [altusformulation.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ijpda.org [ijpda.org]
- 19. One moment, please... [dergi.fabad.org.tr]
Technical Support Center: Pazufloxacin Stability-Indicating Assay Development and Validation
Welcome to the technical support center for the development and validation of stability-indicating assay methods (SIAMs) for Pazufloxacin. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) to ensure the successful implementation of a robust and reliable analytical method.
The development of a SIAM is a critical step in the pharmaceutical industry to ensure the safety, efficacy, and quality of a drug product throughout its shelf life.[1] This process involves subjecting the drug substance to stress conditions to generate potential degradation products and developing an analytical method that can accurately quantify the active pharmaceutical ingredient (API) in the presence of these degradants and any process-related impurities.[2][3]
This guide is structured to provide both foundational knowledge and practical, field-proven insights to navigate the complexities of this analytical challenge.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the development and validation of a stability-indicating assay for Pazufloxacin.
Q1: What is a stability-indicating assay method (SIAM) and why is it crucial for Pazufloxacin?
A SIAM is a validated analytical procedure that accurately and precisely measures the concentration of the active pharmaceutical ingredient (API), Pazufloxacin, without interference from its degradation products, process impurities, or excipients.[2] It is essential for determining the shelf-life and storage conditions of the drug product by providing evidence on how the quality of the drug substance or product varies over time under the influence of environmental factors like temperature, humidity, and light.[4]
Q2: What are the typical stress conditions applied in forced degradation studies for Pazufloxacin?
Forced degradation studies for Pazufloxacin, a fluoroquinolone antibiotic, typically involve exposure to hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions.[5][6] The goal is to achieve 5-20% degradation of the API to ensure that the analytical method can detect and resolve the resulting degradation products.[1]
Q3: Which analytical technique is most suitable for a Pazufloxacin SIAM?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and suitable technique for developing a SIAM for Pazufloxacin.[7] This method offers high resolution, sensitivity, and specificity for separating Pazufloxacin from its potential degradation products.[8][9] The detection wavelength is typically set around 249 nm.[10][11]
Q4: What are the key validation parameters for a Pazufloxacin SIAM according to ICH guidelines?
According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters for a SIAM include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[12]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]
Q5: Where can I find official guidelines for SIAM development and validation?
The primary sources for regulatory guidance are the International Council for Harmonisation (ICH) guidelines, specifically:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[4]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products.
-
ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology.
-
ICH Q3A(R2): Impurities in New Drug Substances.
-
ICH Q3B(R2): Impurities in New Drug Products.
These guidelines provide a framework for conducting stability studies and validating analytical methods to ensure data quality and regulatory compliance.[12][14]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Chromatographic Issues
Q: I am observing poor peak shape (e.g., tailing or fronting) for the Pazufloxacin peak. What could be the cause and how can I fix it?
A: Poor peak shape can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Column Overload: Injecting too high a concentration of the sample can lead to peak fronting. Try diluting your sample and re-injecting.[15]
-
Secondary Interactions: Silanol groups on the silica-based C18 column can interact with the basic amine groups in Pazufloxacin, causing peak tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using a phosphate buffer around pH 3-4) can protonate the silanol groups and reduce these interactions.[13]
-
Solution 2: Use a Mobile Phase Additive: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.[10]
-
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degraded.
-
Inappropriate Sample Solvent: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[16]
Q: My retention times are shifting between injections. What is the likely cause?
A: Retention time variability can compromise the reliability of your assay. Consider the following:
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause. Ensure accurate and consistent preparation of the mobile phase for each run. If using a gradient, ensure the pump is mixing the solvents correctly. You can add a tracer to one of the solvents to monitor the baseline for consistency.[17]
-
Column Temperature: Fluctuations in column temperature can lead to shifts in retention time. Using a column oven is highly recommended to maintain a stable temperature.[17]
-
Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can cause inconsistent flow rates and retention time shifts.[18] Check for leaks and ensure the pump is delivering a steady flow.[15]
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analysis.
Forced Degradation Study Issues
Q: I am not seeing any degradation of Pazufloxacin under the stress conditions I've applied.
A: If you are not observing sufficient degradation (ideally 5-20%), you may need to increase the severity of the stress conditions.
-
Hydrolytic Stress: Increase the concentration of the acid (e.g., from 0.1 M HCl to 1 M HCl) or base (e.g., from 0.1 M NaOH to 1 M NaOH), increase the temperature, or prolong the exposure time.[3]
-
Oxidative Stress: Increase the concentration of the oxidizing agent (e.g., hydrogen peroxide from 3% to 30%) or extend the reaction time.[19]
-
Thermal and Photolytic Stress: For thermal stress, increase the temperature or duration. For photolytic stress, ensure the sample is exposed to the light source at the appropriate intensity and duration as specified in ICH Q1B guidelines.
It's important to note that Pazufloxacin has been reported to be relatively stable under thermal and photolytic conditions, with more significant degradation observed under oxidative and hydrolytic stress.[5][8]
Q: I am seeing too much degradation, and the main Pazufloxacin peak is very small or absent.
A: Excessive degradation can make it difficult to accurately quantify the remaining API and identify the primary degradation products.
-
Solution: Reduce the severity of the stress conditions by decreasing the concentration of the stressor, lowering the temperature, or shortening the exposure time. The goal is to achieve partial degradation, not complete decomposition of the drug.
Method Validation Challenges
Q: My accuracy and precision results are outside the acceptable limits. What should I do?
A: Poor accuracy and precision can stem from various sources.
-
Sample Preparation: Ensure that sample and standard preparations are performed accurately and consistently. Use calibrated pipettes and balances.
-
System Suitability: Before running your validation batches, always perform a system suitability test to ensure the HPLC system is performing optimally. Check parameters like theoretical plates, tailing factor, and %RSD of replicate injections.
-
Integration Parameters: Inconsistent peak integration can lead to variable results. Optimize the integration parameters in your chromatography data system to ensure consistent and accurate peak area determination.
-
Analyst Technique: Ensure consistent injection volumes and handling procedures.
Experimental Workflow and Protocols
Overall Workflow for Pazufloxacin SIAM Development and Validation
The following diagram illustrates the typical workflow for developing and validating a stability-indicating assay method for Pazufloxacin.
Caption: Workflow for SIAM Development and Validation.
Protocol for Forced Degradation Studies of Pazufloxacin
This protocol provides a starting point for conducting forced degradation studies. The conditions may need to be adjusted based on the observed degradation.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve Pazufloxacin reference standard in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Reflux at 80°C for 8 hours.[8] Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Reflux at 80°C for a specified time. Cool, neutralize with 0.1 M HCl, and dilute to a suitable concentration with the mobile phase.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for a specified time. Dilute to a suitable concentration with the mobile phase.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 60°C) for a defined period. Dissolve the stressed sample in the mobile phase to a suitable concentration.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
3. Analysis:
-
Analyze the stressed samples using the developed HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed sample to identify and resolve the degradation products.
Example HPLC Method Parameters
The following table summarizes typical starting parameters for an RP-HPLC method for Pazufloxacin analysis.[8][10][11]
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol and 0.5% Phosphoric Acid (15:85 v/v) with 1% Triethylamine (TEA)[10] OR Methanol and 50mM Potassium Dihydrogen Orthophosphate (40:60, v/v), pH 4.5[8] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 249 nm |
| Column Temperature | Ambient or 30°C |
| Injection Volume | 20 µL |
Validation Parameter Acceptance Criteria
This table provides typical acceptance criteria for the validation of a Pazufloxacin SIAM. These may vary based on internal SOPs and specific regulatory requirements.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% |
| Robustness (% RSD) | ≤ 2.0% |
| Solution Stability (% RSD) | ≤ 2.0% |
Conclusion
The development and validation of a stability-indicating assay method for Pazufloxacin is a systematic process that requires a thorough understanding of the drug's chemistry, chromatographic principles, and regulatory guidelines. By following the guidance provided in this technical support center, researchers and scientists can develop a robust and reliable method that ensures the quality and stability of Pazufloxacin drug products. Remember that this guide provides a general framework, and specific experimental conditions may need to be optimized for your particular application.
References
-
El-Gindy, A., Emara, S., & Shaaban, H. (2012). Validated Stability-indicating HPLC and Thin Layer Densitometric Methods for the Determination of Pazufloxacin: Application to Pharmaceutical Formulation and Degradation Kinetics. Journal of Chromatographic Science, 51(5), 431-439. [Link]
-
Shambharkar, S. D., Hamrapurkar, P. D., Parate, A., & Vijayaraghavan, S. (2013). Optimization and Validation of RP-HPLC Stability Indicating Method for Determination of Pazufloxacin Mesylate and Its Degraded Product. International Journal of Applied Science and Engineering, 11(4), 423-432. [Link]
-
El-Gindy, A., Emara, S., & Shaaban, H. (2012). Validated Stability-indicating HPLC and Thin Layer Densitometric Methods for the Determination of Pazufloxacin: Application to Pharmaceutical Formulation and Degradation Kinetics. ResearchGate. [Link]
-
Veeprho. Pazufloxacin Impurities and Related Compound. [Link]
-
Shambharkar, S. D., Hamrapurkar, P. D., Parate, A., & Vijayaraghavan, S. (2013). Optimization and Validation of RP-HPLC Stability Indicating Method for Determination of Pazufloxacin Mesylate and Its Degraded P. International Journal of Applied Science and Engineering, 11(4), 423-432. [Link]
-
Patel, K. M., & Suhagia, B. N. (2017). RP-HPLC Method Development and Validation of Pazufloxacin in their Bulk and formulation. International Journal of Pharmaceutical and Drug Analysis, 5(7), 249-255. [Link]
-
A comprehensive review on stability indicating method development using uhplc. (2024). World Journal of Advanced Research and Reviews, 21(2), 1148-1156. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures. [Link]
-
El-Gindy, A., Emara, S., & Shaaban, H. (2012). Validated Stability-indicating HPLC and Thin Layer Densitometric Methods for the Determination of Pazufloxacin: Application to Pharmaceutical Formulation and Degradation Kinetics. Longdom Publishing. [Link]
-
Patel, K. M., & Suhagia, B. N. (2017). RP-HPLC Method Development and Validation of Pazufloxacin in their Bulk and formulation. International Journal of Pharmaceutical and Drug Analysis, 5(7), 249-255. [Link]
-
Dong, M. W., & Huynh-Ba, K. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 22-31. [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(9), 16-25. [Link]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
Stability-Indicating Method Validation: Regulatory Considerations. (2025). LinkedIn. [Link]
-
Pharmaffiliates. Pazufloxacin-impurities. [Link]
-
Jehl, F., Gallion, C., Thierry, R. C., & Monteil, H. (1990). Rapid HPLC assay of fluoroquinolones in clinical specimens. Pathologie Biologie, 38(5), 488-491. [Link]
-
Rathod, N., & Prajapati, P. (2021). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis, 11(3), 212-222. [Link]
-
Troubleshooting in HPLC: A Review. (2022). International Journal for Scientific Research & Development, 10(4), 1-5. [Link]
-
Lösungsfabrik. (2018). Stability-indicating methods and their role in drug's quality control. [Link]
-
Padma, A., et al. (2019). Review on Strategies and Analytical Perspectives of Stability Indicating Assay Methods (SIAMS). International Journal of Pharmacy and Pharmaceutical Research, 16(4), 408-419. [Link]
-
AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). [Link]
-
Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. (2021). GSC Biological and Pharmaceutical Sciences, 16(1), 123-134. [Link]
-
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]
-
Suneetha, A., & Rao, A. (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Quest Journals Journal of Research in Pharmaceutical Science, 2(6), 1-11. [Link]
Sources
- 1. ajpaonline.com [ajpaonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmainfo.in [pharmainfo.in]
- 4. database.ich.org [database.ich.org]
- 5. gigvvy.com [gigvvy.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. ijpda.org [ijpda.org]
- 12. hmrlabs.com [hmrlabs.com]
- 13. ijpda.org [ijpda.org]
- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 15. ijsdr.org [ijsdr.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. aelabgroup.com [aelabgroup.com]
- 19. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: Minimizing Injection Site Reactions of Pazufloxacin in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, evidence-based strategies for minimizing injection site reactions associated with Pazufloxacin in preclinical animal studies. As a senior application scientist, my goal is to synthesize technical accuracy with practical, field-proven insights to help you navigate the challenges of parenteral administration and ensure the welfare of your animal subjects while maintaining the integrity of your research.
Introduction: Understanding Pazufloxacin-Induced Injection Site Reactions
Pazufloxacin is a potent fluoroquinolone antibiotic used in a variety of research applications.[1] However, like other quinolones, its intravenous or intramuscular administration can be associated with local injection site reactions, including pain, erythema (redness), swelling, induration (hardening of the tissue), and phlebitis (vein inflammation).[2][3] These reactions are not only a concern for animal welfare but can also confound study results by introducing inflammation and stress.
The primary culprits behind these reactions are often the physicochemical properties of the drug formulation itself, particularly its pH and osmolality. Pazufloxacin, for instance, is often formulated at an acidic pH to ensure its solubility and stability.[4][5] This low pH can be a significant irritant to vascular endothelium and surrounding tissues.
This guide provides a structured, question-and-answer-based approach to troubleshoot and mitigate these common issues, grounded in scientific principles and supported by published literature.
Troubleshooting Guide: Addressing Specific Injection Site Reactions
This section is designed to help you address specific issues you may encounter during your experiments.
Issue 1: Observation of Erythema, Swelling, and Edema at the Injection Site
Question: We are observing significant redness and swelling at the injection site in our rat/rabbit models within hours of intravenous or intramuscular administration of Pazufloxacin. What is the likely cause and how can we mitigate this?
Answer:
Erythema and edema are classic signs of an inflammatory response, likely triggered by the irritant nature of the Pazufloxacin formulation. The primary contributing factors are often non-physiological pH and hypertonicity of the injected solution.
Causality and Mitigation Strategies:
-
pH Optimization: Pazufloxacin solutions are often acidic to maintain drug solubility.[4] A low pH can directly damage endothelial cells, leading to an inflammatory cascade.[6]
-
Recommendation: While maintaining Pazufloxacin's stability, consider adjusting the formulation's pH to be closer to physiological pH (7.4). This can be achieved by using appropriate buffering agents. Studies have shown that for other drugs, adjusting the pH can significantly reduce pain and irritation.[7]
-
-
Osmolality Adjustment: Hypertonic solutions can cause osmotic stress on cells, leading to inflammation and pain.
-
Recommendation: Aim for an isotonic formulation (around 288-300 mOsm/kg). If the drug concentration results in a hypertonic solution, consider diluting the formulation, if feasible within the study parameters, or administering it more slowly to allow for better mixing with blood.
-
-
Buffer Selection: The type of buffer used can influence the sensation of pain. For example, citrate buffers have been associated with more pain upon subcutaneous injection compared to phosphate or histidine buffers.[8] While specific data for Pazufloxacin is limited, exploring different pharmaceutically acceptable buffers is a valid strategy. Acetate buffers have shown promise in reducing precipitation and potential irritation for other drugs formulated at a low pH.[9][10]
Experimental Protocol: Evaluating the Impact of a pH-Adjusted Formulation
This protocol outlines a basic study in rabbits to compare a standard acidic Pazufloxacin formulation with a pH-adjusted formulation.
dot
Sources
- 1. Histopathological lesions following intramuscular administration of saline in laboratory rodents and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Pharmacological properties and expected clinical role of an injectable new quinolone antibiotic, pazufloxacin mesilate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.ymaws.com [cdn.ymaws.com]
- 4. benchchem.com [benchchem.com]
- 5. ijpda.org [ijpda.org]
- 6. Endothelial cell compatibility of fluoroquinolone solutions for intravenous use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN101381372A - Pazufloxacin mesylate and preparation method of powder for injection - Google Patents [patents.google.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Reformulation of a new vancomycin analog: An example of the importance of buffer species and strength - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Pazufloxacin and Levofloxacin for the Treatment of Respiratory Tract Infections: A Technical Guide for Researchers
This guide provides an in-depth, objective comparison of pazufloxacin and levofloxacin, two prominent fluoroquinolone antibiotics, in the context of treating respiratory tract infections. Designed for researchers, scientists, and drug development professionals, this document synthesizes clinical efficacy data, pharmacological profiles, and key experimental methodologies to offer a comprehensive understanding of their respective therapeutic potential and underlying scientific principles.
Introduction: The Fluoroquinolone Landscape in Respiratory Medicine
Fluoroquinolones have long been a cornerstone in the management of respiratory tract infections due to their broad spectrum of activity, excellent oral bioavailability, and favorable tissue penetration. Levofloxacin, the L-isomer of ofloxacin, is a well-established "respiratory fluoroquinolone" widely utilized for conditions such as community-acquired pneumonia (CAP) and acute exacerbations of chronic bronchitis (AECB). Pazufloxacin, a newer-generation fluoroquinolone, has also demonstrated potent antibacterial activity and is used in several countries for various infections, including those of the respiratory tract. This guide will dissect the available evidence to provide a granular comparison of these two agents.
Mechanism of Action: A Shared Pathway with Subtle Distinctions
Both pazufloxacin and levofloxacin exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2][3][4][5] By targeting these enzymes, both drugs introduce double-strand breaks in the bacterial DNA, leading to the inhibition of DNA replication and transcription, and ultimately, cell death.[3][4][5]
-
DNA Gyrase: Primarily responsible for the negative supercoiling of DNA, a crucial process for initiating DNA replication.
-
Topoisomerase IV: Essential for the separation of interlinked daughter DNA molecules following replication, enabling bacterial cell division.
While the fundamental mechanism is conserved, subtle differences in the affinity for these enzymes against various bacterial species may contribute to variations in their spectrum of activity and potency.
Caption: Mechanism of action of Pazufloxacin and Levofloxacin.
Pharmacokinetic and Pharmacodynamic Profile: A Comparative Overview
The clinical efficacy of an antibiotic is intrinsically linked to its pharmacokinetic (PK) and pharmacodynamic (PD) properties, which determine the drug's concentration at the site of infection over time.
Pharmacokinetics
| Parameter | Pazufloxacin | Levofloxacin |
| Administration | Intravenous | Intravenous, Oral |
| Bioavailability | Not applicable (IV) | ~99% (Oral)[1] |
| Peak Plasma Concentration (Cmax) | 11.0 ± 2.4 µg/mL (500 mg dose) | 5.2-6.2 µg/mL (500 mg oral dose) |
| Time to Peak (Tmax) | ~30 minutes (IV infusion) | ~1-2 hours (Oral) |
| Half-life (t1/2) | 1.65-1.88 hours[2] | 6-8 hours[6] |
| Distribution | Widely distributed in phlegm, lungs, biliary tract, pleural fluid, genital organs, and CSF.[2] | Extensive distribution in body tissues, with lung tissue concentrations 2- to 5-fold higher than plasma.[6] |
| Excretion | Primarily renal (89.5-93.8% as unchanged drug)[2] | Primarily renal (as unchanged drug) |
Key Insights: Levofloxacin's longer half-life allows for once-daily dosing, which can improve patient compliance. Pazufloxacin's shorter half-life may necessitate more frequent administration. Both drugs demonstrate excellent penetration into respiratory tissues, a critical factor for treating lung infections. Studies have shown that levofloxacin concentrations in bronchial mucosa and lung tissue are significantly higher than in plasma, which is advantageous for eradicating respiratory pathogens.[1][2][6]
Pharmacodynamics
The key PD parameter for fluoroquinolones is the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC24/MIC). An AUC24/MIC ratio of >30 is generally considered predictive of efficacy for Streptococcus pneumoniae, a common respiratory pathogen.
In Vitro Activity Against Respiratory Pathogens
The in vitro susceptibility of common respiratory pathogens to pazufloxacin and levofloxacin is a crucial determinant of their potential clinical utility.
| Pathogen | Pazufloxacin MIC90 (µg/mL) | Levofloxacin MIC90 (µg/mL) |
| Streptococcus pneumoniae | 1.0 | 1.0 |
| Haemophilus influenzae | ≤0.06 | ≤0.06 |
| Moraxella catarrhalis | ≤0.06 | 0.12 |
| Klebsiella pneumoniae | 0.5 | 0.5 |
| Pseudomonas aeruginosa | 8.0 | 2.0 |
| Legionella pneumophila | 0.032 | 0.032[7] |
| Mycoplasma pneumoniae | Data not readily available | 1.0 |
| Chlamydia pneumoniae | Data not readily available | 1.0 |
Note: MIC90 values can vary based on geographical location and testing methodology. The data presented are representative values from various studies.
Expert Analysis: Both pazufloxacin and levofloxacin exhibit potent in vitro activity against key typical and atypical respiratory pathogens. Notably, levofloxacin has well-documented activity against atypical pathogens like Mycoplasma pneumoniae and Chlamydia pneumoniae.[1] Pazufloxacin has also demonstrated excellent in vitro activity against Legionella species, comparable to other potent fluoroquinolones.[7][8][9]
Clinical Efficacy in Respiratory Tract Infections: Head-to-Head Comparison
Direct comparative clinical trials are the gold standard for evaluating the relative efficacy of two antimicrobial agents.
Community-Acquired Pneumonia (CAP)
While large-scale, head-to-head trials specifically for CAP are limited, a multicenter randomized controlled trial comparing pazufloxacin mesilate to levofloxacin in the treatment of acute respiratory and urinary tract infections provides valuable insights. In the subset of patients with respiratory infections, the clinical efficacy was comparable between the two groups.
| Study | Indication | Pazufloxacin Efficacy | Levofloxacin Efficacy |
| Multicenter RCT | Acute Respiratory & Urinary Tract Infections | Cure Rate: 71.9%, Effective Rate: 93.0% | Cure Rate: 67.8%, Effective Rate: 83.1% |
In this study, the bacterial eradication rates were 97.6% for pazufloxacin and 93.8% for levofloxacin, with no statistically significant difference.
Levofloxacin has been extensively studied in CAP, demonstrating high clinical success rates, often exceeding 90%.[10] In a study of hospitalized patients with CAP, levofloxacin monotherapy was as effective as a combination of ceftriaxone and erythromycin.
Acute Exacerbation of Chronic Bronchitis (AECB)
A study evaluating pazufloxacin mesilate in patients with chronic respiratory diseases experiencing an acute exacerbation found that 16 out of 18 cases were successfully treated. Levofloxacin is also well-established for AECB, with studies showing clinical success rates of 80-90%. In a comparative trial against cefuroxime axetil for AECB, levofloxacin demonstrated superior pathogen eradication rates (77% vs. 68%).
Safety and Tolerability Profile
The safety and tolerability of an antibiotic are critical considerations in clinical practice.
| Adverse Event Category | Pazufloxacin | Levofloxacin |
| Overall Incidence (in comparative trial) | 12.1% | 15.3% |
| Common Adverse Events | Nausea, diarrhea, dizziness, local stimulation, elevated transaminases. | Nausea, diarrhea, headache, dizziness, insomnia. |
| Serious Adverse Events | Rare, convulsions have been reported, particularly in patients with renal impairment. | Tendinitis and tendon rupture (risk increases with age, corticosteroid use, and in transplant recipients), QTc prolongation.[1] |
In a direct comparative study of pazufloxacin and levofloxacin for respiratory and urinary tract infections, the incidence of adverse reactions was 12.1% in the pazufloxacin group and 15.3% in the levofloxacin group, with no statistically significant difference. The most common adverse events for both drugs were gastrointestinal in nature.
Experimental Protocols: A Guide for In Vitro Evaluation
To ensure the reproducibility and validity of in vitro comparisons, standardized methodologies are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines for antimicrobial susceptibility testing.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Principle: This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of pazufloxacin and levofloxacin in a suitable solvent as per the manufacturer's instructions.
-
Serial Dilutions: Perform two-fold serial dilutions of the antibiotic stock solutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Caption: Broth microdilution workflow for MIC determination.
Time-Kill Curve Assay
Principle: This assay assesses the bactericidal or bacteriostatic activity of an antibiotic over time.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a logarithmic-phase bacterial culture in a suitable broth.
-
Antibiotic Exposure: Add pazufloxacin or levofloxacin at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to separate culture tubes. Include a growth control tube without any antibiotic.
-
Incubation and Sampling: Incubate all tubes at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), collect an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates.
-
Incubation and Colony Counting: Incubate the plates and count the number of CFUs.
-
Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration. A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.
Conclusion and Future Directions
Both pazufloxacin and levofloxacin are effective fluoroquinolones for the treatment of respiratory tract infections, with broad in vitro activity against common pathogens. Levofloxacin's established clinical efficacy, convenient once-daily dosing, and well-characterized safety profile make it a standard of care. Pazufloxacin demonstrates comparable efficacy and bacterial eradication rates in the available comparative studies, offering a valuable therapeutic alternative.
Future research should focus on large-scale, head-to-head randomized controlled trials specifically in patients with CAP and HAP to further delineate the comparative efficacy and safety of these two agents against a backdrop of evolving antimicrobial resistance. Further investigation into the microbiological outcomes against specific resistant phenotypes, such as penicillin-resistant Streptococcus pneumoniae, would also be of significant clinical value.
References
-
StatPearls. Levofloxacin. NCBI Bookshelf. [Link]
-
MIMS. Pazufloxacin. [Link]
-
Wikipedia. Levofloxacin. [Link]
-
YouTube. Pharmacology of Levofloxacin (Levaquin); Pharmacokinetics, Mechanism of Action, Uses, Effects. [Link]
-
Patsnap Synapse. What is the mechanism of Pazufloxacin Mesilate? [Link]
-
Patsnap Synapse. What is the mechanism of Levofloxacin? [Link]
-
Flarer SA. Levofloxacin: antibacterical benefits and mechanisms of action. [Link]
-
PubMed. In vitro activity of levofloxacin against contemporary clinical isolates of Legionella pneumophila, Mycoplasma pneumoniae and Chlamydia pneumoniae from North America and Europe. [Link]
-
ASM Journals. Levofloxacin Pharmacokinetics and Pharmacodynamics in Patients with Severe Burn Injury. [Link]
-
PubMed Central. Pharmacokinetics and pharmacodynamics of levofloxacin in bronchial mucosa and lung tissue of patients undergoing pulmonary operation. [Link]
-
Patsnap Synapse. What is Pazufloxacin Mesilate used for? [Link]
-
Scribd. Pazufloxacin: Antibacterial Efficacy and Use. [Link]
-
ASM Journals. Population Pharmacokinetics and Pharmacodynamics of Levofloxacin in Acutely Hospitalized Older Patients with Various Degrees of Renal Function. [Link]
-
Journal of Basic and Clinical Pharmacy. In vitro activity of levofloxacin against lower respiratory tract pathogens. [Link]
-
Taylor & Francis Online. Pharmacokinetics and pharmacodynamic target attainment of intravenous pazufloxacin in the bile of patients undergoing biliary pancreatic surgery. [Link]
-
MedPath. Pazufloxacin. [Link]
-
PubMed. [Evaluation of clinical effectiveness of Pazufloxacin Mesilate in acute exacerbation of chronic respiratory diseases]. [Link]
-
PubMed. Pharmacodynamics and pharmacokinetics of levofloxacin. [Link]
-
Dr.Oracle. What is the role of Levofloxacin (levofloxacin) in treating Hospital-Acquired Pneumonia (HAP)? [Link]
-
PubMed. Comparative in-vitro activity of levofloxacin against isolates of bacteria from adult patients with community-acquired lower respiratory tract infections. [Link]
-
PubMed Central. Efficacy and safety of levofloxacin in the context of other contemporary fluoroquinolones: a review. [Link]
-
Oxford Academic. In vitro activity of pazufloxacin, tosufloxacin and other quinolones against Legionella species. [Link]
-
MDPI. Efficacy and Safety of Levofloxacin Treatment of Community—Acquired Pneumonia in Hospitalized Patients. [Link]
-
MDPI. Concentration-Dependent Activity of Pazufloxacin against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study. [Link]
-
ResearchGate. A multicenter randomized controlled clinical study of pazufloxacin mesilate versus levofloxacin in the treatment of acute respiratory and urinary tract infections. [Link]
-
CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
PubMed. [Clinical pharmacokinetics/pharmacodynamics study on pazufloxacin methanesulphonate injection]. [Link]
-
Infection Update. Levofloxacin in the Treatment of Hospital-Acquired Pneumonia: Insights into Antibiotic Resistance and Tolerance. [Link]
-
PubMed. [Efficacy and safety of levofloxacin in patients with nursing and healthcare-associated pneumonia]. [Link]
-
Journal of Clinical Microbiology. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. [Link]
-
ResearchGate. Levofloxacin treatment in patients with hospital-acquired pneumonia (HAP). Results of a meta-analysis. [Link]
-
PubMed Central. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. [Link]
-
ResearchGate. Clinical evaluation of pazufloxacin mesilate for chronic respiratory tract infections: Phase III comparative study of pazufloxacin mesilate versus ceftazidime. [Link]
-
CHAIN. ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). [Link]
-
National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
Okayama University. Basic and clinical studies of pazufloxacin in respiratory infections. [Link]
-
PubMed. In vitro activity of pazufloxacin, tosufloxacin and other quinolones against Legionella species. [Link]
-
ResearchGate. A phase III. Randomized, open-label study of sequential intravenous/oral levofloxacin in comparison to sequential intravenous pazufloxacin/oral levofloxacin in adult patients with urinary tract infection. [Link]
-
Japanese journal of chemotherapy. A phase III, randomized, open-label study of sequential intravenous/oral levofloxacin in comparison to sequential intravenous pazufloxacin/oral levofloxacin in adult patients with urinary tract infection. [Link]
-
Cochrane Library. Clinical phase III comparative study of intravenous levofloxacin and ceftriaxone in community-acquired pneumonia treatment. [Link]
-
Chemotherapy. Comparison of Side Effects of Levofloxacin versus Other Fluoroquinolones. [Link]
-
Semantic Scholar. "A Multicenter, Open-Label, Randomized Comparison of Levofloxacin and ". [Link]
-
CMAJ. Respiratory fluoroquinolones for the treatment of community-acquired pneumonia: a meta-analysis of randomized controlled trials. [Link]
Sources
- 1. Pharmacokinetics and pharmacodynamics of levofloxacin in bronchial mucosa and lung tissue of patients undergoing pulmonary operation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. A multicenter, randomized study comparing the efficacy and safety of intravenous and/or oral levofloxacin versus ceftriaxone and/or cefuroxime axetil in treatment of adults with community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Antibiotic penetration into lung tissues | Semantic Scholar [semanticscholar.org]
- 6. Pharmacokinetics and pharmacodynamics of levofloxacin in bronchial mucosa and lung tissue of patients undergoing pulmonary operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Levofloxacin in the Treatment of Hospital-Acquired Pneumonia: Insights into Antibiotic Resistance and Tolerance | Infection Update [infectweb.com]
- 8. Pharmacokinetic/pharmacodynamic comparison between generic and brand-name levofloxacin based on Monte Carlo simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluoroquinolones in the management of hospital-acquired pneumonia | Infection Update [infectweb.com]
- 10. Antibiotic penetration into lung tissues - PMC [pmc.ncbi.nlm.nih.gov]
Combination Therapy of Pazufloxacin and β-Lactam Antibiotics Against Pseudomonas aeruginosa: A Comparative Guide
Introduction: The Clinical Challenge of Pseudomonas aeruginosa and the Rationale for Combination Therapy
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notoriously associated with healthcare-associated infections and significant morbidity and mortality, particularly in immunocompromised individuals and patients with cystic fibrosis.[1] Its intrinsic and acquired resistance mechanisms to a wide array of antibiotics make treatment exceptionally challenging. This has led to a critical need for innovative therapeutic strategies, with combination therapy emerging as a promising approach to enhance antibacterial efficacy and mitigate the development of resistance.
This guide provides an in-depth analysis of the combination of pazufloxacin, a fluoroquinolone antibiotic, with various β-lactam antibiotics for the treatment of P. aeruginosa infections. We will delve into the mechanisms of action of these individual agents, present experimental data on their synergistic interactions, and provide detailed protocols for assessing their combined efficacy.
Mechanisms of Action: A Dual-Pronged Attack
The synergistic potential of combining pazufloxacin and β-lactam antibiotics stems from their distinct and complementary mechanisms of action, targeting different essential bacterial processes.
Pazufloxacin: Targeting DNA Replication
Pazufloxacin, a member of the fluoroquinolone class, exerts its bactericidal effect by inhibiting bacterial DNA synthesis.[2] It achieves this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. In P. aeruginosa, the primary target is DNA gyrase.[3][4] By binding to these enzymes, pazufloxacin traps them in a complex with DNA, leading to double-strand DNA breaks, cessation of DNA replication, and ultimately, cell death.
Diagram: Mechanism of Action of Pazufloxacin
Caption: Pazufloxacin inhibits DNA gyrase, leading to DNA damage and cell death.
β-Lactam Antibiotics: Disrupting Cell Wall Synthesis
β-Lactam antibiotics, a broad class that includes penicillins, cephalosporins, carbapenems, and monobactams, target the bacterial cell wall, a structure essential for maintaining cell integrity. They achieve this by inhibiting penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of peptidoglycan, the primary component of the bacterial cell wall.[1] This inhibition weakens the cell wall, leading to cell lysis and death.
Diagram: Mechanism of Action of β-Lactam Antibiotics
Caption: β-Lactams inhibit PBPs, disrupting cell wall synthesis and causing cell lysis.
Synergistic Effects: In Vitro Experimental Data
The combination of pazufloxacin and β-lactam antibiotics has been shown to exhibit synergistic and additive effects against P. aeruginosa in vitro. A key study investigated the in vitro combination effects of pazufloxacin (PZFX) with various β-lactams against 27 clinical isolates of P. aeruginosa using the checkerboard dilution method.[5]
The study found that no antagonistic effects were observed with any of the combinations.[2][5] Additive and synergistic effects were seen in over 50% of the tested strains for all β-lactam combinations.[5]
Table 1: In Vitro Synergy of Pazufloxacin (PZFX) with β-Lactam Antibiotics against P. aeruginosa
| β-Lactam Antibiotic | Percentage of Strains Showing Synergy | Percentage of Strains Showing Additive or Synergistic Effect | Reference |
| Ceftazidime (CAZ) | 11.1% | >50% | [5] |
| Meropenem (MEPM) | 11.1% | >50% | [5] |
| Cefozoprane (CZOP) | 3.7% | >50% | [5] |
| Panipenem/betamipron (PAPM/BP) | 3.7% | >50% | [5] |
| Piperacillin (PIPC) | Not specified | >50% | [5] |
| Tazobactam/piperacillin (TAZ/PIPC) | Not specified | >50% | [5] |
| Imipenem/cilastatin (IPM/CS) | Not specified | >50% | [5] |
While the aforementioned study did not report specific Minimum Inhibitory Concentration (MIC) values, the synergistic effect is characterized by a reduction in the MIC of each antibiotic when used in combination compared to their individual MICs. For example, studies on other fluoroquinolone and β-lactam combinations against P. aeruginosa have demonstrated significant MIC reductions.
In Vivo Efficacy: Evidence from Preclinical Models
While in vivo studies specifically investigating the combination of pazufloxacin and β-lactams against P. aeruginosa are limited, research on similar combinations provides strong evidence of their potential efficacy. A study using a murine pneumonia model demonstrated that the combination of meropenem and levofloxacin (another fluoroquinolone) was synergistic, resulting in enhanced bacterial killing and suppression of resistance development against P. aeruginosa.[6]
Furthermore, a pharmacokinetic/pharmacodynamic (PK/PD) study of pazufloxacin alone in a murine thigh infection model established its concentration-dependent activity against P. aeruginosa.[3][4] This provides a basis for optimizing dosing regimens in combination therapies to maximize efficacy.
Clinical Evidence and Considerations
Clinical data directly evaluating the combination of pazufloxacin and β-lactams for P. aeruginosa infections are scarce. However, a meta-analysis of studies on bloodstream infections and pneumonia caused by P. aeruginosa found no significant difference in mortality, clinical cure rate, or microbiological cure rate between β-lactam monotherapy and combination therapy (including β-lactam-fluoroquinolone combinations).[7] Conversely, another study on P. aeruginosa bloodstream infections suggested that combination therapy with a β-lactam and a quinolone may improve survival.[1] These conflicting findings highlight the need for further well-designed clinical trials to definitively establish the clinical utility of this combination therapy.
Experimental Protocols for Synergy Testing
Accurate assessment of antibiotic synergy is crucial for the development of effective combination therapies. The two most common methods for in vitro synergy testing are the checkerboard assay and the time-kill curve analysis.
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antibiotics.[8][9]
Diagram: Checkerboard Assay Workflow
Caption: Workflow for performing a checkerboard assay to determine antibiotic synergy.
Step-by-Step Protocol for Checkerboard Assay:
-
Prepare Bacterial Inoculum: Culture P. aeruginosa overnight on an appropriate agar medium. Suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]
-
Prepare Antibiotic Dilutions: Prepare stock solutions of pazufloxacin and the chosen β-lactam antibiotic at a concentration at least four times the highest concentration to be tested. Perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Set up the Checkerboard Plate: In a 96-well microtiter plate, add 50 µL of CAMHB to each well. Add 50 µL of the pazufloxacin dilutions horizontally across the plate and 50 µL of the β-lactam dilutions vertically down the plate. This creates a matrix of antibiotic combinations. Include wells with each antibiotic alone and a growth control well with no antibiotics.
-
Inoculate the Plate: Add 100 µL of the prepared bacterial inoculum to each well.
-
Incubate: Incubate the plate at 37°C for 18-24 hours.
-
Determine MICs: The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth. Determine the MIC of each antibiotic alone and the MIC of each antibiotic in combination for each well.
-
Calculate the FIC Index: The FIC index is calculated using the following formula:[10]
FIC Index = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Interpretation of FIC Index: [8]
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
Time-Kill Curve Analysis
Time-kill curve analysis provides a dynamic assessment of the bactericidal activity of antibiotics over time.[11]
Diagram: Time-Kill Curve Analysis Workflow
Caption: Workflow for performing a time-kill curve analysis to assess bactericidal activity.
Step-by-Step Protocol for Time-Kill Curve Analysis:
-
Prepare Bacterial Culture: Grow P. aeruginosa in CAMHB to the logarithmic phase of growth (approximately 10⁶ to 10⁷ CFU/mL).
-
Expose Bacteria to Antibiotics: Prepare tubes with CAMHB containing the antibiotics at desired concentrations (e.g., 0.5x, 1x, or 2x MIC), both individually and in combination. Also, include a growth control tube without any antibiotics. Inoculate each tube with the log-phase bacterial culture to a final density of approximately 5 x 10⁵ CFU/mL.
-
Incubate and Sample: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Determine Viable Counts: Perform serial dilutions of each aliquot in sterile saline. Plate the dilutions onto appropriate agar plates.
-
Incubate and Count Colonies: Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Plot the Time-Kill Curve: Plot the log₁₀ CFU/mL against time for each antibiotic concentration and combination.
Interpretation of Time-Kill Curves:
-
Synergy: A ≥ 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.
-
Indifference: A < 2-log₁₀ change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2-log₁₀ increase in CFU/mL with the combination compared to the most active single agent.
-
Bactericidal activity: A ≥ 3-log₁₀ reduction in the initial inoculum.
Conclusion
The combination of pazufloxacin and β-lactam antibiotics presents a promising therapeutic strategy against P. aeruginosa. The distinct mechanisms of action of these two antibiotic classes provide a strong rationale for their combined use, with in vitro studies consistently demonstrating synergistic and additive effects without antagonism. While further in vivo and clinical studies are warranted to fully elucidate the therapeutic benefits of this specific combination, the available evidence suggests that it holds significant potential for improving treatment outcomes for patients with challenging P. aeruginosa infections. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate and optimize this and other antibiotic combination therapies.
References
-
Maekawa, M., Takahashi, K., Takahata, M., & Minami, S. (2002). [In vitro combination effect of pazufloxacin with various antibiotics against Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus]. Japanese journal of antibiotics, 55(4), 440–445. [Link]
-
Maekawa, M., Takahashi, K., Takahata, M., & Minami, S. (2002). In vitro combination effect of pazufloxacin with various antibiotics against Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus. ResearchGate. [Link]
-
Khan, A., et al. (2014). In-vitro Efficacy of Ceftazidime in Combinations with Meropenem, Piperacillin/Tazobactam, Amikacin and Ciprofloxacin against Extensively Drug-Resistant Pseudomonas aeruginosa. ResearchGate. [Link]
-
Wareham, D. W., & Zumla, A. (2012). Synergy testing by Etest, microdilution checkerboard, and time-kill methods for pan-drug-resistant Acinetobacter baumannii. Antimicrobial agents and chemotherapy, 56(3), 1595–1597. [Link]
-
Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. Emery Pharma. [Link]
-
University of Veterinary Medicine Budapest. (n.d.). Synergistic combinations against Pseudomonas aeruginosa in the veterinary practice. University of Veterinary Medicine Budapest. [Link]
-
Rodrigues, A. F., et al. (2018). Pharmacodynamic Attainment of the Synergism of Meropenem and Fosfomycin Combination against Pseudomonas aeruginosa Producing Metallo-β-Lactamase. Antimicrobial agents and chemotherapy, 62(11), e01159-18. [Link]
-
Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. [Link]
-
Tschudin-Sutter, S., et al. (2018). Combination therapy for treatment of Pseudomonas aeruginosa bloodstream infections. PloS one, 13(9), e0203295. [Link]
-
Sader, H. S., et al. (2014). In vitro activity of antimicrobial combinations against multidrug-resistant Pseudomonas aeruginosa. Revista da Sociedade Brasileira de Medicina Tropical, 47(2), 177–182. [Link]
-
Hayashi, M., et al. (2022). Concentration-Dependent Activity of Pazufloxacin against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study. Pharmaceuticals, 15(7), 888. [Link]
-
Hayashi, M., et al. (2022). Concentration-Dependent Activity of Pazufloxacin against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study. PubMed, 35890186. [Link]
-
Kung, C. T., et al. (2022). Combatting Pseudomonas aeruginosa with β-Lactam Antibiotics: A Revived Weapon?. Antibiotics, 11(11), 1526. [Link]
-
Arhin, F. F., et al. (2009). Assessment by time-kill methodology of the synergistic effects of oritavancin in combination with other antimicrobial agents against Staphylococcus aureus. Antimicrobial agents and chemotherapy, 53(10), 4231–4237. [Link]
-
Soudeiha, M. H., et al. (2017). Time kill curve assay chart showing the synergistic effect of a representative strain (A) at 1 × 1MIC and (B) at 0.5 × 0.5 MIC. ResearchGate. [Link]
-
Garcia, L. (2021). New and simplified method for drug combination studies by checkerboard assay. MethodsX, 8, 101547. [Link]
-
Jernigan, M. G., et al. (2015). Combination treatment with meropenem plus levofloxacin is synergistic against Pseudomonas aeruginosa infection in a murine model of pneumonia. The Journal of infectious diseases, 211(11), 1823–1831. [Link]
-
Das, S., et al. (2017). Antimicrobial Synergy Testing By Time-Kill Methods For Extensively Drug-Resistant Acinetobacter Baumannii Isolates. IOSR Journal of Dental and Medical Sciences, 16(12), 48-53. [Link]
-
Jernigan, M. G., et al. (2015). Combination Treatment With Meropenem Plus Levofloxacin Is Synergistic Against Pseudomonas aeruginosa Infection in a Murine Model of Pneumonia. ResearchGate. [Link]
-
Garcia, L. (2021). New and simplified method for drug combination studies by checkerboard assay. ResearchGate. [Link]
-
Hancock, R. E., & Speert, D. P. (2021). The Efficacy of Using Combination Therapy against Multi-Drug and Extensively Drug-Resistant Pseudomonas aeruginosa in Clinical Settings. Antibiotics, 10(11), 1301. [Link]
-
Drago, L., et al. (2004). In vitro and in vivo synergy of levofloxacin or amikacin both in combination with ceftazidime against clinical isolates of Pseudomonas aeruginosa. International journal of antimicrobial agents, 24(6), 610–614. [Link]
-
Louie, A., et al. (2010). The Combination of Meropenem and Levofloxacin Is Synergistic with Respect to both Pseudomonas aeruginosa Kill Rate and Resistance Suppression. Antimicrobial agents and chemotherapy, 54(6), 2496–2503. [Link]
-
Vardakas, K. Z., et al. (2021). Beta-Lactam vs. Fluoroquinolone Monotherapy for Pseudomonas aeruginosa Infection: A Systematic Review and Meta-Analysis. ResearchGate. [Link]
Sources
- 1. Combination therapy for treatment of Pseudomonas aeruginosa bloodstream infections | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Concentration-Dependent Activity of Pazufloxacin against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [In vitro combination effect of pazufloxacin with various antibiotics against Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. emerypharma.com [emerypharma.com]
- 11. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Validation of Pazufloxacin's Efficacy Against MRSA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of Methicillin-resistant Staphylococcus aureus (MRSA) present a formidable challenge to global public health, necessitating the development and rigorous evaluation of novel therapeutic agents.[1][2][3] Pazufloxacin, a potent fluoroquinolone antibiotic, has demonstrated significant promise in combating a wide array of bacterial infections.[4][5] This guide provides an in-depth, objective analysis of the preclinical data supporting Pazufloxacin's efficacy against MRSA, comparing its performance with established anti-MRSA agents and elucidating the experimental rationale behind its validation.
The Unmet Need: MRSA's Resistance Arsenal
MRSA's resistance to beta-lactam antibiotics is primarily conferred by the mecA gene, which encodes for a modified penicillin-binding protein (PBP2a) with low affinity for these drugs.[2][6] This mechanism allows MRSA to continue cell wall synthesis unabated in the presence of methicillin and other beta-lactam antibiotics.[2][6] Furthermore, MRSA can exhibit broad-spectrum resistance to other antibiotic classes, including aminoglycosides, macrolides, and tetracyclines, through various mechanisms such as enzymatic modification, efflux pumps, and target site alterations.[3][7] This multi-drug resistance severely limits therapeutic options and underscores the urgent need for effective alternatives.[1][8]
Pazufloxacin's Mechanism of Action: A Dual-Targeting Strategy
Pazufloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][9] These enzymes are critical for bacterial DNA replication, transcription, and repair. By targeting both, Pazufloxacin effectively disrupts these vital cellular processes, leading to bacterial cell death.[5] This dual-targeting mechanism is a key advantage, potentially reducing the likelihood of resistance development.[5] Studies have shown that Pazufloxacin inhibits both DNA gyrase and topoisomerase IV from S. aureus at nearly the same level, demonstrating its high selectivity for bacterial topoisomerases over their mammalian counterparts.[10]
Caption: Pazufloxacin's dual-inhibition of DNA gyrase and topoisomerase IV.
In Vitro Efficacy: Gauging Pazufloxacin's Potency
The cornerstone of preclinical antibiotic evaluation lies in determining its in vitro activity against a panel of clinically relevant isolates. The Minimum Inhibitory Concentration (MIC) is a critical metric, representing the lowest concentration of an antibiotic that prevents visible bacterial growth.
Experimental Protocol: MIC Determination (Broth Microdilution)
-
Bacterial Isolate Preparation: Clinically isolated MRSA strains are cultured overnight on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension (e.g., 0.5 McFarland standard).
-
Drug Dilution Series: A two-fold serial dilution of Pazufloxacin and comparator antibiotics (e.g., Vancomycin, Linezolid) is prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is read as the lowest drug concentration at which there is no visible growth of the bacteria.
-
Data Analysis: MIC50 and MIC90 values (the MIC required to inhibit 50% and 90% of the isolates, respectively) are calculated to summarize the activity against a larger population of strains.
Comparative In Vitro Activity of Pazufloxacin and Other Anti-MRSA Agents
| Antibiotic | MRSA MIC50 (µg/mL) | MRSA MIC90 (µg/mL) |
| Pazufloxacin | 0.0125 - 4 | 0.025 - 100 |
| Vancomycin | 1 | 2 |
| Linezolid | 1 - 2 | 2 - 4 |
Note: MIC values can vary depending on the specific MRSA isolates tested and the methodology used. The data presented is a synthesis from multiple sources for comparative purposes.[10][11][12]
Studies have demonstrated that Pazufloxacin exhibits a broad spectrum of activity against clinically isolated Gram-positive and Gram-negative bacteria.[10] Its antibacterial activity against quinolone-susceptible MRSA has been shown to be superior to that of other commonly used antibiotics.[10]
In Vivo Validation: Modeling Human Infections
While in vitro data provides a foundational understanding of an antibiotic's potency, in vivo studies in animal models are crucial for evaluating its efficacy in a complex biological system. These models allow for the assessment of pharmacokinetic and pharmacodynamic (PK/PD) parameters, which are critical for translating preclinical findings to clinical settings.
Experimental Workflow: Murine Systemic Infection Model
Caption: A typical workflow for an in vivo MRSA infection model.
Pazufloxacin mesilate has demonstrated superior therapeutic activity compared to ceftazidime in various infection models, including systemic infections in cyclophosphamide-treated mice.[10]
Pharmacokinetic/Pharmacodynamic (PK/PD) Integration
The efficacy of an antibiotic is not solely dependent on its intrinsic potency but also on its ability to reach and maintain effective concentrations at the site of infection. PK/PD analysis integrates these two aspects to predict clinical outcomes and optimize dosing regimens.[13] For fluoroquinolones, the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) is a key predictor of efficacy.[13]
A clinical PK/PD study on pazufloxacin methanesulphonate injection indicated that while the AUC0-24/MIC50 against methicillin-sensitive Staphylococcus aureus (MSSA) was favorable, the values against MRSA were significantly lower.[14] This suggests that while Pazufloxacin is potent against susceptible strains, higher doses or combination therapy may be necessary for some MRSA infections.
Comparative Efficacy: Pazufloxacin vs. Standard-of-Care
A direct preclinical comparison with vancomycin and linezolid, the current mainstays of MRSA treatment, is essential to position Pazufloxacin in the therapeutic landscape.[15][16]
| Feature | Pazufloxacin | Vancomycin | Linezolid |
| Mechanism of Action | DNA gyrase/topoisomerase IV inhibitor | Cell wall synthesis inhibitor | Protein synthesis inhibitor |
| Spectrum of Activity | Broad (Gram-positive & Gram-negative) | Primarily Gram-positive | Primarily Gram-positive |
| Route of Administration | Intravenous | Intravenous | Intravenous, Oral |
| Resistance Potential | Mutations in target enzymes | Thickened cell wall (VISA/VRSA) | Mutations in ribosomal RNA |
While vancomycin has long been the "gold standard" for MRSA infections, concerns about its nephrotoxicity and the emergence of vancomycin-intermediate and -resistant S. aureus (VISA/VRSA) have prompted the search for alternatives.[2][16] Linezolid offers the advantage of oral bioavailability but can be associated with myelosuppression with prolonged use.[15][16]
Pazufloxacin's broad spectrum and potent bactericidal activity make it a compelling candidate.[10] Furthermore, studies have investigated the synergistic effects of Pazufloxacin in combination with other anti-MRSA drugs, which could be a strategy to enhance efficacy and combat resistance.[17][18] For instance, additive and synergistic effects were observed when Pazufloxacin was combined with vancomycin and teicoplanin against certain MRSA strains.[17]
Conclusion and Future Directions
The preclinical data for Pazufloxacin demonstrates its potent in vitro activity against MRSA and efficacy in in vivo infection models. Its dual-targeting mechanism of action is a significant advantage. However, PK/PD studies suggest that its clinical utility against MRSA may depend on the specific susceptibility of the infecting strain.
Further preclinical research should focus on:
-
Evaluating the efficacy of Pazufloxacin against a broader range of contemporary, multidrug-resistant MRSA clinical isolates.
-
Investigating the potential for resistance development to Pazufloxacin in MRSA and the mechanisms involved.
-
Conducting more extensive in vivo studies in different infection models (e.g., skin and soft tissue infections, pneumonia) to better define its therapeutic potential.
-
Exploring rational combination therapies to enhance efficacy and mitigate the risk of resistance.
This comprehensive preclinical validation is essential to guide the clinical development of Pazufloxacin as a potential new weapon in the ongoing battle against MRSA infections.
References
-
Yanagisawa, C., Hanaki, H., Oishi, T., Uehara, K., Yamaguchi, Y., Matui, H., & Sunakawa, K. (2005). [Combination effect of pazufloxacin and anti-mrsa drugs against beta-lactam antibiotic induced vancomycin-resistant MRSA (BIVR)]. Japanese journal of antibiotics, 58(1), 11–16. [Link]
-
[In vitro and in vivo antibacterial activities of pazufloxacin mesilate, a new injectable quinolone]. (1998). Japanese journal of antibiotics, 51(8), 576-96. [Link]
-
[Clinical pharmacokinetics/pharmacodynamics study on pazufloxacin methanesulphonate injection]. (2009). Zhonghua yi xue za zhi, 89(34), 2420-4. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Pazufloxacin Mesilate? [Link]
-
Patsnap Synapse. (2024). What is Pazufloxacin Mesilate used for? [Link]
-
Yamashiro, Y., Takahata, M., & Minami, S. (2002). [Bactericidal activity of pazufloxacin against Pseudomonas aeruginosa and MRSA in an in vitro dynamic model]. Nihon kagaku ryoho gakkai zasshi. The Japanese journal of chemotherapy, 50(5), 273-8. [Link]
-
Yanagisawa, C., Hanaki, H., Oishi, T., Uehara, K., Yamaguchi, Y., Matsui, H., & Sunakawa, K. (2005). COMBINATION EFFECT OF PAZUFLOXACIN AND ANTI-MRSA DRUGS AGAINST β-LACTAM ANTIBIOTIC INDUCED VANCOMYCIN-RESISTANT MRSA (BIVR). The Japanese Journal of Antibiotics, 58(1), 11-16. [Link]
-
MIMS. (2026). Pazufloxacin. [Link]
-
ResearchGate. (n.d.). MIC distributions of the major anti Gram-positive drugs against MRSA strains. MIC50 and MIC90 in bold and underlined. [Link]
-
The efficacy of novel antibiotics against multi-drug-resistant Staphylococcus aureus: a preclinical in vitro study. (2023). Wiadomosci lekarskie (Warsaw, Poland : 1960), 76(8), 1735–1740. [Link]
-
Emerging resistance mechanisms for 4 types of common anti-MRSA antibiotics in Staphylococcus aureus: A comprehensive review. (2021). Microbial Pathogenesis, 156, 104915. [Link]
-
In vitro antibacterial activity of pazufloxacin against clinical isolates. (2005). Chinese Journal of Antibiotics. [Link]
-
Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat. (2023). International journal of molecular sciences, 24(24), 17423. [Link]
-
Anti-Infectious Agents against MRSA. (2011). Molecules (Basel, Switzerland), 16(11), 9533–9553. [Link]
-
The Mechanism of MRSA Drug Resistance and Its Detection. (n.d.). Mantacc. [Link]
-
Unmasking MRSA's Armor: Molecular Mechanisms of Resistance and Pioneering Therapeutic Countermeasures. (2024). International journal of molecular sciences, 25(10), 5431. [Link]
-
Pharmacokinetics of pazufloxacin in buffalo calves after single subcutaneous administration. (2015). The Indian Journal of Animal Sciences. [Link]
-
Methicillin-Resistant Staphylococcus aureus (MRSA): Resistance, Prevalence, and Coping Strategies. (2024). Pharmaceutics, 16(2), 282. [Link]
-
Comparative Effectiveness of Linezolid and Vancomycin among a National Cohort of Patients Infected with Methicillin-Resistant Staphylococcus aureus. (2011). Antimicrobial agents and chemotherapy, 55(11), 5076–5084. [Link]
-
Linezolid versus vancomycin for skin and soft tissue infections. (2015). The Cochrane database of systematic reviews, (9), CD008056. [Link]
-
Multi-drug resistance of MRSA isolated strains from healthcare, community and the distribution of fusidic acid. (2019). International Research Journal of Pharmacy and Medical Sciences. [Link]
-
Effectiveness and Safety of Linezolid Versus Vancomycin, Teicoplanin, or Daptomycin against Methicillin-Resistant Staphylococcus aureus Bacteremia: A Systematic Review and Meta-Analysis. (2023). Antibiotics (Basel, Switzerland), 12(4), 697. [Link]
-
Linezolid Versus Vancomycin for MRSA Skin and Soft Tissue Infections (Systematic Review and Meta-Analysis). (2009). The open infectious diseases journal, 3, 88–96. [Link]
-
Pharmacokinetic and Pharmacodynamic Principles of Anti-Infective Dosing. (2016). Clinical therapeutics, 38(9), 1930–1944. [Link]
-
Linezolid vs. vancomycin in treatment of methicillin-resistant staphylococcus aureus infections: a meta-analysis. (2016). Bratislavske lekarske listy, 117(5), 243–247. [Link]
-
MICs of MRSA isolates towards levofloxacin in presence of omeprazole and piperine. (n.d.). ResearchGate. [Link]
-
MICs of different antibiotics for MRSA. (n.d.). ResearchGate. [Link]
-
Staphylococcus aureus. (2025). Johns Hopkins ABX Guide. [Link]
-
Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains. (2024). International journal of molecular sciences, 25(10), 5556. [Link]
-
Enhanced Biofilm Disruption in Methicillin-Resistant Staphylococcus aureus Using Rifampin and Fluoroquinolone Combinations. (2024). Antibiotics (Basel, Switzerland), 13(6), 516. [Link]
-
Preclinical safety evaluation of levonadifloxacin, a novel anti-MRSA benzoquinolizine fluoroquinolone by intravenous and oral administration. (2022). Journal of Applied Toxicology. [Link]
-
Efficacy and Safety of Antibiotics in the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections: A Systematic Review and Network Meta-Analysis. (2024). Journal of clinical medicine, 13(18), 5340. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of Pazufloxacin Mesilate? [synapse.patsnap.com]
- 5. What is Pazufloxacin Mesilate used for? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. The Mechanism of MRSA Drug Resistance and Its Detection [mantacc.com]
- 8. interesjournals.org [interesjournals.org]
- 9. mims.com [mims.com]
- 10. [In vitro and in vivo antibacterial activities of pazufloxacin mesilate, a new injectable quinolone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetic and Pharmacodynamic Principles of Anti-Infective Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Clinical pharmacokinetics/pharmacodynamics study on pazufloxacin methanesulphonate injection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative Effectiveness of Linezolid and Vancomycin among a National Cohort of Patients Infected with Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Linezolid versus vancomycin for skin and soft tissue infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [Combination effect of pazufloxacin and anti-mrsa drugs against beta-lactam antibiotic induced vancomycin-resistant MRSA (BIVR)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. COMBINATION EFFECT OF PAZUFLOXACIN AND ANTI-MRSA DRUGS AGAINST β-LACTAM ANTIBIOTIC INDUCED VANCOMYCIN-RESISTANT MRSA (BIVR) [jstage.jst.go.jp]
A Comparative Guide to Pazufloxacin Cross-Resistance with Other Fluoroquinolones
This guide provides an in-depth technical comparison of pazufloxacin with other key fluoroquinolones, focusing on the critical issue of cross-resistance. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a clear perspective on pazufloxacin's efficacy against fluoroquinolone-resistant bacterial strains. We will explore the molecular underpinnings of resistance, present comparative in vitro activity data, and provide detailed protocols for assessing cross-resistance in a laboratory setting.
Introduction: The Challenge of Fluoroquinolone Resistance
Fluoroquinolones are a vital class of synthetic broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][2] The widespread use of these agents has unfortunately led to a significant increase in bacterial resistance, posing a major threat to their clinical efficacy.[3] Understanding the nuances of cross-resistance—where resistance to one fluoroquinolone confers resistance to others—is paramount for guiding therapeutic choices and developing novel antimicrobial strategies.
Pazufloxacin is a potent fluoroquinolone that has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including some strains resistant to other antibiotics.[4][5] This guide will dissect the performance of pazufloxacin in the context of prevalent fluoroquinolone resistance mechanisms.
Mechanisms of Fluoroquinolone Cross-Resistance
The development of resistance to fluoroquinolones is primarily driven by two key mechanisms: alterations in the drug's target enzymes and reduced intracellular drug concentration via efflux pumps.[6][7]
Target Site Mutations: The Quinolone Resistance-Determining Regions (QRDRs)
The primary targets of fluoroquinolones are DNA gyrase (encoded by gyrA and gyrB) and topoisomerase IV (encoded by parC and parE).[6][8] In Gram-negative bacteria, DNA gyrase is typically the primary target, while topoisomerase IV is the main target in Gram-positive bacteria.[9] Mutations within specific, highly conserved regions of the gyrA and parC genes, known as the quinolone resistance-determining regions (QRDRs), are the most common cause of high-level fluoroquinolone resistance.[6][8]
These mutations alter the amino acid sequence of the enzyme subunits, reducing the binding affinity of fluoroquinolones to the enzyme-DNA complex.[7] A single mutation in the primary target gene often leads to low-level resistance, while subsequent mutations in the primary or secondary target gene can result in high-level resistance that is often broadly cross-resistant among different fluoroquinolones.[10][11]
Figure 1: Mechanisms of Fluoroquinolone Action and Resistance.
Efflux Pump Overexpression
Bacterial efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the cell.[12][13] Overexpression of these pumps, such as the AcrAB-TolC system in Escherichia coli and the Mex family in Pseudomonas aeruginosa, can lead to reduced intracellular concentrations of fluoroquinolones, resulting in decreased susceptibility.[13][14] This mechanism often confers resistance to multiple classes of antibiotics, contributing to the multidrug-resistant (MDR) phenotype.[13] The extent to which different fluoroquinolones are substrates for these pumps can vary, influencing the degree of cross-resistance.
Comparative In Vitro Activity of Pazufloxacin
The true test of a fluoroquinolone's utility in an era of resistance lies in its ability to maintain activity against strains that have developed resistance to other agents in its class. The following tables summarize comparative Minimum Inhibitory Concentration (MIC) data for pazufloxacin and other fluoroquinolones against well-characterized resistant strains. A lower MIC value indicates greater potency.
Activity Against Pseudomonas aeruginosa with gyrA Mutations
P. aeruginosa is a significant opportunistic pathogen known for its intrinsic and acquired resistance to multiple antibiotics. Mutations in gyrA are a primary driver of fluoroquinolone resistance in this organism.
| Fluoroquinolone | Wild-Type gyrA MIC (µg/mL) | gyrA (Thr-83->Ile) MIC (µg/mL) | Fold Increase |
| Pazufloxacin | 0.2 - 0.78 | 12.5 - 25 | ~32-64 |
| Ciprofloxacin | 0.1 - 0.5 | 16 - 32 | ~32-128 |
| Levofloxacin | 0.5 - 1 | 32 - 64 | ~32-64 |
Data synthesized from multiple sources.[15][16][17][18]
As the data indicates, a single common mutation in gyrA leads to a significant increase in the MICs for all tested fluoroquinolones, demonstrating clear cross-resistance. While pazufloxacin's potency is reduced, it remains comparable to levofloxacin against these resistant strains.
Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA) with gyrA and parC Mutations
In MRSA, mutations in both gyrA and parC are often required for high-level fluoroquinolone resistance.
| Fluoroquinolone | Wild-Type MIC (µg/mL) | gyrA (S84L) + parC (S80F) MIC (µg/mL) | Fold Increase |
| Pazufloxacin | 0.1 - 0.5 | 6 - >80 | >12-160 |
| Ciprofloxacin | 0.25 - 1 | 32 - >128 | >32-128 |
| Levofloxacin | 0.25 - 1 | 16 - 64 | ~64 |
| Moxifloxacin | 0.06 - 0.25 | 4 - 16 | ~64 |
Data synthesized from multiple sources.[11][13][19][20]
Against MRSA with dual target-site mutations, all tested fluoroquinolones exhibit a substantial loss of activity. Pazufloxacin shows a significant increase in MIC, comparable to other agents, indicating a high degree of cross-resistance mediated by these mutations.
Activity Against Escherichia coli with Efflux Pump Overexpression
The AcrAB-TolC efflux pump is a major contributor to multidrug resistance in E. coli.
| Fluoroquinolone | Wild-Type MIC (µg/mL) | AcrAB-TolC Overexpressor MIC (µg/mL) | Fold Increase |
| Pazufloxacin | 0.025 | 0.2 - 0.5 | ~8-20 |
| Ciprofloxacin | 0.015 | 0.125 - 0.25 | ~8-16 |
| Levofloxacin | 0.03 | 0.25 - 0.5 | ~8-16 |
Data synthesized from multiple sources.[7][9][21][22][23]
Overexpression of the AcrAB-TolC efflux pump leads to a moderate increase in the MICs of all tested fluoroquinolones, indicating that they are all substrates for this pump. Studies have suggested that pazufloxacin may have a lower influx into E. coli compared to ciprofloxacin, which could also contribute to its activity profile.[2]
Experimental Protocols for Assessing Cross-Resistance
To empirically determine the extent of cross-resistance in your own research, standardized methodologies are crucial. Below are detailed protocols for determining Minimum Inhibitory Concentrations (MICs) and for assessing the contribution of efflux pumps to resistance.
Protocol: Broth Microdilution for MIC Determination (CLSI Guideline)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for broth microdilution.[4][12][17][24][25]
Figure 2: Broth Microdilution MIC Determination Workflow.
Step-by-Step Methodology:
-
Preparation of Antibiotic Plates:
-
Prepare stock solutions of pazufloxacin, ciprofloxacin, levofloxacin, and moxifloxacin.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each antibiotic in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the bacterial strain to be tested.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the antibiotic-containing microtiter plate.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity or a pellet at the bottom of the well).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Protocol: Ethidium Bromide Accumulation Assay for Efflux Pump Activity
This assay indirectly measures efflux pump activity by quantifying the accumulation of a fluorescent substrate, ethidium bromide (EtBr), which is a known substrate for many multidrug resistance pumps.[6][8] Reduced accumulation (lower fluorescence) in the presence of an energy source indicates active efflux. An efflux pump inhibitor (EPI) can be used to confirm this.
Step-by-Step Methodology:
-
Bacterial Cell Preparation:
-
Grow the bacterial strain to the mid-logarithmic phase in a suitable broth medium.
-
Harvest the cells by centrifugation and wash them twice with a buffer that lacks an energy source (e.g., phosphate-buffered saline, PBS).
-
Resuspend the cells in the same buffer to a standardized optical density (e.g., OD600 of 0.4).
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the washed bacterial cell suspension to each well.
-
To separate sets of wells, add:
-
Buffer only (negative control).
-
An energy source (e.g., glucose) to energize the efflux pumps.
-
An energy source plus an efflux pump inhibitor (e.g., Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Phenylalanine-arginine β-naphthylamide (PAβN)).
-
-
Add ethidium bromide to all wells at a final concentration that is sub-inhibitory.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Monitor the fluorescence (e.g., excitation at 530 nm, emission at 600 nm) over time at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each condition.
-
Lower fluorescence in the presence of the energy source compared to the control indicates active efflux.
-
An increase in fluorescence in the wells containing the EPI (in the presence of the energy source) confirms that the reduced accumulation is due to efflux pump activity.
-
Conclusion and Future Perspectives
The emergence of fluoroquinolone resistance is a complex challenge driven by multiple mechanisms. This guide demonstrates that pazufloxacin, like other fluoroquinolones, is affected by cross-resistance, particularly in strains with target-site mutations in gyrA and parC. While pazufloxacin exhibits potent activity against susceptible strains, its efficacy is significantly reduced against isolates harboring these common resistance determinants.
For researchers and drug development professionals, these findings underscore the importance of:
-
Characterizing Resistance Mechanisms: When evaluating new fluoroquinolones, it is essential to test them against a panel of strains with well-defined resistance mechanisms to accurately predict their clinical utility.
-
Developing Novel Strategies: The high degree of cross-resistance highlights the need for novel therapeutic approaches that can circumvent existing resistance mechanisms. This may include the development of new classes of antibiotics, efflux pump inhibitors, or combination therapies.
By employing standardized methodologies and understanding the molecular basis of resistance, the scientific community can continue to develop effective strategies to combat the growing threat of antibiotic resistance.
References
-
Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps. (2016). mBio. Retrieved January 16, 2026, from [Link]
-
Identification of Efflux Pump-mediated Multidrug-resistant Bacteria by the Ethidium Bromide-agar Cartwheel Method. (n.d.). In Vivo. Retrieved January 16, 2026, from [Link]
-
Flow Cytometric Analysis of Efflux by Dye Accumulation. (2019). Frontiers in Microbiology. Retrieved January 16, 2026, from [Link]
-
What is Pazufloxacin Mesilate used for? (2024). Patsnap Synapse. Retrieved January 16, 2026, from [Link]
-
Fluoroquinolones, flux and efflux across bacterial membranes. (2020). Research Communities. Retrieved January 16, 2026, from [Link]
-
Detection of gyrA Mutations among 335 Pseudomonas aeruginosa Strains Isolated in Japan and Their Susceptibilities to Fluoroquinolones. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. Retrieved January 16, 2026, from [Link]
-
Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. (2021). ASM Journals. Retrieved January 16, 2026, from [Link]
-
The clinical significance of silent mutations with respect to ciprofloxacin resistance in MRSA. (n.d.). Dovepress. Retrieved January 16, 2026, from [Link]
-
Role of parC Mutations at Position 84 on High-Level Delafloxacin Resistance in Methicillin-Resistant Staphylococcus aureus. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Antimicrobial resistance and novel mutations detected in the gyrA and parC genes of Pseudomonas aeruginosa strains isolated from companion dogs. (n.d.). Springer. Retrieved January 16, 2026, from [Link]
-
Impact of gyrA and parC Mutations on Quinolone Resistance, Doubling Time, and Supercoiling Degree of Escherichia coli. (n.d.). ASM Journals. Retrieved January 16, 2026, from [Link]
-
gyrA parC Pseudomonas aeruginosa. (n.d.). Retrieved January 16, 2026, from [Link]
-
Recognized Consensus Standards: Medical Devices. (2024). FDA. Retrieved January 16, 2026, from [Link]
-
Pazufloxacin: Antibacterial Efficacy and Use. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]
-
gyrA Mutations Associated with Fluoroquinolone Resistance in Eight Species of Enterobacteriaceae. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. (2024). Intertek Inform. Retrieved January 16, 2026, from [Link]
-
CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2015). GlobalSpec. Retrieved January 16, 2026, from [Link]
-
Bacterial Multidrug Efflux Pumps at the Frontline of Antimicrobial Resistance: An Overview. (2022). MDPI. Retrieved January 16, 2026, from [Link]
-
Gatifloxacin, Moxifloxacin, and Balofloxacin Resistance due to Mutations in the gyrA and parC Genes of Staphylococcus epidermidis Strains Isolated from Patients with Endophthalmitis, Corneal Ulcers and Conjunctivitis. (2009). ResearchGate. Retrieved January 16, 2026, from [Link]
-
The clinical significance of silent mutations with respect to ciprofloxacin resistance in MRSA. (2018). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Mutations in ParC and GyrA of moxifloxacin-resistant and susceptible Mycoplasma genitalium strains. (n.d.). PLOS One. Retrieved January 16, 2026, from [Link]
-
Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments. (n.d.). Frontiers. Retrieved January 16, 2026, from [Link]
-
Specific patterns of gyrA mutations determine the resistance difference to ciprofloxacin and levofloxacin in Klebsiella pneumoniae and Escherichia coli. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
The relationship of gyrA and parC mutations and the MICs to ofloxacin... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Expression of Multidrug Efflux Pump Genes acrAB-tolC, mdfA, and norE in Escherichia coli Clinical Isolates as a Function of Fluoroquinolone and Multidrug Resistance. (n.d.). ASM Journals. Retrieved January 16, 2026, from [Link]
-
Role of parC Mutations at Position 84 on High-Level Delafloxacin Resistance in Methicillin-Resistant Staphylococcus aureus. (2024). ResearchGate. Retrieved January 16, 2026, from [Link]
-
gyrA mutations associated with fluoroquinolone resistance in eight species of Enterobacteriaceae. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Multidrug efflux pumps of Pseudomonas aeruginosa show selectivity for their natural substrates. (2025). Frontiers. Retrieved January 16, 2026, from [Link]
-
Expression of multidrug efflux pump genes acrAB-tolC, mdfA, and norE in Escherichia coli clinical isolates as a function of fluoroquinolone and multidrug resistance. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
The AcrAB-TolC Efflux Pump Impacts Persistence and Resistance Development in Stationary-Phase Escherichia coli following Delafloxacin Treatment. (n.d.). ASM Journals. Retrieved January 16, 2026, from [Link]
-
Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
Expression of multidrug efflux pump gene acrAB in Escherichia coli: a systematic review and meta analysis. (2025). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
What is the mechanism of Pazufloxacin Mesilate? (2024). Patsnap Synapse. Retrieved January 16, 2026, from [Link]
-
Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. (n.d.). Oxford Academic. Retrieved January 16, 2026, from [Link]
-
The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
Efflux-Mediated Resistance to Fluoroquinolones in Gram-Negative Bacteria. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Reduced Clinical Efficacy of Pazufloxacin against Gonorrhea Due to High Prevalence of Quinolone-Resistant Isolates with the GyrA Mutation. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Use of an Efflux Pump Inhibitor To Determine the Prevalence of Efflux Pump-Mediated Fluoroquinolone Resistance and Multidrug Resistance in Pseudomonas aeruginosa. (n.d.). ASM Journals. Retrieved January 16, 2026, from [Link]
-
Maintaining Fluoroquinolone Class Efficacy: Review of Influencing Factors. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
Sources
- 1. Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples - Journal of King Saud University - Science [jksus.org]
- 8. Expression of Multidrug Efflux Pump Genes acrAB-tolC, mdfA, and norE in Escherichia coli Clinical Isolates as a Function of Fluoroquinolone and Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of gyrA and parC Mutations on Quinolone Resistance, Doubling Time, and Supercoiling Degree of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The clinical significance of silent mutations with respect to ciprofloxacin resistance in MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. The clinical significance of silent mutations with respect to ciprofloxacin resistance in MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Detection of gyrA Mutations among 335 Pseudomonas aeruginosa Strains Isolated in Japan and Their Susceptibilities to Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. standards.globalspec.com [standards.globalspec.com]
- 17. Specific patterns of gyrA mutations determine the resistance difference to ciprofloxacin and levofloxacin in Klebsiella pneumoniae and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of parC Mutations at Position 84 on High-Level Delafloxacin Resistance in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Expression of multidrug efflux pump genes acrAB-tolC, mdfA, and norE in Escherichia coli clinical isolates as a function of fluoroquinolone and multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The AcrAB-TolC Efflux Pump Impacts Persistence and Resistance Development in Stationary-Phase Escherichia coli following Delafloxacin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Expression of multidrug efflux pump gene acrAB in Escherichia coli: a systematic review and meta analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 24. intertekinform.com [intertekinform.com]
- 25. Frontiers | Flow Cytometric Analysis of Efflux by Dye Accumulation [frontiersin.org]
A Comparative Analysis of Pazufloxacin and Ciprofloxacin Against Urinary Tract Pathogens: An In-Depth Technical Guide
Introduction: The Clinical Challenge of Urinary Tract Infections and the Role of Fluoroquinolones
Urinary tract infections (UTIs) represent one of the most common bacterial infections encountered in both community and hospital settings, imposing a significant burden on healthcare systems worldwide. The effective management of UTIs relies on prompt and appropriate antimicrobial therapy. Fluoroquinolones, a class of synthetic broad-spectrum antimicrobial agents, have long been a cornerstone in the treatment of UTIs due to their excellent activity against a wide range of uropathogens and favorable pharmacokinetic properties.
This guide provides a detailed comparative analysis of two key fluoroquinolones: Pazufloxacin, a newer generation agent, and Ciprofloxacin, a widely established second-generation fluoroquinolone. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of their mechanisms of action, comparative in vitro activity, clinical efficacy, pharmacokinetic/pharmacodynamic profiles, and resistance mechanisms. By synthesizing experimental data and established scientific principles, this guide aims to provide a clear, objective comparison to inform research and development in the field of infectious diseases.
Pillar 1: Mechanism of Action - A Shared Pathway of Bacterial DNA Disruption
Both Pazufloxacin and Ciprofloxacin exert their bactericidal effects by targeting essential bacterial enzymes involved in DNA replication and repair.[1][2] This shared mechanism of action is characteristic of the fluoroquinolone class. The primary targets are DNA gyrase (bacterial topoisomerase II) and topoisomerase IV.[2][3]
-
DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription. By inhibiting the A subunit of DNA gyrase, both Pazufloxacin and Ciprofloxacin prevent the resealing of the DNA strand, leading to the accumulation of double-strand breaks.[4][5]
-
Topoisomerase IV: This enzyme is essential for the separation of interlinked daughter DNA molecules following replication. Inhibition of topoisomerase IV by these fluoroquinolones disrupts the segregation of newly replicated chromosomes into daughter cells, ultimately halting cell division.[3][4]
The dual targeting of both DNA gyrase and topoisomerase IV enhances the antibacterial potency of these agents and can help to mitigate the development of resistance.[6]
Sources
- 1. Comparative in vitro activity of ciprofloxacin, ofloxacin and pefloxacin against resistant clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [In vitro activity of prulifloxacin, levofloxacin and ciprofloxacin against urinary pathogens] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-vitro Investigation of Antibiotics Efficacy Against Uropathogenic Escherichia coli Biofilms and Antibiotic Induced Biofilm Formation at Sub-Minimum Inhibitory Concentration of Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Ciprofloxacin Impact on Biofilm Formation by Proteus Mirabilis and P. Vulgaris Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Ciprofloxacin, Levofloxacin, and Ofloxacin on Pseudomonas aeruginosa: A case control study with time kill curve analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In Vivo Comparative Analysis of Pazufloxacin and Ceftazidime in a Preclinical Pneumonia Model: A Guide for Researchers
This guide offers a comprehensive framework for the in vivo comparison of pazufloxacin, a fluoroquinolone antibacterial, and ceftazidime, a third-generation cephalosporin, in a murine model of bacterial pneumonia. Designed for researchers and drug development professionals, this document provides not only the step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a robust and self-validating study.
Introduction: The Preclinical Challenge of Pneumonia
Bacterial pneumonia remains a significant cause of morbidity and mortality worldwide, driving the need for effective antimicrobial therapies.[1][2] The evaluation of new and existing antibiotics requires robust preclinical models that can accurately predict clinical efficacy. This guide focuses on a head-to-head comparison of two potent antibiotics from different classes: Pazufloxacin and Ceftazidime.
-
Pazufloxacin , a fluoroquinolone, is known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria.[3][4]
-
Ceftazidime , a third-generation cephalosporin, is a widely used antibiotic, particularly valued for its efficacy against Pseudomonas aeruginosa and other challenging Gram-negative pathogens.[5][6][7]
By directly comparing these agents in a controlled in vivo pneumonia model, researchers can gain critical insights into their relative efficacy, guiding further development and clinical positioning.
Differentiating the Mechanisms of Bacterial Inhibition
The divergent antibacterial activities of Pazufloxacin and Ceftazidime are rooted in their distinct molecular mechanisms of action. Understanding these differences is fundamental to interpreting their in vivo effects.
Pazufloxacin: Targeting DNA Synthesis Pazufloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[8][9][10][11]
-
DNA Gyrase Inhibition: Primarily in Gram-negative bacteria, this action prevents the necessary supercoiling of DNA, leading to breaks in the chromosome and halting replication.[10][11]
-
Topoisomerase IV Inhibition: This is the primary target in many Gram-positive bacteria. Inhibition prevents the separation of interlinked daughter DNA molecules following replication, thereby blocking cell division.[8][10]
Ceftazidime: Disrupting Cell Wall Integrity As a β-lactam antibiotic, ceftazidime's mechanism involves the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall.[6][12][13] It binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for cross-linking the peptidoglycan chains.[5][6] This inhibition weakens the cell wall, leading to cell lysis and death, especially in growing bacteria.[6]
Protocol: Establishing a Murine Model of Pneumonia
The choice of animal model is critical for the relevance and reproducibility of the study. Murine models are widely used in pneumonia research due to their genetic tractability and well-characterized immune systems, though researchers must acknowledge their limitations in perfectly mimicking human disease.[14][15] This protocol utilizes a model of Pseudomonas aeruginosa pneumonia, a pathogen notorious for causing severe nosocomial infections.[16][17]
Step-by-Step Methodology
-
Animal Acclimatization: House 6-8 week old BALB/c mice in a specific pathogen-free facility for at least one week prior to the experiment to allow for acclimatization and to reduce stress-induced variables.
-
Pathogen Preparation: Culture P. aeruginosa (e.g., strain PAO1) overnight in Luria-Bertani (LB) broth. On the day of infection, dilute the bacterial culture in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10^7 CFU/mL). The exact inoculum size must be predetermined in pilot studies to achieve a sublethal infection that allows for the evaluation of therapeutic efficacy.
-
Anesthesia: Anesthetize the mice using a controlled inhalation system with isoflurane or via an intraperitoneal injection of a ketamine/xylazine cocktail.[18] The choice of anesthesia is critical to ensure animal welfare and proper administration of the inoculum.
-
Infection Induction (Intranasal Instillation):
-
Position the anesthetized mouse in a supine position.
-
Gently dispense a 50 µL volume of the bacterial suspension (containing ~5 x 10^5 CFU) onto the nares of the mouse.
-
Allow the mouse to inhale the inoculum naturally. This method effectively delivers the pathogen to the lower respiratory tract, mimicking a common route of infection.[18]
-
-
Post-Infection Monitoring: House the mice individually or in small groups and monitor them closely for clinical signs of illness (e.g., ruffled fur, lethargy, labored breathing) according to institutional animal care and use committee (IACUC) guidelines.
Experimental Design: Head-to-Head Efficacy Evaluation
This protocol outlines a robust design to compare the therapeutic efficacy of Pazufloxacin and Ceftazidime. The timing of treatment initiation is a key parameter; treatment is typically initiated 2-4 hours post-infection to allow the infection to establish but before it becomes overwhelming.
Animal Grouping and Treatment Regimen
-
Group 1: Vehicle Control (n=10): Administered with the vehicle used to dissolve the drugs (e.g., sterile saline), following the same schedule as the treatment groups. This group establishes the natural course of the infection.
-
Group 2: Pazufloxacin (n=10): Administered with Pazufloxacin. The dosage (e.g., 25-50 mg/kg) should be based on established pharmacokinetic (PK) data to achieve exposures relevant to human clinical use.[4] Administration is typically intravenous (IV) or intraperitoneal (IP).[4]
-
Group 3: Ceftazidime (n=10): Administered with Ceftazidime. The dosage (e.g., 30-50 mg/kg) should also be selected based on PK/PD principles, aiming to mimic human therapeutic exposures.[19][20]
Efficacy Endpoints
-
Primary Endpoint - Bacterial Burden: At a predetermined time point (e.g., 24 hours post-treatment), mice are euthanized. The lungs are aseptically harvested, homogenized, and serially diluted for plating on appropriate agar to determine the number of colony-forming units (CFU) per gram of lung tissue.
-
Secondary Endpoint - Histopathology: A portion of the lung tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). A pathologist blinded to the treatment groups should score the slides for inflammation, edema, and tissue necrosis.
-
Survival Study: A separate cohort of animals for each group is used to monitor survival over a period of 7-14 days. This provides a clear, clinically relevant measure of overall efficacy.
Data Presentation and Pharmacodynamic Insights
The efficacy of an antibiotic is not just about its raw power but is intrinsically linked to its pharmacokinetic and pharmacodynamic (PK/PD) properties. Fluoroquinolones like Pazufloxacin typically exhibit concentration-dependent killing, where the key PK/PD indices are ƒAUC24/MIC and ƒCmax/MIC.[16][17][21] In contrast, β-lactams like Ceftazidime show time-dependent killing, with efficacy best correlated to the time the free drug concentration remains above the MIC (ƒT>MIC).[22]
Table 1: Key Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Pazufloxacin | Ceftazidime | Rationale |
|---|---|---|---|
| Class | Fluoroquinolone | Cephalosporin (3rd Gen) | Different mechanisms of action and resistance profiles. |
| Killing Action | Concentration-dependent | Time-dependent | Dictates the most relevant PK/PD index for predicting efficacy. |
| Primary PK/PD Index | ƒAUC24/MIC, ƒCmax/MIC | ƒT > MIC | Essential for optimizing dosing regimens to maximize effect and minimize resistance. |
| Reported Target (P. aeruginosa) | ƒAUC24/MIC > 46 (stasis)[17] | ƒT > MIC > 45-50% | These targets, derived from preclinical models, are crucial for designing effective treatment strategies. |
Table 2: Illustrative Efficacy Data on Lung Bacterial Load (24h)
| Treatment Group | Mean Log10 CFU/gram Lung (± SD) | P-value vs. Vehicle | P-value vs. Ceftazidime |
|---|---|---|---|
| Vehicle Control | 8.2 (± 0.5) | - | - |
| Pazufloxacin (50 mg/kg) | 4.1 (± 0.7) | <0.001 | 0.04 |
| Ceftazidime (50 mg/kg) | 5.3 (± 0.9) | <0.001 | - |
Table 3: Illustrative Survival Data (7 Days)
| Treatment Group | Survival Rate (%) | P-value vs. Vehicle |
|---|---|---|
| Vehicle Control | 10% | - |
| Pazufloxacin (50 mg/kg) | 90% | <0.001 |
| Ceftazidime (50 mg/kg) | 70% | <0.01 |
Discussion: Synthesizing the Evidence
Based on the illustrative data, Pazufloxacin demonstrated superior efficacy in this preclinical model, evidenced by a greater reduction in pulmonary bacterial load and a higher survival rate compared to Ceftazidime. Several factors could explain this potential outcome:
-
Mechanism and Spectrum: While both drugs are effective against P. aeruginosa, the dual-targeting mechanism of Pazufloxacin on DNA synthesis may result in more rapid bactericidal activity compared to the cell-wall synthesis inhibition by Ceftazidime.[10][13]
-
Pharmacokinetics: Pazufloxacin is known for its wide distribution into body tissues, including the lungs.[3] Achieving high concentrations at the site of infection is critical for efficacy, especially for concentration-dependent antibiotics.
-
Model Specifics: The acute, high-inoculum nature of this model may favor a drug with rapid, concentration-dependent killing. The relative performance could differ in models of chronic infection or with different bacterial pathogens.
It is crucial to recognize that these findings are from a preclinical model and cannot be directly extrapolated to human clinical outcomes without further investigation.[23] Clinical studies have compared Pazufloxacin and Ceftazidime in patients with bacterial pneumonia, showing comparable clinical efficacy rates, although bacteriological eradication rates have sometimes differed.[24][25] This highlights the complexity of translating preclinical advantages into clinical superiority.
Conclusion for the Researcher
This guide provides a detailed, scientifically-grounded framework for the in vivo comparison of Pazufloxacin and Ceftazidime in a murine pneumonia model. By adhering to these protocols and understanding the underlying principles of pharmacology and microbiology, researchers can generate reliable and insightful data. Such studies are indispensable for characterizing the therapeutic potential of antimicrobial agents and for making informed decisions in the long journey of drug development.
References
- Drugs.com. Ceftazidime: Package Insert / Prescribing Information. [URL: https://www.drugs.com/pro/ceftazidime.html]
- NINGBO INNO PHARMCHEM CO.,LTD. The Ceftazidime Mechanism of Action: How it Fights Bacterial Invaders. [URL: https://www.inno-pharmchem.com/news/the-ceftazidime-mechanism-of-action-how-it-fights-bacterial-invaders-34079126.html]
- Patsnap Synapse. What is the mechanism of Pazufloxacin Mesilate?. [URL: https://synapse.patsnap.
- PubMed. Ceftazidime Combined with Bifico Improves Therapeutic Efficacy and Intestinal Safety in a Mouse Model of Pseudomonas aeruginosa Pneumonia. [URL: https://pubmed.ncbi.nlm.nih.gov/39535697/]
- Patsnap Synapse. What is the mechanism of Ceftazidime?. [URL: https://synapse.patsnap.com/ask/what-is-the-mechanism-of-ceftazidime-a-yux]
- MIMS Singapore. Pazufloxacin: Uses, Dosage, Side Effects and More. [URL: https://www.mims.com/singapore/drug/info/pazufloxacin?mtype=generic]
- Wikipedia. Ceftazidime. [URL: https://en.wikipedia.org/wiki/Ceftazidime]
- Patsnap Synapse. What is Pazufloxacin Mesilate used for?. [URL: https://synapse.patsnap.
- Pediatric Oncall. Ceftazidime - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [URL: https://www.
- Scribd. Pazufloxacin: Antibacterial Efficacy and Use. [URL: https://www.scribd.com/document/378716169/Pazufloxacin-pdf]
- MDPI. Concentration-Dependent Activity of Pazufloxacin against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study. [URL: https://www.mdpi.com/2079-6382/11/7/982]
- ASM Journals. Efficacies of Ceftazidime-Avibactam and Ceftazidime against Pseudomonas aeruginosa in a Murine Lung Infection Model. [URL: https://journals.asm.org/doi/10.1128/AAC.01739-13]
- PubMed. Animal models of Klebsiella pneumoniae mucosal infections. [URL: https://pubmed.ncbi.nlm.nih.gov/38487236/]
- MedChemExpress. Pazufloxacin (T3761) | Antimicrobial Agent. [URL: https://www.medchemexpress.com/pazufloxacin.html]
- PubMed. [Clinical pharmacokinetics/pharmacodynamics study on pazufloxacin methanesulphonate injection]. [URL: https://pubmed.ncbi.nlm.nih.gov/22888636/]
- NIH National Library of Medicine. Animal models of Klebsiella pneumoniae mucosal infections. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11022171/]
- PubMed. Ceftazidime Combined with Bifico Improves Therapeutic Efficacy and Intestinal Safety in a Mouse Model of Pseudomonas aeruginosa Pneumonia. [URL: https://pubmed.ncbi.nlm.nih.gov/39535697/]
- PubMed. Concentration-Dependent Activity of Pazufloxacin against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study. [URL: https://pubmed.ncbi.nlm.nih.gov/35884236/]
- International Journal of Pharmaceutical Sciences. A Comparative Analysis of Cephalosporins, Macrolides and Fluoroquinolones in the Management of Respiratory Infection: Prescription Trends and Clinical Outcomes. [URL: https://ijps.com.pk/index.php/ijps/article/view/154]
- ResearchGate. (PDF) Animal models of Klebsiella pneumoniae mucosal infections. [URL: https://www.researchgate.net/publication/378593455_Animal_models_of_Klebsiella_pneumoniae_mucosal_infections]
- PubMed. Pharmacokinetics and pharmacodynamic target attainment of intravenous pazufloxacin in the bile of patients undergoing biliary pancreatic surgery. [URL: https://pubmed.ncbi.nlm.nih.gov/24552254/]
- Benchchem. An In-depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Properties of Pazufloxacin. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-on-the-pharmacokinetic-and-pharmacodynamic-properties-of-pazufloxacin]
- ResearchGate. Clinical evaluation of pazufloxacin mesilate for bacterial pneumonia: Phase III comparative study of pazufloxacin mesilate versus ceftazidime. [URL: https://www.researchgate.
- bioRxiv. An Animal Model to Study Klebsiella pneumoniae Gastro-Intestinal Colonization and Host-to-Host Transmission. [URL: https://www.biorxiv.org/content/10.1101/2020.02.04.934469v1]
- ASM Journals. Comparison of β-Lactam and Macrolide Combination Therapy versus Fluoroquinolone Monotherapy in Hospitalized Veterans Affairs Patients with Community-Acquired Pneumonia. [URL: https://journals.asm.org/doi/10.1128/AAC.48.10.3881-3886.2004]
- MDPI. Bacteriophage Therapy Against Klebsiella Pneumoniae. [URL: https://www.mdpi.com/2076-2607/12/7/1301]
- ResearchGate. Results of the in vivo efficacy studies utilizing the ceftazidime (CAZ)... [URL: https://www.researchgate.net/figure/Results-of-the-in-vivo-efficacy-studies-utilizing-the-ceftazidime-CAZ-and_fig1_264147076]
- Okayama University Scientific Achievement Repository. Basic and clinical studies of pazufloxacin in respiratory infections. [URL: https://ousar.lib.okayama-u.ac.jp/en/54316]
- ResearchGate. Clinical evaluation of pazufloxacin mesilate for chronic respiratory tract infections: Phase III comparative study of pazufloxacin mesilate versus ceftazidime. [URL: https://www.researchgate.
- PubMed Central. In vitro, in vivo and clinical studies comparing the efficacy of ceftazidime-avibactam monotherapy with ceftazidime-avibactam-containing combination regimens against carbapenem-resistant Enterobacterales and multidrug-resistant Pseudomonas aeruginosa isolates or infections: a scoping review. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10488611/]
- ASM Journals. Clinical Benefit of Appropriate Empirical Fluoroquinolone Therapy for Adults with Community-Onset Bacteremia in Comparison with Third-Generation-Cephalosporin Therapy. [URL: https://journals.asm.org/doi/10.1128/AAC.01662-07]
- Frontiers. The efficacy and safety of ceftazidime/avibactam or polymyxin B based regimens for carbapenem-resistant Pseudomonas aeruginosa infection: a multicenter real-world and propensity score-matched study. [URL: https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1357607/full]
- PubMed. Community-acquired pneumonia: impact of empirical antibiotic therapy without respiratory fluoroquinolones nor third-generation cephalosporins. [URL: https://pubmed.ncbi.nlm.nih.gov/26781498/]
- Benchchem. Application of Pazufloxacin in treating respiratory tract infections. [URL: https://www.benchchem.
- The Annals of Pharmacotherapy. Fluoroquinolone Treatment of Community-Acquired Pneumonia: A Meta-Analysis. [URL: https://journals.sagepub.com/doi/10.1345/aph.1C333]
- VCA Animal Hospitals. Ceftazidime. [URL: https://vcahospitals.com/know-your-pet/ceftazidime]
- PubMed. [Ceftazidime on animal experimental models]. [URL: https://pubmed.ncbi.nlm.nih.gov/2973583/]
- Today's Veterinary Practice. Treating Bacterial Pneumonia in Dogs and Cats. [URL: https://todaysveterinarypractice.
- World's Veterinary Journal. The Pharmacokinetics of Ceftazidime Following its Intravenous Administration in Dogs. [URL: https://wvj.science-line.com/attachments/article/118/WVJ_13(4)_1003-1010,%20Dec%2025,%202023.pdf]
- PubMed. Comparison of pefloxacin with ceftazidime in severe bronchopulmonary infections. [URL: https://pubmed.ncbi.nlm.nih.gov/2122606/]
- PubMed. [Controlled Randomized Prospective Study of a Ceftazidime-Pefloxacin Combination Versus a Ceftazidime-Amikacin Combination in the Empirical Treatment of Nosocomial Pneumonias and Septicemias of Resuscitation. Preliminary Results]. [URL: https://pubmed.ncbi.nlm.nih.gov/2973579/]
- MDPI. Efficacy and Safety of Ceftazidime–Avibactam Alone versus Ceftazidime–Avibactam Plus Fosfomycin for the Treatment of Hospital-Acquired Pneumonia and Ventilator-Associated Pneumonia: A Multicentric Retrospective Study from the SUSANA Cohort. [URL: https://www.mdpi.com/2079-6382/13/7/929]
Sources
- 1. Ceftazidime Combined with Bifico Improves Therapeutic Efficacy and Intestinal Safety in a Mouse Model of Pseudomonas aeruginosa Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceftazidime Combined with Bifico Improves Therapeutic Efficacy and Intestinal Safety in a Mouse Model of Pseudomonas aeruginosa Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. drugs.com [drugs.com]
- 6. nbinno.com [nbinno.com]
- 7. Ceftazidime - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Pazufloxacin Mesilate? [synapse.patsnap.com]
- 9. mims.com [mims.com]
- 10. What is Pazufloxacin Mesilate used for? [synapse.patsnap.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. What is the mechanism of Ceftazidime? [synapse.patsnap.com]
- 13. Ceftazidime - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 14. Animal models of Klebsiella pneumoniae mucosal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Concentration-Dependent Activity of Pazufloxacin against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Animal models of Klebsiella pneumoniae mucosal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 19. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 20. wvj.science-line.com [wvj.science-line.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. journals.asm.org [journals.asm.org]
- 23. [Ceftazidime on animal experimental models] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
The Synergistic Efficacy of Pazufloxacin in Combination with Anti-MRSA Agents: A Comparative Guide for Researchers
In the landscape of antimicrobial resistance, Methicillin-resistant Staphylococcus aureus (MRSA) remains a formidable challenge for clinicians and researchers alike. The quest for effective therapeutic strategies has led to the exploration of combination therapies, aiming to enhance efficacy, overcome resistance, and reduce the potential for the emergence of further resistance. This guide provides an in-depth technical comparison of the efficacy of pazufloxacin, a fluoroquinolone antibiotic, in combination with various anti-MRSA agents. We will delve into the available experimental data, propose potential mechanisms of synergistic action, and provide detailed protocols for the evaluation of such combinations in a research setting.
Introduction: The Rationale for Combination Therapy
Pazufloxacin, a synthetic fluoroquinolone, exerts its bactericidal effect by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. While effective against a range of pathogens, its use as a monotherapy for MRSA can be limited by pre-existing resistance or the development of resistance during treatment. The primary rationale for combining pazufloxacin with established anti-MRSA agents, such as glycopeptides (vancomycin, teicoplanin) and aminoglycosides (arbekacin), is to achieve a synergistic or additive effect. This can manifest as a lowering of the minimum inhibitory concentrations (MICs) of one or both drugs, a more rapid bactericidal effect, and a reduced likelihood of selecting for resistant subpopulations.
The proposed basis for this synergy often lies in the complementary mechanisms of action of the combined agents. For instance, an agent that damages the bacterial cell wall could facilitate the entry of a second agent that targets an intracellular process. Another potential mechanism, which we will explore in this guide, is the inhibition of bacterial efflux pumps by one agent, leading to increased intracellular accumulation and potency of the partner drug.
Comparative In Vitro Efficacy: A Review of Experimental Data
The checkerboard microdilution assay is a cornerstone for in vitro synergy testing, allowing for the determination of the Fractional Inhibitory Concentration Index (FICI). The FICI is a quantitative measure of the interaction between two drugs, with synergy typically defined as an FICI of ≤ 0.5.
Several studies have investigated the in vitro efficacy of pazufloxacin in combination with various anti-MRSA drugs against clinical isolates, including beta-lactam antibiotic-induced vancomycin-resistant MRSA (BIVR). The findings from these checkerboard-based studies are summarized below.
Table 1: Summary of In Vitro Synergy and Additive Effects of Pazufloxacin Combinations against MRSA
| Combination Partner | Number of Strains Tested | % Synergy | % Additive Effect | % Indifference | % Antagonism | Citation(s) |
| Vancomycin (VCM) | 26 | 0% | 50% | >60% | 0% | [1][2] |
| Teicoplanin (TEIC) | 26 | 4% | 92% | <4% | 0% | [1][2] |
| Arbekacin (ABK) | 26 | 15% | 50% | >60% | 0% | [1][2] |
| Minocycline (MINO) | 26 | 15% | 31% | - | 12% | [1] |
Note: Data is synthesized from studies where specific FICI values were not consistently reported in the abstracts. The percentages reflect the proportion of strains exhibiting the respective interaction.
From this data, it is evident that the combination of pazufloxacin with teicoplanin shows a high degree of additive and synergistic activity. The combination with arbekacin also demonstrates a notable level of synergy and additive effects. While no synergy was observed with vancomycin in one study, a significant additive effect was noted in 50% of the strains tested[1]. It is important to note that antagonism was observed in a minority of strains when pazufloxacin was combined with minocycline[1].
Proposed Mechanism of Synergistic Action: The Efflux Pump Inhibition Hypothesis
While the precise molecular mechanisms underlying the observed synergy between pazufloxacin and anti-MRSA agents have not been fully elucidated for pazufloxacin itself, a plausible hypothesis can be formulated based on the known activities of other fluoroquinolones and the resistance mechanisms of MRSA. One of the key mechanisms of resistance in MRSA is the active efflux of antimicrobial agents from the bacterial cell via efflux pumps, such as NorA. Fluoroquinolones are known substrates for some of these pumps.
It is hypothesized that pazufloxacin may act as a competitive inhibitor of certain efflux pumps in MRSA. By binding to the pump, pazufloxacin could reduce the expulsion of the partner anti-MRSA drug (e.g., teicoplanin or arbekacin), leading to its increased intracellular accumulation and enhanced efficacy at its target site. This proposed mechanism is depicted in the diagram below.
Caption: Checkerboard Assay Workflow.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agents: Prepare stock solutions of pazufloxacin and the partner anti-MRSA agent in an appropriate solvent at a concentration at least 10 times the expected MIC.
-
MIC Determination: Determine the MIC of each drug individually against the test MRSA strain(s) using a standard broth microdilution method.
-
Plate Preparation: In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) to each well.
-
Drug Dilution:
-
Along the x-axis (e.g., columns 2-11), create serial twofold dilutions of pazufloxacin.
-
Along the y-axis (e.g., rows B-G), create serial twofold dilutions of the partner anti-MRSA agent.
-
This creates a "checkerboard" of drug concentrations. Wells in column 1 should contain only dilutions of the partner agent, and wells in row A should contain only dilutions of pazufloxacin. Well H12 serves as a growth control (no drug).
-
-
Inoculum Preparation: Prepare a bacterial suspension of the MRSA strain equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading and FICI Calculation:
-
After incubation, determine the MIC of each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC for each drug: FIC = MIC of drug in combination / MIC of drug alone.
-
Calculate the FICI: FICI = FIC of pazufloxacin + FIC of partner agent.
-
Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; and FICI > 4 indicates antagonism.
-
Time-Kill Assay for Bactericidal Activity
The time-kill assay provides dynamic information about the rate of bacterial killing by antimicrobial agents, alone and in combination.
Caption: Time-Kill Assay Workflow.
Step-by-Step Methodology:
-
Preparation: Prepare tubes containing CAMHB with the following: a growth control (no drug), pazufloxacin alone at a clinically relevant concentration (e.g., 1x or 2x MIC), the partner anti-MRSA agent alone at a similar concentration, and the combination of both drugs at the same concentrations.
-
Inoculation: Inoculate each tube with the MRSA test strain to a final density of approximately 5 x 10^5 CFU/mL.
-
Incubation and Sampling: Incubate the tubes at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.
-
Quantification: Perform serial dilutions of each aliquot and plate onto Mueller-Hinton agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is defined as a ≥ 2-log10 decrease in the CFU/mL at 24 hours by the combination compared with the most active single agent. Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
In Vivo Efficacy: A Critical Data Gap
A thorough review of the available literature did not yield any in vivo studies evaluating the efficacy of pazufloxacin in combination with anti-MRSA agents in animal models of infection. This represents a significant gap in our understanding of the potential clinical utility of these combinations. While in vitro data are crucial for initial screening and hypothesis generation, in vivo studies are essential to assess the pharmacokinetics, pharmacodynamics, and ultimately, the therapeutic efficacy of drug combinations in a complex biological system. Future research should prioritize the evaluation of promising in vitro combinations in relevant animal models of MRSA infection, such as murine sepsis or thigh infection models.
Conclusion and Future Directions
The available in vitro evidence suggests that pazufloxacin, when combined with certain anti-MRSA agents, particularly teicoplanin and arbekacin, exhibits promising additive and synergistic activity. The proposed mechanism of efflux pump inhibition provides a rational basis for these observations, though this hypothesis requires direct experimental validation for pazufloxacin.
For researchers and drug development professionals, the path forward is clear. There is a compelling need for more detailed in vitro studies to provide specific MIC and FICI data across a broader range of clinical MRSA isolates. Mechanistic studies are crucial to confirm or refute the efflux pump inhibition hypothesis. Most importantly, the transition from in vitro promise to potential clinical application necessitates well-designed in vivo studies to evaluate the therapeutic efficacy and safety of these combinations. The protocols and comparative data presented in this guide offer a foundational framework for these future investigations, which are vital in the ongoing battle against multidrug-resistant MRSA.
References
-
Yanagisawa, C., Hanaki, H., Oishi, T., Uehara, K., Yamaguchi, Y., Matui, H., & Sunakawa, K. (2005). [Combination effect of pazufloxacin and anti-MRSA drugs against beta-lactam antibiotic induced vancomycin-resistant MRSA (BIVR)]. Japanese journal of antibiotics, 58(1), 11–16. [Link]
-
Maekawa, M., Takahashi, K., Takahata, M., & Minami, S. (2002). [In vitro combination effect of pazufloxacin with various antibiotics against Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus]. Japanese journal of antibiotics, 55(4), 440–445. [Link]
Sources
Defining the Therapeutic Window of Pazufloxacin: A Comparative Guide for Preclinical Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Precise Therapeutic Window Validation in Antibiotic Development
The escalating crisis of antimicrobial resistance necessitates a rigorous and nuanced approach to the development of new antibacterial agents. Pazufloxacin, a potent fluoroquinolone antibiotic, has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including some resistant strains.[1][2] Its mechanism of action, like other fluoroquinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1] However, the successful translation of in vitro potency to in vivo efficacy and safety hinges on the precise definition of its therapeutic window. This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of pazufloxacin's performance in preclinical infection models, offering a comparative perspective against other key fluoroquinolones to aid in the design and interpretation of future studies.
The therapeutic window of an antibiotic is the dosage range that produces the desired therapeutic effect without causing unacceptable toxicity. Establishing this window early in preclinical development is paramount for predicting clinical success and ensuring patient safety. This guide will delve into the experimental data that helps define this critical parameter for pazufloxacin, focusing on its efficacy in relevant infection models and its toxicological profile.
Mechanism of Action: A Dual-Targeting Approach
Pazufloxacin's bactericidal activity stems from its ability to inhibit two crucial bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism is a hallmark of the fluoroquinolone class and is essential for disrupting bacterial DNA replication and repair, ultimately leading to cell death.[1]
Caption: Pazufloxacin's dual inhibition of DNA gyrase and topoisomerase IV.
Preclinical Efficacy: Insights from In Vivo Infection Models
The neutropenic murine thigh infection model is a cornerstone for evaluating the in vivo efficacy of antibiotics, as it minimizes the influence of the host immune system, thereby providing a clear assessment of the drug's direct antibacterial activity. A pivotal study in this model has defined the key pharmacokinetic/pharmacodynamic (PK/PD) indices that correlate with pazufloxacin's efficacy against Pseudomonas aeruginosa.[3]
For fluoroquinolones, the ratio of the free drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC24/MIC) and the ratio of the maximum free drug concentration to the MIC (fCmax/MIC) are the most predictive parameters of efficacy.[3]
Key Efficacy Targets for Pazufloxacin against P. aeruginosa
A study by Yokoyama et al. (2022) established the following PK/PD targets for pazufloxacin against P. aeruginosa in a neutropenic murine thigh infection model:[3]
| Efficacy Endpoint | fAUC24/MIC Target | fCmax/MIC Target |
| Bacteriostatic (Stasis) | 46.1 | 5.5 |
| 1-log10 CFU Reduction | 63.8 | 7.1 |
| 2-log10 CFU Reduction | 100.8 | 10.8 |
These values are instrumental in designing dosing regimens for further preclinical and clinical studies, aiming to achieve specific levels of bacterial killing.
Comparative Preclinical Efficacy: A Landscape of Indirect Evidence
Direct head-to-head preclinical studies comparing pazufloxacin with other fluoroquinolones in various infection models are not extensively available in the public domain. However, by synthesizing data from independent studies, we can construct a comparative overview.
Systemic Infections:
In a murine model of systemic infection, levofloxacin and ciprofloxacin demonstrated comparable efficacy against P. aeruginosa, with 50% effective doses (ED50) ranging from 2.09 to 16.98 mg/kg and 2.34 to 13.18 mg/kg, respectively, depending on the dosing regimen.[4] While a direct comparison with pazufloxacin is lacking, a study in mice with systemic infections caused by multidrug-resistant bacteria reported pazufloxacin to be therapeutically effective.[5]
Pneumonia Models:
In a neutropenic guinea pig model of P. aeruginosa pneumonia, ciprofloxacin was as effective as the combination of ceftazidime and tobramycin.[6] For levofloxacin, a study in a murine pneumonia model of P. aeruginosa infection determined that fAUC/MIC ratios of 12.4 to 127.6 were required for stasis to a 3-log10 kill.[7] Although direct comparative data for pazufloxacin in a pneumonia model is scarce, its demonstrated potent in vitro activity against respiratory pathogens suggests potential for efficacy.
Urinary Tract Infection (UTI) Models:
A study in a murine UTI model with a ciprofloxacin-resistant E. coli strain showed that omadacycline was more effective than ciprofloxacin.[8] While specific preclinical data for pazufloxacin in a UTI model is limited, clinical studies have shown its efficacy in treating complicated UTIs, with overall clinical efficacy rates comparable to ceftazidime.[9]
Protocol for a Neutropenic Murine Thigh Infection Model
This protocol is a standard method for determining the in vivo efficacy of an antibiotic.
Caption: Workflow for the neutropenic murine thigh infection model.
Step-by-Step Methodology:
-
Induction of Neutropenia: Mice (e.g., ICR strain) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.
-
Bacterial Inoculation: A logarithmic-phase culture of the test organism (e.g., P. aeruginosa ATCC 27853) is prepared. A specific inoculum size (e.g., 10^6 to 10^7 CFU) is injected into the thigh muscle of each mouse.
-
Antibiotic Administration: At a set time post-infection (e.g., 2 hours), pazufloxacin or a comparator antibiotic is administered, typically subcutaneously, at various dose levels.
-
Sample Collection: At predetermined time points (e.g., 24 hours post-treatment), mice are euthanized. The infected thigh muscle is aseptically removed and homogenized.
-
Bacterial Quantification: The thigh homogenate is serially diluted and plated on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.
-
Pharmacokinetic Analysis: Blood samples are collected at various time points after drug administration to determine the concentration-time profile of the antibiotic.
-
PK/PD Analysis: The relationship between the PK/PD indices (fAUC24/MIC, fCmax/MIC) and the change in bacterial load is modeled to determine the targets for efficacy.[3]
The Other Side of the Window: Preclinical Safety and Toxicology
Defining the therapeutic window requires a thorough understanding of an antibiotic's potential for toxicity. While extensive, direct comparative toxicology data for pazufloxacin against other fluoroquinolones in preclinical models is limited, available studies provide important insights.
Acute Toxicity
Subchronic Toxicity
A study investigating the effects of repeated oral administration of pazufloxacin (10 mg/kg every 12 hours) in rabbits for 21 days revealed a potential for inducing oxidative stress.[5] The study observed a significant decrease in reduced glutathione levels and significant lipid peroxidation.[5] This suggests that at therapeutic doses, pazufloxacin may have an impact on the antioxidant status of the host, a factor to consider in long-term therapy.
Phototoxicity
Phototoxicity is a known class effect of fluoroquinolones. A comparative in vivo study in guinea pigs demonstrated that pazufloxacin mesilate had the weakest phototoxic potential compared to several other fluoroquinolones, including ciprofloxacin and sparfloxacin.[12] The grade of skin erythema after UVA irradiation was lowest for the pazufloxacin-treated group.[12]
Comparative Summary and Clinical Context
While direct preclinical comparative data is sparse, clinical studies provide a valuable bridge to understanding the relative performance of pazufloxacin.
| Comparator | Infection Type | Clinical Study Outcome | Reference |
| Levofloxacin | Acute Respiratory & Urinary Tract Infections | Pazufloxacin showed comparable efficacy and safety to levofloxacin. | [10] |
| Ceftazidime | Chronic Respiratory Tract Infections | Pazufloxacin demonstrated high efficacy, comparable to ceftazidime. | [13] |
| Ceftazidime | Complicated Urinary Tract Infections | Pazufloxacin showed no significant difference in clinical efficacy compared to ceftazidime. | [9] |
| Moxifloxacin & Gatifloxacin | Bacterial Conjunctivitis | Pazufloxacin ophthalmic solution showed similar rates of bacterial eradication and clinical remission compared to moxifloxacin and gatifloxacin. | [3] |
These clinical findings suggest that pazufloxacin's efficacy is on par with other commonly used antibiotics for various infections. The favorable safety profile observed in these studies, particularly the lower incidence of adverse events compared to some comparators, further supports its therapeutic potential.[2]
Conclusion: A Promising Therapeutic Agent with a Need for Further Preclinical Elucidation
Pazufloxacin stands as a promising fluoroquinolone with a broad spectrum of activity and demonstrated clinical efficacy. The established PK/PD targets against P. aeruginosa in the neutropenic murine thigh model provide a solid foundation for optimizing dosing strategies to maximize its bactericidal effects. Furthermore, its comparatively low phototoxicity is a notable advantage within its class.
However, to fully delineate its therapeutic window and optimize its development, further direct, head-to-head preclinical comparative studies are warranted. Specifically, studies comparing the efficacy and safety of pazufloxacin against other leading fluoroquinolones in standardized models of pneumonia, sepsis, and urinary tract infections would provide invaluable data for a more precise positioning of this agent in the therapeutic armamentarium. A comprehensive understanding of its dose-dependent toxicity, including a definitive LD50, would further solidify the boundaries of its therapeutic window.
As the landscape of antimicrobial resistance continues to evolve, a robust preclinical data package is essential for the successful clinical development of new antibiotics. The information presented in this guide serves as a critical resource for researchers to design and interpret studies aimed at fully validating the therapeutic potential of pazufloxacin.
References
-
Kato M, Furuhama K, Yoshida M, Akahane K, Takayama S. [LD50 value, phototoxicity and convulsion induction test of the new quinolone antibacterial agent (S)-10-[(S)-(8-amino-6-azaspiro[2][3]octan-6-yl)]-9-fluoro-2, 3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][3][10]benzoxazine-6-carboxyl Ic acid hemihydrate in laboratory animals]. Arzneimittelforschung. 1996;46(7):723-727.
- Nomura N, Mitsuyama J, Furuta Y, et al. [In vitro and in vivo antibacterial activities of pazufloxacin mesilate, a new injectable quinolone]. Jpn J Antibiot. 2002;55(4):412-439.
-
Pazufloxacin.pdf. Scribd. Accessed January 15, 2026. [Link]
- Yokoyama Y, Matsumoto K, Ikawa K, et al. Concentration-Dependent Activity of Pazufloxacin against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study. Antibiotics (Basel). 2022;11(7):982. Published 2022 Jul 21. doi:10.3390/antibiotics11070982
-
A multicenter randomized controlled clinical study of pazufloxacin mesilate versus levofloxacin in the treatment of acute respiratory and urinary tract infections. ResearchGate. Accessed January 15, 2026. [Link]
-
Clinical evaluation of pazufloxacin mesilate for chronic respiratory tract infections: Phase III comparative study of pazufloxacin mesilate versus ceftazidime. ResearchGate. Accessed January 15, 2026. [Link]
-
A systematic review and meta-analysis of the efficacy and safety of injectable pazufloxacin. Accessed January 15, 2026. [Link]
-
A comparative study of pazufloxacin mesilate (T-3762) and ceftazidime (CAZ) in the treatment of complicated urinary tract infections. Kyushu University. Accessed January 15, 2026. [Link]
- Efficacy and Safety of 0.6% Pazufloxacin Ophthalmic Solution Versus Moxifloxacin 0.5% and Gatifloxacin 0.5% in Subjects with Bacterial Conjunctivitis: A Randomized Clinical Trial. J Ocul Pharmacol Ther. 2018;34(3):251-258. doi:10.1089/jop.2017.0056
- Comparative Studies of Fluoroquinolones in the Treatment of Urinary Tract Infections. Rev Infect Dis. 1989;11 Suppl 5:S1124-S1136.
-
RTECS NUMBER-XH8350000-Chemical Toxicity Database. Accessed January 15, 2026. [Link]
- Precision Profiling of Disease Progression in Murine Models of Sepsis and Septic Shock. Int J Mol Sci. 2022;23(21):13465. Published 2022 Nov 2. doi:10.3390/ijms232113465
-
Moxifloxacin protection against sepsis. (A) Survival of C57BL/6 WT mice... ResearchGate. Accessed January 15, 2026. [Link]
- [Phototoxicity studies of pazufloxacin mesilate, a novel parenteral quinolone antimicrobial agent--in vitro and in vivo studies]. Arzneimittelforschung. 1999;49(6):507-514.
- Therapeutic Efficacy of Moxifloxacin in a Murine Model of Severe Systemic Mixed Infection With Escherichia Coli and Bacteroides Fragilis. Infection. 2002;30(4):229-232. doi:10.1007/s15010-002-2114-x
- Current Murine Models of Sepsis. Surg Infect (Larchmt). 2016;17(4):385-393. doi:10.1089/sur.2016.056
- Efficacy of ciprofloxacin in animal models of infection: endocarditis, meningitis, and pneumonia. Am J Med. 1989;87(5A):16S-19S.
- Comparative Efficacies of Levofloxacin and Ciprofloxacin Against Streptococcus Pneumoniae in a Mouse Model of Experimental Septicaemia. J Antimicrob Chemother. 1998;42(4):511-514. doi:10.1093/jac/42.4.511
- In vivo oral efficacy of levofloxacin for treatment of systemic Pseudomonas aeruginosa infections in a murine model of septicemia. Antimicrob Agents Chemother. 1995;39(3):630-635. doi:10.1128/AAC.39.3.630
-
Current prospects of fluoroquinolones: pazufloxacin. A review. Semantic Scholar. Accessed January 15, 2026. [Link]
- Antibiotic treatment in a murine model of sepsis: impact on cytokines and endotoxin release. Braz J Med Biol Res. 2005;38(1):101-109. doi:10.1590/s0100-879x2005000100012
- Pharmacokinetics of pazufloxacin in buffalo calves after single subcutaneous administration. Indian J Anim Sci. 2015;85(3):248-250.
- Effects of Repeated Oral Administration of Pazufloxacin Mesylate and Meloxicam on the Antioxidant Status in Rabbits. J Am Assoc Lab Anim Sci. 2014;53(4):399-403.
-
Concentration-Dependent Activity of Pazufloxacin against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study. MDPI. Accessed January 15, 2026. [Link]
- Acute Oral Toxicity of the New Quinolone Antibacterial Agent Levofloxacin in Mice, Rats and Monkeys. Arzneimittelforschung. 1992;43(3A):365-366.
- In Vivo Bioluminescent Monitoring of Therapeutic Efficacy and Pharmacodynamic Target Assessment of Antofloxacin against Escherichia coli in a Neutropenic Murine Thigh Infection Model. Antimicrob Agents Chemother. 2018;62(10):e00831-18. Published 2018 Sep 24. doi:10.1128/AAC.00831-18
- Efficacy of ciprofloxacin in animal models of infection: endocarditis, meningitis, and pneumonia. Am J Med. 1989;87(5A):16S-19S.
- Efficacy and safety of levofloxacin in the context of other contemporary fluoroquinolones: a review. Drug Des Devel Ther. 2010;4:147-159. Published 2010 Jun 22. doi:10.2147/dddt.s5965
- Evaluation of Immunocompetent Urinary Tract Infected Balb/C Mouse Model For the Study of Antibiotic Resistance Development Using Escherichia Coli CFT073 Infection. Antibiotics (Basel). 2019;8(4):168. Published 2019 Sep 28. doi:10.3390/antibiotics8040168
-
Pharmacokinetics of pazufloxacin in buffalo calves after single subcutaneous administration. Accessed January 15, 2026. [Link]
- A Murine Model for Escherichia coli Urinary Tract Infection. Methods Mol Biol. 2014;1106:187-200. doi:10.1007/978-1-62703-731-5_15
- A Multicenter, Open-Label, Randomized Comparison of Levofloxacin and Azithromycin Plus Ceftriaxone in the Treatment of Adults Hospitalized With Moderate to Severe Community-Acquired Pneumonia. Clin Ther. 2004;26(11):1834-1845.
- Efficacy of Omadacycline against Escherichia coli in a Mouse Urinary Tract Infection Model. Antimicrob Agents Chemother. 2021;65(7):e00269-21. Published 2021 Jun 17. doi:10.1128/AAC.00269-21
-
Comparative efficacy of levofloxacin, azithromycin, and doxycycline prophylaxis and treatment in an experimental Ureaplasma murine lung infection model. ResearchGate. Accessed January 15, 2026. [Link]
- Pharmacodynamics of Levofloxacin in a Murine Pneumonia Model of Pseudomonas aeruginosa Infection: Determination of Epithelial Lining Fluid Targets. Antimicrob Agents Chemother. 2011;55(10):4797-4802. doi:10.1128/AAC.00445-11
Sources
- 1. trial.medpath.com [trial.medpath.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and Safety of 0.6% Pazufloxacin Ophthalmic Solution Versus Moxifloxacin 0.5% and Gatifloxacin 0.5% in Subjects with Bacterial Conjunctivitis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Repeated Oral Administration of Pazufloxacin Mesylate and Meloxicam on the Antioxidant Status in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative efficacy of besifloxacin and other fluoroquinolones in a prophylaxis model of penicillin-resistant Streptococcus pneumoniae rabbit endophthalmitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of Omadacycline against Escherichia coli in a Mouse Urinary Tract Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 10. LD50 value, phototoxicity and convulsion induction test of the new quinolone antibacterial agent (S)-10-[(S)-(8-amino-6-azaspiro[3,4]octan-6-yl)]-9-fluoro-2, 3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxyl ic acid hemihydrate in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of levofloxacin in the context of other contemporary fluoroquinolones: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Phototoxicity studies of pazufloxacin mesilate, a novel parenteral quinolone antimicrobial agent--in vitro and in vivo studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Pazufloxacin and Levofloxacin in the Management of Urinary Tract Infections: A Guide for Researchers and Clinicians
This guide provides an in-depth, evidence-based comparison of two prominent fluoroquinolone antibiotics, Pazufloxacin and Levofloxacin, for the treatment of urinary tract infections (UTIs). Designed for researchers, scientists, and drug development professionals, this document synthesizes findings from randomized controlled trials, outlines the mechanistic underpinnings of each drug, and presents detailed experimental protocols for the clinical evaluation of anti-infective agents in the context of UTIs.
Introduction: The Challenge of Urinary Tract Infections and the Role of Fluoroquinolones
Urinary tract infections represent a significant global health burden, affecting millions annually. The increasing prevalence of antimicrobial resistance among uropathogens necessitates a careful and evidence-based approach to antibiotic selection. Fluoroquinolones, a class of synthetic broad-spectrum antibiotics, have historically been a cornerstone in the management of UTIs due to their excellent oral bioavailability and broad coverage of common uropathogens. This guide focuses on a comparative analysis of two key fluoroquinolones: Pazufloxacin, a newer generation agent, and Levofloxacin, a widely established therapeutic option.
Mechanistic Deep Dive: How Pazufloxacin and Levofloxacin Combat Bacterial Proliferation
Both Pazufloxacin and Levofloxacin exert their bactericidal effects by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these topoisomerases, both drugs introduce double-strand breaks in the bacterial DNA, ultimately leading to cell death.
Figure 1: Mechanism of action of Pazufloxacin and Levofloxacin.
While their core mechanism is shared, subtle differences in their chemical structures can influence their affinity for bacterial enzymes and their spectrum of activity. Both are effective against a wide range of Gram-negative and Gram-positive bacteria commonly implicated in UTIs, such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.
Head-to-Head Clinical Efficacy: A Review of Randomized Controlled Trials
Direct comparative data from randomized controlled trials (RCTs) are crucial for informing clinical decisions. Here, we synthesize the findings from key studies that have evaluated Pazufloxacin versus Levofloxacin for the treatment of UTIs.
A multicenter, randomized controlled study comparing injectable Pazufloxacin to Levofloxacin for acute respiratory and urinary tract infections found no statistically significant differences in clinical efficacy between the two drugs.[1] In the cohort with urinary tract infections, the total cure and effective rates for Pazufloxacin were 71.9% and 93.0% respectively, compared to 67.8% and 83.1% for Levofloxacin.[1] The bacterial eradication rates were also comparable, with 97.6% for Pazufloxacin and 93.8% for Levofloxacin.[1]
Another pivotal Phase III, randomized, open-label, non-inferiority study evaluated sequential intravenous (IV) to oral therapy in adult patients with UTIs.[2][3] This study compared a regimen of IV Levofloxacin followed by oral Levofloxacin to IV Pazufloxacin followed by oral Levofloxacin. The results demonstrated the non-inferiority of IV Levofloxacin to IV Pazufloxacin. At the end of the IV treatment period, the microbial eradication rate was 93.7% in the Levofloxacin group and 89.5% in the Pazufloxacin group.[2][3]
Table 1: Comparative Efficacy of Pazufloxacin and Levofloxacin in UTIs from Randomized Controlled Trials
| Outcome Measure | Pazufloxacin | Levofloxacin | Study Reference |
| Clinical Cure Rate (UTI) | 71.9% | 67.8% | Zheng L, et al. 2008[1] |
| Clinical Effective Rate (UTI) | 93.0% | 83.1% | Zheng L, et al. 2008[1] |
| Bacterial Eradication Rate (UTI) | 97.6% | 93.8% | Zheng L, et al. 2008[1] |
| Microbial Eradication Rate (End of IV Tx) | 89.5% | 93.7% | Yasuda M, et al. 2016[2][3] |
Safety and Tolerability Profiles
Both Pazufloxacin and Levofloxacin are generally well-tolerated, with adverse event profiles consistent with the fluoroquinolone class.
In the comparative study by Zheng et al., the incidence of adverse reactions was similar between the two groups, with 12.1% in the Pazufloxacin group and 15.3% in the Levofloxacin group.[1] The most commonly reported adverse events for both drugs were gastrointestinal (nausea, diarrhea) and central nervous system effects (dizziness).[1] No serious adverse events were reported in this study for either drug.[1]
The Phase III sequential therapy trial also reported a comparable incidence of adverse drug reactions: 32.1% in the Pazufloxacin/Levofloxacin group and 34.6% in the Levofloxacin/Levofloxacin group.[2][3]
Table 2: Comparative Safety of Pazufloxacin and Levofloxacin in UTIs from Randomized Controlled Trials
| Adverse Event Profile | Pazufloxacin | Levofloxacin | Study Reference |
| Incidence of Adverse Reactions | 12.1% | 15.3% | Zheng L, et al. 2008[1] |
| Common Adverse Events | Nausea, diarrhea, dizziness, local stimulation, elevated transaminases | Nausea, diarrhea, dizziness, local stimulation, elevated transaminases | Zheng L, et al. 2008[1] |
| Incidence of Adverse Drug Reactions (Sequential Therapy) | 32.1% (PZFX/LVFX) | 34.6% (LVFX/LVFX) | Yasuda M, et al. 2016[2][3] |
It is important for clinicians and researchers to be aware of the class-wide warnings for fluoroquinolones, which include the risk of tendinitis and tendon rupture, peripheral neuropathy, and central nervous system effects.
Antimicrobial Resistance Landscape
The emergence of fluoroquinolone resistance among uropathogens is a growing concern that can limit the empirical use of these agents. Resistance rates can vary geographically and are influenced by local prescribing patterns.
Studies have shown that E. coli, the most common uropathogen, exhibits varying rates of resistance to Levofloxacin.[4] Some surveillance data indicate high resistance rates, particularly in certain regions and among specific patient populations.[4]
Data on Pazufloxacin resistance is also emerging. One study found that all urinary isolates of E. coli, including multidrug-resistant strains, were highly sensitive to Pazufloxacin and nitrofurantoin.[5] This suggests that Pazufloxacin may retain activity against some strains that are resistant to other fluoroquinolones, although more extensive surveillance is needed to confirm this.
Experimental Protocols for a Head-to-Head Randomized Controlled Trial
The design and execution of a robust randomized controlled trial are paramount for generating high-quality evidence. The following protocol is based on guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for clinical trials of antibacterial drugs for UTIs.
Study Design and Objectives
A prospective, multicenter, randomized, double-blind, non-inferiority trial is the gold standard for comparing two active antimicrobial agents.
-
Primary Objective: To compare the clinical and microbiological efficacy of Pazufloxacin and Levofloxacin in the treatment of adult patients with uncomplicated or complicated UTIs.
-
Secondary Objectives: To compare the safety and tolerability of the two agents and to assess the development of antimicrobial resistance during and after therapy.
Patient Population
Inclusion Criteria:
-
Adults (≥18 years of age) with a clinical diagnosis of UTI, supported by symptoms and urinalysis.
-
For complicated UTIs, evidence of a complicating factor (e.g., structural or functional abnormality of the genitourinary tract).
-
A pre-treatment urine culture with a significant colony count of a uropathogen.
Exclusion Criteria:
-
Known hypersensitivity to fluoroquinolones.
-
Pregnancy or lactation.
-
Severe renal impairment that would preclude the use of the study drugs at standard doses.
-
Concomitant use of other antimicrobial agents with activity against the suspected uropathogen.
Randomization and Blinding
Patients will be randomized in a 1:1 ratio to receive either Pazufloxacin or Levofloxacin. A central randomization system will be used to ensure allocation concealment. Double-blinding will be maintained by using identical-appearing study medications and placebos.
Interventions
-
Pazufloxacin Arm: Intravenous or oral Pazufloxacin at the approved dose and duration for UTIs.
-
Levofloxacin Arm: Intravenous or oral Levofloxacin at the approved dose and duration for UTIs.
The route of administration and duration of therapy will be determined by the severity of the infection and clinical response, as per standard clinical practice.
Outcome Measures
-
Primary Efficacy Endpoint: A composite of clinical cure (resolution of signs and symptoms of UTI) and microbiological eradication (negative urine culture) at the test-of-cure visit (typically 5-9 days after completion of therapy).
-
Secondary Efficacy Endpoints:
-
Clinical and microbiological outcomes at the late follow-up visit (typically 21-28 days after completion of therapy).
-
Time to symptom resolution.
-
-
Safety Endpoints: Incidence and severity of adverse events, changes in laboratory parameters, and vital signs.
Microbiological Methods
Urine samples for culture and susceptibility testing will be collected at baseline, during therapy (if clinically indicated), at the test-of-cure visit, and at the late follow-up visit. Susceptibility testing will be performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Isolates will be stored for further molecular characterization of resistance mechanisms if needed.
Statistical Analysis
The primary efficacy analysis will be performed on the microbiological intent-to-treat (m-ITT) population, which includes all randomized patients who had a baseline uropathogen. A non-inferiority margin will be pre-specified based on regulatory guidance. The safety analysis will be conducted on all patients who received at least one dose of the study drug.
Figure 2: Experimental workflow for a randomized controlled trial comparing Pazufloxacin and Levofloxacin for UTIs.
Conclusion and Future Directions
The available evidence from randomized controlled trials suggests that Pazufloxacin is a safe and effective treatment for urinary tract infections, with efficacy and safety profiles comparable to that of Levofloxacin. Both agents represent valuable options in the therapeutic armamentarium against UTIs.
However, the rising tide of antimicrobial resistance underscores the need for ongoing surveillance and the judicious use of all antibiotics, including fluoroquinolones. Future research should focus on large-scale, well-designed clinical trials to further delineate the comparative efficacy of these agents against resistant uropathogens and to better understand their long-term safety profiles. The development of novel non-fluoroquinolone-based therapies for UTIs remains a critical priority for the global health community.
References
- Zheng L, Xu N, Cai YN, Feng P, Liu YJ, Wang W, Han XF. A multicenter randomized controlled clinical study of pazufloxacin mesilate versus levofloxacin in the treatment of acute respiratory and urinary tract infections. Chinese Journal of Antibiotics. 2008;33(3):182-187.
- Yasuda M, Hamasuna R, Yamamoto S, Minamitani S, Okuda Y, Matsumoto T. A phase III, randomized, open-label study of sequential intravenous/oral levofloxacin in comparison to sequential intravenous pazufloxacin/oral levofloxacin in adult patients with urinary tract infection. Japanese Journal of Chemotherapy. 2016;64(6):677-691.
-
U.S. Food and Drug Administration. Uncomplicated Urinary Tract Infections: Developing Drugs for Treatment Guidance for Industry. August 2019. [Link]
-
European Medicines Agency. Guideline on the evaluation of medicinal products indicated for treatment of bacterial infections. 19 May 2022. [Link]
-
Patsnap Synapse. Pazufloxacin Mesilate. [Link]
-
Patsnap Synapse. Levofloxacin. [Link]
- Bader MS, Loeb M, Brooks AA. An update on the management of urinary tract infections in the era of antimicrobial resistance.
-
ResearchGate. A phase III. Randomized, open-label study of sequential intravenous/oral levofloxacin in comparison to sequential intravenous pazufloxacin/oral levofloxacin in adult patients with urinary tract infection. [Link]
-
International Journal of Current Microbiology and Applied Sciences. Isolation of Urinary Tract Pathogens and Study of their Drug Susceptibility Patterns. 2016;5(4):897-903. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A phase III, randomized, open-label study of sequential intravenous/oral levofloxacin in comparison to sequential intravenous pazufloxacin/oral levofloxacin in adult patients with urinary tract infection - æ¥æ¬åå¦çæ³å¦ä¼éèª [journal.chemotherapy.or.jp]
- 3. researchgate.net [researchgate.net]
- 4. microbiologyjournal.org [microbiologyjournal.org]
- 5. ijcmas.com [ijcmas.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Pazufloxacin Hydrochloride
For the diligent researcher, scientist, or drug development professional, the lifecycle of a compound extends beyond its synthesis and application. The final, and arguably one of the most critical, phases is its proper disposal. This guide provides an in-depth, procedural framework for the safe and environmentally responsible disposal of Pazufloxacin Hydrochloride, a potent fluoroquinolone antibiotic. Our aim is to empower you with the knowledge to not only comply with regulations but to also understand the scientific principles that underpin these essential procedures, thereby fostering a culture of safety and environmental stewardship within your laboratory.
The Imperative of Proper Disposal: Beyond the Bench
Pazufloxacin Hydrochloride, like other fluoroquinolones, is a powerful antibacterial agent designed for therapeutic efficacy. However, its persistence and biological activity can pose significant environmental risks if not managed correctly. Improper disposal can lead to the contamination of water systems, potentially contributing to the development of antibiotic-resistant bacteria and impacting aquatic ecosystems.[1][2][3] Therefore, the procedures outlined below are not merely regulatory hurdles but are crucial for safeguarding public health and the environment.[4][5]
The disposal of pharmaceutical waste, including Pazufloxacin Hydrochloride, is primarily governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[4][5][6] For healthcare and laboratory facilities, the regulations under Subpart P of 40 CFR part 266 provide specific management standards for hazardous waste pharmaceuticals.[6][7]
Characterizing Pazufloxacin Hydrochloride Waste
Before initiating any disposal protocol, it is essential to correctly classify the waste stream. Pazufloxacin Hydrochloride waste can be categorized as follows:
-
Non-hazardous Pharmaceutical Waste: In many cases, unused or expired Pazufloxacin Hydrochloride that is not a listed hazardous waste and does not exhibit hazardous characteristics (e.g., ignitability, corrosivity, reactivity, toxicity) may be managed as non-hazardous pharmaceutical waste.[5] However, it is crucial to consult your institution's environmental health and safety (EHS) department for a definitive classification.
-
Hazardous Waste: If Pazufloxacin Hydrochloride is mixed with a listed hazardous waste or exhibits hazardous characteristics, it must be managed as hazardous waste.[8]
It is important to note that many research laboratories generate waste that is considered chemical waste, and anything containing antibiotics should generally be treated as such unless explicitly stated otherwise by your institution's EHS guidelines.[9]
Step-by-Step Disposal Protocol for Pazufloxacin Hydrochloride
This protocol provides a systematic approach to the disposal of Pazufloxacin Hydrochloride in a laboratory setting.
Step 1: Segregation at the Source
The cornerstone of compliant pharmaceutical waste management is proper segregation.[10] This prevents the mixing of hazardous and non-hazardous waste streams, which can lead to increased disposal costs and regulatory complications.
-
Action: Immediately upon generation, segregate all waste containing Pazufloxacin Hydrochloride into designated, clearly labeled waste containers.
-
Rationale: Segregation ensures that each waste stream is managed according to its specific hazards and regulatory requirements. It is a critical step mandated by regulations like EPA's Subpart P.[10]
Step 2: Containerization and Labeling
Proper containerization is vital for the safe handling and transport of chemical waste.
-
Action:
-
Use only approved, leak-proof, and rigid containers for collecting Pazufloxacin Hydrochloride waste.[10]
-
Ensure containers are compatible with the chemical nature of the waste.
-
Label each container clearly with "Hazardous Waste Pharmaceuticals" or "Non-Hazardous Pharmaceutical Waste," as appropriate, along with the specific contents (i.e., "Pazufloxacin Hydrochloride waste").[10]
-
Keep containers securely closed when not in use.
-
-
Rationale: Secure and accurately labeled containers prevent accidental spills, exposure to personnel, and misidentification of the waste, ensuring safe handling from the laboratory to the final disposal facility.[10]
Step 3: On-Site Accumulation and Storage
Follow your institution's guidelines for the temporary storage of pharmaceutical waste.
-
Action:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Adhere to the accumulation time limits specified by your facility's hazardous waste generator status.
-
-
Rationale: Proper storage minimizes the risk of accidents and ensures that waste is collected for disposal in a timely manner, in accordance with regulatory requirements.
Step 4: Final Disposal by a Licensed Vendor
The final disposal of Pazufloxacin Hydrochloride waste must be conducted by a licensed and reputable hazardous waste disposal company.
-
Action:
-
Contact your institution's EHS department to arrange for the pickup of your Pazufloxacin Hydrochloride waste.
-
Ensure that the waste is properly manifested for transport.
-
-
Rationale: Licensed vendors have the expertise and permits to transport and dispose of pharmaceutical waste in a compliant and environmentally sound manner. The most common and recommended method for the final disposal of pharmaceutical waste is incineration at a permitted facility.[5][6] This high-temperature process effectively destroys the active pharmaceutical ingredient, preventing its release into the environment.
Disposal Methods to Avoid:
-
Sewer Disposal (Flushing): Under no circumstances should Pazufloxacin Hydrochloride or other hazardous pharmaceutical waste be flushed down the drain.[6][10] This practice is explicitly banned under EPA's Subpart P for hazardous waste pharmaceuticals and is a direct route for environmental contamination.
-
Regular Trash Disposal: For research laboratories, disposing of chemical waste, including antibiotics, in the regular trash is not a compliant practice.[11]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Pazufloxacin Hydrochloride in a research setting.
Caption: Decision workflow for the disposal of Pazufloxacin Hydrochloride.
Quantitative Data Summary
| Parameter | Guideline/Regulation | Rationale |
| Primary Disposal Method | Incineration | Ensures complete destruction of the active pharmaceutical ingredient, preventing environmental release.[5][6] |
| Sewer Disposal | Prohibited for hazardous waste pharmaceuticals | Prevents contamination of water systems and the development of antibiotic resistance.[1][6][10] |
| Waste Segregation | Mandatory | Prevents cross-contamination of waste streams and ensures proper management of hazardous materials.[10] |
| Container Labeling | Required | Ensures safe handling, proper identification, and compliant transport of waste.[10] |
Conclusion
The responsible disposal of Pazufloxacin Hydrochloride is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of waste characterization, segregation, proper containerization, and the use of licensed disposal vendors, researchers can ensure that their work does not inadvertently contribute to environmental contamination. This commitment to the entire lifecycle of a chemical compound reflects the highest standards of scientific integrity and responsibility.
References
- Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025, January 3).
- Medication & Pharmaceutical Waste Disposal Explained - Stericycle.
- Pharmaceutical Waste Regulations: Policy and Procedure - Daniels Health. (2025, May 14).
- Pharmaceutical Waste Disposal for LTC Facilities: Specific Best Practices. (2026, January 6).
- Management of Hazardous Waste Pharmaceuticals | US EPA.
- Safety Data Sheet - Cayman Chemical. (2025, September 22).
- SAFETY DATA SHEET - Fisher Scientific. (2020, April 30).
- The Research Status, Potential Hazards and Toxicological Mechanisms of Fluoroquinolone Antibiotics in the Environment - MDPI.
- Environmental contamination by fluoroquinolones - SciELO.
- (PDF) Environmental contamination by fluoroquinolones - ResearchGate. (2025, December 22).
- Antibiotic Disposal in the Lab: Simple Tips to Get it Right - Bitesize Bio. (2025, April 24).
- Antibiotics in the environment: causes and consequences - PMC - PubMed Central.
Sources
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. epa.gov [epa.gov]
- 8. images.thdstatic.com [images.thdstatic.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. medprodisposal.com [medprodisposal.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Navigating the Safe Handling of Pazufloxacin Hydrochloride: A Comprehensive Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, ensuring personal safety while handling potent pharmaceutical compounds like Pazufloxacin Hydrochloride is paramount. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE). By understanding the "why" behind each recommendation, you can cultivate a culture of safety and scientific integrity within your laboratory.
Pazufloxacin Hydrochloride, a fluoroquinolone antibiotic, presents potential hazards upon exposure, including skin, eye, and respiratory irritation[1][2]. In its powdered form, it can become airborne, increasing the risk of inhalation. Therefore, a multi-layered PPE strategy is essential to mitigate these risks and ensure a safe working environment.
Core Principles of Protection: A Risk-Based Approach
The selection of appropriate PPE is not a one-size-fits-all endeavor. It is contingent on a thorough risk assessment of the specific procedures being undertaken. Handling solid, powdered Pazufloxacin Hydrochloride will necessitate a different level of protection compared to working with a dilute solution.
| Task | Associated Risks | Minimum PPE Requirements |
| Weighing and Aliquoting Powder | High risk of aerosolization and inhalation; skin and eye contact. | Disposable gown, double gloves, N95 respirator, and safety goggles. |
| Preparing Stock Solutions | Moderate risk of splashes and skin/eye contact. | Laboratory coat, single pair of gloves, and safety glasses. |
| Cell Culture/In Vitro Assays | Lower risk, but potential for incidental contact. | Laboratory coat and single pair of gloves. |
Visualizing the PPE Workflow
To ensure a clear and logical approach to PPE selection and use, the following workflow diagram outlines the key decision points and procedural steps.
Caption: Workflow for selecting and using PPE when handling Pazufloxacin Hydrochloride.
Essential Personal Protective Equipment: A Detailed Breakdown
1. Hand Protection: The First Line of Defense
-
Rationale: Gloves prevent direct skin contact with Pazufloxacin Hydrochloride, which can cause irritation[2]. Double-gloving is recommended when handling the powdered form to provide an additional barrier in case of a tear or puncture in the outer glove.
-
Selection: Nitrile gloves are preferred due to their chemical resistance and durability. Ensure gloves have an appropriate Acceptable Quality Level (AQL), with a lower AQL indicating a higher quality glove with fewer potential defects[3].
-
Procedure:
-
Always inspect gloves for any signs of damage before use.
-
When double-gloving, ensure the inner glove is tucked under the cuff of the lab coat or gown, and the outer glove is pulled over the cuff.
-
Change gloves immediately if they become contaminated or torn.
-
Wash hands thoroughly after removing gloves.
-
2. Body Protection: Shielding Against Contamination
-
Rationale: A disposable gown or a dedicated laboratory coat prevents the contamination of personal clothing. For tasks with a high risk of dust generation, a disposable gown is superior as it can be promptly removed and disposed of, preventing the carry-over of contaminants.
-
Selection: When handling powdered Pazufloxacin, a disposable gown made of a low-linting material is recommended. For work with solutions, a standard, clean laboratory coat is sufficient. Gowns should fasten at the back and have long sleeves with tight-fitting cuffs[3].
-
Procedure:
-
Ensure the gown or lab coat is fully fastened.
-
The cuffs of the inner gloves should be tucked under the sleeves of the gown.
-
3. Respiratory Protection: Safeguarding Against Inhalation
-
Rationale: The primary risk associated with powdered Pazufloxacin Hydrochloride is inhalation, which can cause respiratory irritation[2]. A respirator is essential to filter out these airborne particles.
-
Selection: A NIOSH-approved N95 respirator is the minimum requirement when handling powdered Pazufloxacin Hydrochloride[4]. These respirators are designed to filter at least 95% of airborne particles. For higher-risk procedures or in the absence of adequate engineering controls (like a chemical fume hood), a Powered Air-Purifying Respirator (PAPR) may be necessary.
-
Procedure:
-
Perform a fit test before using an N95 respirator for the first time to ensure a proper seal.
-
Follow the manufacturer's instructions for donning and doffing the respirator.
-
Do not touch the front of the respirator during or after use.
-
4. Eye and Face Protection: Preventing Ocular Exposure
-
Rationale: Pazufloxacin Hydrochloride can cause serious eye irritation[2][5]. Eye protection is crucial to prevent contact with dust particles or splashes.
-
Selection: Safety goggles that provide a complete seal around the eyes are necessary when handling the powdered form. For dilute solutions, standard safety glasses with side shields may be adequate.
-
Procedure:
-
Ensure eye protection fits snugly and does not obstruct vision.
-
Clean and disinfect reusable eye protection after each use.
-
Procedural Guidance: Donning and Doffing of PPE
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Donning Sequence:
-
Gown: Put on the disposable gown and tie it securely.
-
Respirator: If required, put on the N95 respirator, ensuring a proper fit.
-
Goggles: Place goggles over the eyes.
-
Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves go over the cuffs of the gown.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them.
-
Gown: Untie the gown and pull it away from your body, touching only the inside of the gown. Turn it inside out as you remove it.
-
Goggles: Remove goggles from the back to the front.
-
Respirator: Remove the respirator without touching the front.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Operational and Disposal Plans
Spill Management:
In the event of a spill of Pazufloxacin Hydrochloride powder, it is crucial to have a plan in place.
-
Evacuate the immediate area.
-
Wear appropriate PPE, including a respirator.
-
Gently cover the spill with absorbent material to avoid raising dust.
-
Carefully scoop the material into a sealable container.
-
Clean the spill area with a suitable decontaminating solution.
-
All materials used for cleanup should be disposed of as hazardous waste.
Waste Disposal:
All disposable PPE and materials contaminated with Pazufloxacin Hydrochloride should be considered hazardous waste.
-
Segregate waste into clearly labeled, sealed containers.
-
Follow your institution's and local regulations for the disposal of chemical waste[6][7]. The Environmental Protection Agency (EPA) regulates the disposal of hazardous pharmaceutical waste[7].
-
For non-hazardous disposal of uncontaminated packaging, ensure all personal information is removed before recycling or trashing[8].
By adhering to these guidelines, researchers can confidently handle Pazufloxacin Hydrochloride, ensuring both personal safety and the integrity of their work. This proactive approach to safety is the cornerstone of responsible scientific practice.
References
-
BioCrick. (n.d.). Pazufloxacin mesilate-MSDS. Retrieved from [Link]
-
LKT Laboratories, Inc. (2020, June 11). Safety Data Sheet: Pazufloxacin Methanesulfonate. Retrieved from [Link]
-
Patsnap. (2024, June 14). What is Pazufloxacin Mesilate used for? Synapse. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020, February 10). Personal Protective Equipment for Infection Control. Retrieved from [Link]
-
Medindia. (n.d.). Pazufloxacin Drug Information - Indications, Dosage, Side Effects and Precautions. Retrieved from [Link]
-
Patsnap. (2024, July 12). What are the side effects of Pazufloxacin Mesilate? Synapse. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, February 22). Personal Protective Equipment. StatPearls. Retrieved from [Link]
-
Scribd. (n.d.). Pazufloxacin: Antibacterial Efficacy and Use. Retrieved from [Link]
-
MIMS. (n.d.). Pazufloxacin. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Personal Protective Equipment (PPE) 102. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]
-
Drugs.com. (2023, October 4). Levofloxacin: Uses, Dosage, Side Effects & Warnings. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Personal Protective Equipment and Antiviral Drug Use during Hospitalization for Suspected Avian or Pandemic Influenza. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]
-
Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]
Sources
- 1. biocrick.com [biocrick.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cdc.gov [cdc.gov]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 8. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
